Feracryl
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWBIDPJHFYYLM-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FeO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00890887 | |
| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15773-23-6, 55488-18-1 | |
| Record name | Iron acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015773236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(3+) acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Feracryl: Chemical Structure, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feracryl, a complex of iron and polyacrylic acid, is a notable polymer with significant applications in the medical field, primarily as a hemostatic and antimicrobial agent. This document provides a comprehensive overview of its chemical structure, a detailed methodology for its synthesis, and an exploration of its mechanisms of action. Quantitative data are presented for clarity, and key processes are visualized to facilitate a deeper understanding of this versatile compound.
Chemical Structure and Properties
This compound is not a molecule with a discrete, defined structure, but rather a polymeric complex. The backbone of this compound consists of polyacrylic acid, a polymer composed of repeating acrylic acid monomer units. In this complex, iron ions are ionically coordinated with the carboxylate groups of the polyacrylic acid chains. The iron is typically in the +3 oxidation state[1]. This interaction between the iron cations and the anionic polymer chains results in a cross-linked, three-dimensional network[1].
The overall properties of this compound are dependent on several factors, including the molecular weight of the polyacrylic acid backbone, the degree of polymerization, and the concentration of iron ions incorporated into the polymer matrix[1]. The molecular formula is often represented as (C₃H₄O₂)n·xFe³⁺, highlighting its polymeric nature. According to some sources, this compound is an acrylic acid polymer containing 0.5-2.5% iron[2].
A representative structure of a segment of the this compound polymer is depicted below, illustrating the coordination of an iron (III) ion with the carboxylate groups of the polyacrylate chains.
References
Feracryl polymer composition and properties
An In-Depth Technical Guide to Feracryl Polymer
Introduction
This compound is a synthetic polymer that has garnered significant interest in the pharmaceutical and medical fields, primarily for its notable hemostatic and antimicrobial properties.[1] Chemically, it is defined as the iron salt of polyacrylic acid, where iron ions are incorporated into a homopolymer chain of acrylic acid.[2] This unique composition confers a range of physicochemical and biological properties that make it suitable for topical applications, particularly in wound management and surgery to arrest bleeding.[1] This technical guide provides a comprehensive overview of the composition, properties, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Composition and Identity
This compound is not a discrete molecule but a polymer derivative whose exact composition can vary based on the degree of polymerization and the extent of iron incorporation.[2] The fundamental structure consists of a polyacrylic acid backbone with iron(III) ions coordinated with the carboxylate groups of the acrylate units.[2] The iron content is a critical parameter, typically ranging from 0.5% to 2.5%.[3]
| Identifier | Value | Reference |
| Chemical Name | Iron salt of polyacrylic acid | [2] |
| Synonyms | Ferakril, Ferakryl, Iron(III) acrylate, Iron triacrylate | [3][4] |
| CAS Number | 55492-43-8 | [3] |
| Typical Molecular Formula | C₉H₉FeO₆ (representation of a repeating unit) | [2][5] |
| Iron Content | 0.5 - 2.5% | [3] |
| Iron Oxidation State | +3 | [2] |
Physicochemical and Biological Properties
The properties of this compound are a direct consequence of its polymeric nature and the presence of iron ions. These characteristics are crucial for its function in pharmaceutical formulations.
| Property | Description | Reference |
| Appearance | Pinkish thin scales (when vacuum dried) | [1] |
| Solubility | Soluble in water to form a solution | [1] |
| pH (1% w/v solution) | Maintained between 2.5 to 4.5 | [1] |
| Hemostatic Activity | Functions as a local hemostatic agent to arrest bleeding | [1] |
| Antimicrobial Activity | Possesses strong antibacterial and antifungal properties | [1] |
Synthesis and Manufacturing
The synthesis of this compound involves the redox polymerization of acrylic acid in an aqueous medium, initiated by an iron salt.[2] The reaction parameters, such as reactant ratios, temperature, and pH, are critical in determining the final properties of the polymer.[2] Post-synthesis processing steps like purification and drying are essential to achieve the desired product quality.
Synthesis Workflow
The general synthesis process involves the reaction of acrylic acid with a persulfate initiator and an iron salt catalyst, followed by purification and drying.
Caption: Generalized workflow for the synthesis of this compound.
Quality Control
For large-scale manufacturing, several quality parameters are monitored to ensure product consistency, stability, and efficacy.[2]
Caption: Key quality control parameters for this compound manufacturing.
Experimental Protocols
Detailed methodologies are critical for the reproducible synthesis and formulation of this compound. The following protocols are based on publicly available patent literature.
Laboratory Scale Synthesis of this compound
This protocol is adapted from patent WO2001000251A1.[1]
Materials:
-
Acrylic Acid (pure, 99.5%+)
-
Potassium Persulphate (A.R. grade)
-
Ammonium Ferrous Sulphate
-
Cation exchange resin
-
Distilled water
Equipment:
-
Reaction vessel with stirring and temperature control
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve 0.039 moles of potassium persulphate in 14.3 L of distilled water with stirring.
-
Add a solution of 26.08 moles of acrylic acid previously dissolved in 1.2 L of distilled water.
-
Add a solution of 0.0592 moles of Ammonium Ferrous Sulphate dissolved in water to the mixture.
-
Stir the mixture continuously for 3 to 4 hours, maintaining a temperature of 50°C.
-
Dilute the resulting mass to 25 L with distilled water and allow it to cool to room temperature for 2 hours.
-
To remove impurities, add a cation exchange resin to the mixture and stir for 30 minutes.
-
Filter the mixture to remove the resin.
-
Evaporate the solvent from the filtrate under vacuum at a controlled temperature of 50°C to 60°C using a rotary evaporator.
-
Collect the resulting pinkish, thin scales of this compound.
Preparation of a 1% (w/v) Aqueous this compound Solution
This protocol is for preparing a topical solution as described in patent WO2001000251A1.[1]
Procedure:
-
Take 800 ml of double-distilled water in a glass vessel equipped with a stirrer. Maintain the temperature at 25°C.
-
Slowly add 10 grams of this compound to the water under continuous stirring until it is completely dissolved.
-
Make up the final volume to 1 liter with double-distilled water.
-
Filter the solution through a 0.2 μ filter.
-
Measure the pH of the solution potentiometrically and ensure it is maintained between 2.5 and 4.5.
-
Fill the solution into a suitable container. Terminal sterilization can be carried out if a sterile preparation is required.
Characterization by FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is a key analytical technique used to confirm the chemical identity of the synthesized polymer by identifying its characteristic functional groups.[2]
Procedure (General):
-
Prepare a sample of the dry this compound powder.
-
Obtain the FT-IR spectrum of the sample, typically using a KBr pellet method or an ATR (Attenuated Total Reflectance) accessory.
-
Analyze the resulting spectrum for characteristic peaks corresponding to the polyacrylate backbone and its coordination with iron. Key peaks would include C=O stretching from the carboxylate groups and C-O stretching vibrations.
Applications in Drug Development
This compound's primary application is as a topical hemostatic and antimicrobial agent.[1] Its film-forming ability upon drying makes it suitable for spray-on bandages and wound dressings. In drug development, it can be explored as:
-
A functional excipient in topical formulations to provide antimicrobial and hemostatic benefits.
-
A component of drug-eluting wound dressings.
-
A polymer matrix for the controlled release of other active pharmaceutical ingredients (APIs) in topical applications.
References
- 1. WO2001000251A1 - Antiseptic and antimicrobial pharmaceutical preparation of feracrylum - Google Patents [patents.google.com]
- 2. This compound | 55488-18-1 | Benchchem [benchchem.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS No. 55492-43-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. This compound CAS#: 55492-43-8 [chemicalbook.com]
Mechanism of Action of Feracryl in Hemostasis: A Technical Guide
Abstract: This document provides an in-depth technical overview of the mechanism of action of Feracryl, a topical hemostatic agent. This compound, a water-soluble mixture of incomplete ferrous and ferric salts of polyacrylic acid, exerts its hemostatic effect through a multi-faceted approach involving physicochemical barrier formation, direct interaction with the coagulation cascade, and promotion of platelet aggregation.[1][2][3][4] Its high molecular weight of 500,000-800,000 Daltons prevents systemic absorption, ensuring a localized effect with a favorable safety profile.[2][3][5] This guide details these core mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols for its evaluation, and provides visual diagrams of the associated biochemical pathways and workflows.
Core Hemostatic Mechanisms of this compound
This compound's efficacy in achieving rapid hemostasis stems from three primary, synergistic mechanisms:
Physicochemical Interaction and Barrier Formation
Upon application to a bleeding surface, this compound immediately interacts with blood proteins, particularly albumin.[2][6] This interaction leads to the formation of a large, water-insoluble, gel-like complex.[2] This complex functions as a physical barrier that seals capillaries and venules, effectively staunching blood flow and controlling diffuse oozing within minutes.[2][6]
Modulation of the Coagulation Cascade
This compound actively participates in the biochemical cascade of blood coagulation. Its primary molecular action is the activation of thrombin (Factor IIa), a critical serine protease in the coagulation pathway.[3][4][5][6] Activated thrombin then catalyzes the conversion of soluble fibrinogen (Factor I) into insoluble fibrin strands.[2][4][6] These strands polymerize to form a stable fibrin mesh, which reinforces the initial platelet plug and forms a durable clot.[7][8] In vitro studies have shown that this compound significantly reduces Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), suggesting it may enhance both the extrinsic and intrinsic coagulation pathways.[9]
References
- 1. This compound | 55488-18-1 | Benchchem [benchchem.com]
- 2. To evaluate the role of Feracrylum (1%) as hemostatic agent in Tonsillectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpn.org [rjpn.org]
- 5. researchgate.net [researchgate.net]
- 6. Feracrylum: A Safe and Effective Topical Agent for Hemostasis [wisdomlib.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Characterization of the Feracryl Iron-Polyacrylate Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of the Feracryl iron-polyacrylate complex. This compound is a topical hemostatic agent composed of an iron salt of polyacrylic acid. Understanding its physicochemical properties, structure, and mechanism of action is crucial for its application in drug development and research. This document outlines key characterization parameters, detailed experimental protocols, and the proposed mechanism of hemostasis.
Physicochemical Properties
The this compound complex is characterized by a polymeric backbone of polyacrylic acid with coordinated iron ions, typically in the +3 oxidation state. Its chemical formula is often represented as (C₃H₃O₂⁻)n·mFe³⁺, though the exact stoichiometry and molecular weight can vary depending on the degree of polymerization and iron content. According to some sources, this compound is an acrylic acid polymer containing 0.5-2.5% iron. The complex's properties are influenced by factors such as the molecular weight of the polyacrylic acid, the concentration of iron, and the pH of the surrounding medium.
Quantitative data from studies on similar iron-polyacrylate nanoparticle systems are summarized below to provide a comparative reference for the characterization of this compound.
| Property | Value | Analytical Technique(s) |
| Particle Size (Hydrodynamic Diameter) | 6.7 - 27 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -36 mV to -100 mV | Electrophoretic Light Scattering (ELS) |
| Iron Content | Can be varied; e.g., 1 atom per ~600 acrylic units | Atomic Absorption Spectroscopy |
| Thermal Stability | Decomposition onset can be determined | Thermogravimetric Analysis (TGA) |
Experimental Protocols for Characterization
Detailed methodologies are essential for the reproducible characterization of the this compound iron-polyacrylate complex. The following sections provide protocols for key analytical techniques.
Synthesis of Iron-Polyacrylate Complex (Solvothermal Method)
This protocol describes a common method for synthesizing iron oxide nanoparticles coated with polyacrylate, which serves as a model for the this compound complex.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium polyacrylate (PAA) solution (e.g., 45% in water)
-
Sodium acetate
-
Ethylene glycol
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of FeCl₃ in ethylene glycol.
-
Add a defined molar ratio of sodium polyacrylate solution and sodium acetate to the FeCl₃ solution.
-
Stir the mixture at room temperature for several hours to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 200°C and maintain this temperature for 12 hours.
-
After cooling to room temperature, collect the product by centrifugation.
-
Wash the resulting nanoparticles multiple times with a mixture of deionized water and ethanol (e.g., 1:4 v/v).
-
Dry the final product under vacuum.
Particle Size and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).
Protocol for Particle Size (DLS):
-
Disperse a small amount of the iron-polyacrylate complex in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to a concentration appropriate for the instrument (typically in the ppm range).
-
To screen electrostatic interactions, a low concentration of a salt like KNO₃ (e.g., 10 mM) can be added to the dispersant.
-
Ensure the sample is well-dispersed by gentle sonication for a few minutes.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.
-
Transfer the filtered sample to a clean cuvette.
-
Equilibrate the sample at the desired temperature (e.g., 25°C) in the instrument.
-
Perform the DLS measurement, collecting the autocorrelation function of the scattered light.
-
The instrument software calculates the hydrodynamic diameter using the Stokes-Einstein equation.
Protocol for Zeta Potential (ELS):
-
Prepare the sample as described for DLS analysis.
-
Transfer the sample to a specialized zeta potential cell (e.g., a folded capillary cell).
-
Place the cell in the instrument and allow it to equilibrate.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software calculates the zeta potential using the Henry equation.
Structural and Compositional Analysis
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered iron-polyacrylate complex onto the ATR crystal, ensuring good contact.
-
Apply pressure using the instrument's clamp to ensure a consistent and intimate contact between the sample and the crystal.
-
Collect the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in absorbance or transmittance.
-
Analyze the spectrum for characteristic peaks of polyacrylate (e.g., C=O stretch around 1730 cm⁻¹, C-O stretch around 1100-1300 cm⁻¹) and potential shifts due to iron coordination.[1]
Instrumentation: Thermogravimetric Analyzer.
Protocol:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the iron-polyacrylate complex (typically 5-10 mg) into a TGA pan (e.g., ceramic or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C).[2]
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show mass loss steps corresponding to the loss of volatiles, polymer decomposition, and the final residual mass (which can be related to the iron oxide content).[3][4]
Instrumentation: Transmission Electron Microscope.
Protocol:
-
Disperse a very dilute suspension of the iron-polyacrylate complex in a volatile solvent (e.g., ethanol or water).
-
Sonciate the suspension for a few minutes to ensure good dispersion and break up any loose agglomerates.
-
Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely, leaving the nanoparticles deposited on the grid. This can be done at room temperature or in a vacuum oven at a low temperature.
-
Insert the prepared grid into the TEM for imaging.
-
Acquire images at different magnifications to observe the morphology, size, and size distribution of the individual iron-polyacrylate complex particles.
Mechanism of Hemostasis
The hemostatic action of the this compound iron-polyacrylate complex is multifaceted, involving both physical and biochemical processes to rapidly achieve cessation of bleeding. The proposed mechanism is initiated upon contact with blood at the wound site.
The primary steps are:
-
Rapid Water Absorption: The polyacrylate polymer has a high capacity for water absorption. Upon contact with blood, it rapidly absorbs the aqueous component, concentrating platelets, red blood cells, and coagulation factors at the wound site.[5][6]
-
Electrostatic Interactions: The negatively charged carboxyl groups of the polyacrylate backbone can interact with positively charged moieties on the surface of platelets and other blood components, promoting aggregation.[5][6]
-
Platelet Activation and Aggregation: The concentrated platelets, along with the electrostatic interactions, lead to their activation. Activated platelets change shape, become sticky, and release factors that recruit more platelets to the site, forming a primary platelet plug.[5][6]
-
Acceleration of the Coagulation Cascade: The concentration of clotting factors and the surface provided by the aggregated platelets accelerate the intrinsic and extrinsic pathways of the coagulation cascade. This leads to the rapid generation of thrombin, which in turn converts fibrinogen to fibrin.[5][6]
-
Fibrin Clot Formation: The fibrin monomers polymerize to form a stable fibrin mesh that entraps the aggregated platelets and other blood cells, forming a robust and stable clot that seals the wound.
The following diagram illustrates the proposed workflow of the hemostatic action of the this compound iron-polyacrylate complex.
Caption: Proposed hemostatic mechanism of this compound iron-polyacrylate complex.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. mt.com [mt.com]
- 5. Highly Efficient Hemostatic Cross-Linked Polyacrylate Polymer Dressings for Immediate Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Hemostatic Cross-Linked Polyacrylate Polymer Dressings for Immediate Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Feracryl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feracryl, a polymeric iron-containing compound, is utilized primarily for its hemostatic properties. A thorough understanding of its solubility and stability in various solvents and conditions is paramount for formulation development, ensuring product efficacy, and defining storage requirements. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. It includes detailed experimental protocols for characterization, quantitative data presented in comparative tables, and visual representations of experimental workflows and potential degradation pathways to support researchers and drug development professionals.
Introduction to this compound
This compound is a polymer of acrylic acid complexed with iron. Its primary application is as a topical hemostatic agent, where it promotes blood clotting. The polymer backbone, composed of polyacrylic acid, provides a matrix that can interact with biological systems, while the iron ions are crucial for its therapeutic activity. The physicochemical properties of this compound, particularly its solubility and stability, are critical determinants of its performance and shelf-life.
Solubility of this compound
The solubility of this compound is influenced by the nature of the solvent, temperature, and pH. As a polymeric material, its dissolution can be a complex process involving initial swelling followed by dissolution.
Qualitative Solubility
Initial assessments reveal that this compound is insoluble in common organic solvents such as ethanol, ether, chloroform, and dimethyl sulfoxide. However, it demonstrates solubility in aqueous solutions, particularly with the application of heat. A notable characteristic is its behavior in water, where it initially swells before dissolving to form a clear solution upon heating to approximately 50°C[1].
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in public literature. However, based on the behavior of its primary component, polyacrylic acid, and related iron-polymer complexes, a representative solubility profile can be projected. The following table summarizes the expected solubility of this compound in various solvents.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Observations |
| Purified Water | 25 | < 10 | Swelling observed, incomplete dissolution |
| Purified Water | 50 | > 10 | Clear solution formed after initial swelling[1] |
| Phosphate Buffer pH 5.0 | 25 | Low | Expected to have limited solubility |
| Phosphate Buffer pH 7.4 | 25 | Moderate | Increased solubility expected due to deprotonation of carboxylic acid groups |
| Phosphate Buffer pH 9.0 | 25 | High | Further increase in solubility anticipated |
| Ethanol | 25 | < 1 | Insoluble[1] |
| Chloroform | 25 | < 1 | Insoluble[1] |
| Diethyl Ether | 25 | < 1 | Insoluble[1] |
| Dimethyl Sulfoxide | 25 | < 1 | Insoluble[1] |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in aqueous buffers.
Objective: To determine the equilibrium solubility of this compound in different aqueous buffer solutions (pH 5.0, 7.4, and 9.0) at a controlled temperature.
Materials:
-
This compound powder
-
Phosphate buffer solutions (pH 5.0, 7.4, and 9.0)
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for this compound quantification (e.g., HPLC-UV for the polymer component or UV-Vis for iron content)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare stock phosphate buffer solutions of pH 5.0, 7.4, and 9.0.
-
Add an excess amount of this compound powder to separate flasks containing a known volume of each buffer solution.
-
Place the flasks in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).
-
Agitate the flasks for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the respective buffer to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method.
-
Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
Workflow for Solubility Determination:
References
An In-depth Technical Guide to the Thermal Properties of Feracryl Polymer
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Feracryl, a polymer formally known as iron(III) polyacrylate. Given the limited publicly available data on the specific thermal characteristics of the commercial product "this compound," this document synthesizes known values with data from closely related iron-polyacrylate systems to offer a robust resource for researchers. The information presented herein is intended to support further investigation and application of this polymer in drug development and materials science.
Introduction to this compound
This compound is the iron salt of polyacrylic acid and is recognized for its hemostatic properties.[1] It is a macromolecular complex where iron ions are coordinated to the carboxyl groups of the polyacrylic acid backbone. This structure results in a cross-linked hydrogel network, and its thermal behavior is crucial for understanding its stability, processing, and performance in various applications. The thermal properties of polymers, including melting point, glass transition temperature, and decomposition profile, are fundamental parameters that dictate their operational limits and degradation pathways.
Quantitative Thermal Property Data
The following table summarizes the available quantitative data on the thermal properties of this compound and related iron-polyacrylate materials. Due to the scarcity of data specifically for "this compound," information from studies on polyacrylic acid-coated iron oxide nanoparticles is included as a proxy to represent the thermal decomposition behavior of the iron-polyacrylate matrix.
| Thermal Property | Value | Polymer System | Method |
| Melting Point (Tm) | 190-200 °C (with decomposition) | This compound | Not Specified |
| Glass Transition (Tg) | Data not available for this compound. The Tg of poly(methyl methacrylate) increases with the addition of iron oxide nanoparticles. | Iron-Polyacrylate Systems | DSC |
| Thermal Decomposition | Multi-stage decomposition | Polyacrylic Acid-Coated Iron Oxide Nanoparticles | TGA |
| Initial Weight Loss | ~100 °C | Polyacrylic Acid | TGA |
| Major Decomposition | 250 - 450 °C | Polyacrylic Acid-Coated Iron Oxide Nanoparticles | TGA |
Thermal Analysis Methodologies
Detailed experimental protocols for the two primary thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are provided below. These protocols are based on standard methodologies for the analysis of polymers and hydrogels.
Thermogravimetric Analysis is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of the this compound polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The resulting data of mass versus temperature is plotted. The onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass are determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the enthalpies of these transitions.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, precisely weighed sample of the this compound polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a consistent purge rate.
-
Temperature Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected transitions (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis of the glass transition and melting behavior.
-
-
Data Analysis: The heat flow as a function of temperature is plotted. The glass transition is observed as a step change in the baseline, the melting point as an endothermic peak, and crystallization as an exothermic peak. The temperatures and enthalpies of these transitions are calculated from the DSC curve.
Visualizations of Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for thermal analysis and the logical relationship between the polymer's structure and its thermal properties.
Discussion of Thermal Behavior
The thermal behavior of this compound is largely dictated by its structure as an iron salt of polyacrylic acid. The ionic cross-links between the polymer chains via the iron ions significantly restrict segmental motion. This is expected to lead to a relatively high thermal stability compared to uncross-linked polyacrylic acid.
The decomposition of polyacrylic acid itself is known to occur in multiple stages, including the initial loss of water, followed by anhydride formation and subsequent decarboxylation and chain scission at higher temperatures. The presence of iron ions can influence this decomposition pathway, potentially acting as a catalyst for certain degradation reactions. The reported melting point of 190-200 °C with decomposition suggests that melting and significant thermal degradation occur concurrently.
The lack of a discernible glass transition temperature in some cross-linked polymer systems can be attributed to the highly restricted mobility of the polymer chains within the network structure. Further investigation using more sensitive techniques like Dynamic Mechanical Analysis (DMA) could provide more insight into the viscoelastic properties and transitions of this compound.
Conclusion
This technical guide provides a summary of the current understanding of the thermal properties of this compound polymer. While a definitive melting point with decomposition is reported, more detailed quantitative data from techniques such as TGA and DSC on the commercial "this compound" product are needed for a complete thermal profile. The provided experimental protocols and the data from related iron-polyacrylate systems serve as a valuable starting point for researchers and scientists. The diagrams herein offer a clear visualization of the experimental workflow and the fundamental structure-property relationships that govern the thermal behavior of this important biomaterial. It is recommended that future work focus on detailed thermal analysis of well-characterized this compound samples to further populate the quantitative data in this area.
References
Determining the Molecular Weight of Feracryl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feracryl is a synthetic polymer, an iron salt of polyacrylic acid, recognized for its hemostatic and antiseptic properties.[1] The molecular weight of this polymer is a critical quality attribute that significantly influences its physicochemical properties and biological activity, including its efficacy as a hemostatic agent.[2][3][4] Precise and accurate determination of its molecular weight distribution is therefore essential for quality control, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of this compound, with a focus on Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).
Core Principles of Molecular Weight Determination for Polymers
Unlike small molecules with a defined molecular weight, synthetic polymers like this compound consist of a mixture of molecules with varying chain lengths. Therefore, the molecular weight is expressed as an average, with the most common parameters being:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-average molecular weight (Mw): An average that takes into account the contribution of each polymer chain to the overall mass of the sample.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length.
Size-Exclusion Chromatography (SEC) is the most widely used technique for determining these parameters for polymers.[5] SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the pores of the column's stationary phase.[5]
Experimental Protocol: Molecular Weight Determination of this compound by Aqueous SEC/GPC
This section details a generalized experimental protocol for the determination of this compound's molecular weight. Given that this compound is an iron-containing polyelectrolyte, specific considerations are necessary to ensure accurate and reproducible results.
1. Sample Preparation
-
Solvent Selection: A suitable aqueous buffer is required to dissolve this compound and screen the ionic interactions between the polymer chains and the stationary phase. A common mobile phase for polyacrylates is an aqueous solution of sodium nitrate (e.g., 0.1 M NaNO₃) or a phosphate buffer at a controlled pH (e.g., pH 7).[1] The presence of salt is crucial to suppress polyelectrolyte effects and potential interactions of the iron ions.
-
Concentration: Prepare a dilute solution of this compound in the chosen mobile phase. A typical concentration range for high molecular weight polymers is 0.5-2.0 mg/mL. The solution should be gently agitated to ensure complete dissolution.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the chromatography column.
2. Instrumentation and Chromatographic Conditions
-
System: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and appropriate detectors.
-
Columns: Use a set of aqueous SEC/GPC columns suitable for the separation of high molecular weight water-soluble polymers. Columns packed with hydrophilic materials like modified silica or polymer-based gels (e.g., polyacrylamide, agarose) are recommended. A combination of columns with different pore sizes or a linear/mixed-bed column can be used to cover a broad molecular weight range.
-
Mobile Phase/Eluent: The same aqueous buffer used for sample preparation (e.g., 0.1 M NaNO₃). The mobile phase should be degassed before use.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Temperature: The column and detector should be maintained at a constant temperature, for instance, 30-40°C, to ensure reproducible results.
-
Detectors:
-
Refractive Index (RI) Detector: A universal detector that is sensitive to the concentration of the polymer.
-
Multi-Angle Light Scattering (MALS) Detector: Provides an absolute measurement of the molecular weight without the need for column calibration with polymer standards of the same composition.
-
Viscometer Detector: Measures the intrinsic viscosity of the polymer, which, in conjunction with a concentration detector, can be used for universal calibration.
-
3. Calibration
-
Conventional Calibration: If a MALS detector is not available, the system must be calibrated with a series of well-characterized, narrow-polydispersity polymer standards. For this compound, polyacrylic acid (PAA) standards or other water-soluble polymer standards like polyethylene oxide (PEO) or pullulan can be used. A calibration curve of log(Molecular Weight) versus elution volume is constructed.
-
Universal Calibration: This method uses the product of intrinsic viscosity ([η]) and molecular weight (M), which is related to the hydrodynamic volume, as the basis for calibration. This approach allows for the use of readily available standards (e.g., polystyrene in an organic mobile phase) to calibrate the system for a different polymer. The Mark-Houwink parameters (K and α) for the polymer in the specific mobile phase are required for this method.
4. Data Analysis
The data from the detector(s) is processed using specialized GPC/SEC software. The software integrates the chromatogram and calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) based on the calibration curve or light scattering data.
Data Presentation
The molecular weight of hemostatic polymers like this compound is typically high, contributing to their efficacy. While specific data for this compound is proprietary, the following table presents a representative range of molecular weight values for high molecular weight polyacrylates used in biomedical applications.
| Parameter | Symbol | Representative Value Range |
| Number-Average Molecular Weight | Mn | 500,000 - 1,500,000 g/mol |
| Weight-Average Molecular Weight | Mw | 1,000,000 - 3,000,000 g/mol |
| Polydispersity Index | PDI | 1.5 - 3.0 |
Note: These values are illustrative and the actual molecular weight of a specific this compound batch may vary.
Visualizations
Experimental Workflow for Molecular Weight Determination of this compound
Caption: Workflow for determining the molecular weight of this compound using SEC/GPC.
Logical Relationship of Factors in SEC/GPC Analysis
Caption: Key factors influencing the SEC/GPC analysis and the resulting data.
References
- 1. This compound | 55488-18-1 | Benchchem [benchchem.com]
- 2. Chitosan-Based Hemostatic Hydrogels: The Concept, Mechanism, Application, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Effects of Molecular Parameters on the Hemostatic Properties of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Feracryl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feracryl, an iron salt of polyacrylic acid, is a compound of interest in the pharmaceutical and biomedical fields, primarily for its hemostatic and antimicrobial properties. A thorough understanding of its chemical structure is paramount for its effective application and for the development of new formulations. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectra for this compound are not widely published, this guide extrapolates the expected spectroscopic characteristics based on the known properties of its constituent components: polyacrylic acid and coordinated iron (III) ions.
Chemical Structure of this compound
This compound is not a simple molecule but rather a polymer complex. Its backbone is polyacrylic acid (PAA), a polymer of acrylic acid monomers. The carboxylic acid groups of the PAA chain act as ligands, coordinating to iron (III) ions. The general structure can be represented as an iron-polyacrylate complex, though the exact stoichiometry and coordination environment of the iron can vary depending on the synthesis conditions.[1][2] The molecular formula is often cited as (C₃H₃O₂)n·Fe, with a representative monomeric unit with iron being C₉H₉FeO₆.[1][3][4][5]
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from FTIR and ¹H NMR analysis of this compound. These predictions are based on the known spectra of polyacrylic acid and the well-documented effects of metal-carboxylate coordination and paramagnetic ions on spectroscopic measurements.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Expected Observation for this compound | Rationale |
| 3500 - 2500 | O-H stretch (carboxylic acid) | Broad band, significantly diminished intensity compared to PAA. | The coordination of the carboxylate group to the iron ion will reduce the number of free O-H groups. |
| 3000 - 2850 | C-H stretch (aliphatic) | Present. | These peaks arise from the polymer backbone and should remain largely unaffected. |
| ~1710 | C=O stretch (carboxylic acid dimer) | Weak or absent. | Dimerization is disrupted by the coordination to iron. |
| 1650 - 1540 | Asymmetric COO⁻ stretch | Strong, broad band. | Coordination of the carboxylate to a metal ion leads to a strong asymmetric stretching band.[5][6][7][8] |
| 1450 - 1400 | Symmetric COO⁻ stretch | Strong, broad band. | This band is also characteristic of the metal-carboxylate interaction. The separation between the asymmetric and symmetric bands can provide information about the coordination mode.[5][9] |
| 1450 - 1400 | C-H bend (CH₂) | May be obscured by the strong symmetric COO⁻ stretch. | This peak is part of the polymer backbone fingerprint region. |
| ~1240 | C-O stretch and O-H bend | Weak or absent. | These modes are significantly altered upon deprotonation and coordination. |
| ~930 | O-H bend (out-of-plane) | Weak or absent. | Disruption of the carboxylic acid dimer structure will eliminate this broad band. |
| ~600 - 400 | Fe-O stretch | Present. | The direct bond between iron and the carboxylate oxygen is expected in this low-frequency region. |
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment | Expected Observation for this compound | Rationale |
| 1.5 - 2.0 | -CH₂- (backbone) | Very broad signal, potentially shifted. | The paramagnetic Fe(III) ion will cause significant line broadening of nearby protons.[10][11][12][13] |
| 2.2 - 2.6 | -CH- (backbone) | Very broad signal, potentially shifted and difficult to resolve from the -CH₂- signal. | Similar to the methylene protons, the methine proton will be strongly affected by the paramagnetic center.[10][11][12][13] |
| 10 - 13 | -COOH | Absent. | The carboxylic acid proton is absent upon salt formation. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of polymers and hydrogels.[1][3][7][14][15][16][17]
FTIR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
2. Sample Preparation (KBr Pellet)
-
Approximately 1-2 mg of finely ground this compound powder is mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
3. Instrumentation and Data Acquisition
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) or Transmission (using a KBr pellet).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected and automatically subtracted from the sample spectrum.
NMR Spectroscopy
1. Sample Preparation
-
Solvent Selection: A suitable deuterated solvent in which this compound is soluble or forms a stable suspension is chosen. Deuterium oxide (D₂O) is a likely candidate.
-
Sample Concentration: A concentration of 5-10 mg/mL is prepared. Due to the paramagnetic nature of this compound, a lower concentration may be necessary to minimize excessive line broadening.[5]
-
Dissolution: The this compound sample is dissolved in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be required.
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2][9]
-
Internal Standard: An internal standard is generally omitted for paramagnetic samples as its signal may also be broadened.
2. Instrumentation and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Temperature: Room temperature.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay: Due to the paramagnetic nature of Fe(III), relaxation times are expected to be short, allowing for a shorter relaxation delay (e.g., 1-2 seconds) between scans.[13]
-
Number of Scans: A sufficient number of scans (e.g., 64 or more) should be acquired to obtain a reasonable signal-to-noise ratio, especially given the expected signal broadening.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound using FTIR and NMR provides crucial insights into its molecular structure. FTIR is particularly useful for confirming the coordination of the polyacrylate carboxylate groups to the iron centers. While NMR analysis is complicated by the paramagnetic nature of Fe(III), which leads to significant signal broadening, it can still provide information about the polymer backbone. The experimental protocols and predicted data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals working with this important biomaterial. A combination of these spectroscopic techniques is essential for the thorough characterization and quality control of this compound.
References
- 1. 4.4. FTIR Analysis [bio-protocol.org]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. researchgate.net [researchgate.net]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. imim.pl [imim.pl]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | IR-Supported Thermogravimetric Analysis of Water in Hydrogels [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. pstc.org [pstc.org]
- 16. Poly(sodium acrylate)-Modified Magnetite Nanoparticles for Separation of Heavy Metals from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Biocompatibility of Feracryl: A Technical Overview
Disclaimer: This document provides a general overview of the biocompatibility considerations for a hemostatic agent like Feracryl. The publicly available scientific literature lacks in-depth, material-specific biocompatibility studies on this compound. Therefore, this guide outlines the standard biocompatibility assessments typically required for such medical materials and presents available clinical data. The experimental protocols and signaling pathways described are representative examples and not based on specific studies of this compound.
Introduction to this compound
This compound is a synthetic hemostatic agent used for local application to control bleeding.[1] It is a partial iron salt of polyacrylic acid (PAA).[1] Beyond its primary hemostatic function, this compound also exhibits antimicrobial properties against a range of microorganisms.[1] Its therapeutic effects are attributed to its hemostatic, antimicrobial, and hygroscopic properties.[1] An ideal hemostatic agent should be safe, effective, easy to administer, biocompatible, and possess bacteriostatic qualities.[1]
Biocompatibility Assessment: A Framework
The biocompatibility of a medical material like this compound is crucial to ensure it does not elicit any adverse local or systemic reactions in the host. A comprehensive biocompatibility assessment typically involves a battery of in vitro and in vivo tests as guided by international standards like ISO 10993. These tests evaluate various aspects of the material's interaction with biological systems.
The primary biocompatibility tests for a material like this compound would include:
-
Cytotoxicity: Assesses the potential for the material to cause cell death.
-
Genotoxicity: Evaluates the potential for the material to damage cellular DNA.
-
Hemocompatibility: Examines the interaction of the material with blood components.
-
Implantation Studies: Observe the local tissue response to the material when implanted.
Due to the limited specific data on this compound, the following sections will detail the generalized experimental protocols for these essential biocompatibility assays.
In Vitro Biocompatibility Studies: Methodologies
Cytotoxicity Testing
Cytotoxicity assays are fundamental for evaluating the general toxicity of a medical device or its constituent materials.[2][3] These tests are typically performed on all medical devices that have patient contact.[2]
Experimental Protocol: Extract-Based Cytotoxicity Assay (based on ISO 10993-5)
-
Extract Preparation: The test material (this compound) is extracted in a cell culture medium (e.g., MEM) at 37°C for a specified duration.[2][3]
-
Cell Culture: A monolayer of mouse fibroblast cells (e.g., L929) is cultured.[2]
-
Exposure: The prepared extract is placed in contact with the L929 cell monolayer.[2]
-
Incubation: The cells are incubated in the extract for a defined period.[2]
-
Evaluation:
-
Qualitative: The cells are observed under a microscope to assess their morphology and the percentage of cell lysis. A cytotoxic grade (0-4) is assigned. A score of ≤ 2 (≤ 50% lysis) is generally considered passing.[2]
-
Quantitative: A metabolic activity assay (e.g., MTT or WST-1) is used to determine the percentage of viable cells. A cell viability of ≥ 70% is typically required to pass.[2][4][5]
-
Genotoxicity Testing
Genotoxicity studies are crucial for any new drug or medical device material to identify compounds that could potentially cause mutations or chromosomal damage in humans.[6]
Experimental Protocol: Ames Bacterial Reverse Mutation Assay (based on OECD 471)
-
Test Strains: Specific strains of Salmonella typhimurium and Escherichia coli that are sensitive to mutagens are used.[6]
-
Exposure: The test strains are exposed to various concentrations of the this compound extract, both with and without an external metabolic activation system (S9 mix) to simulate mammalian metabolism.
-
Plating: The treated bacteria are plated on a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (mutated bacteria that have regained the ability to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a genotoxic potential.
In Vivo Biocompatibility: Implantation Studies
Implantation studies are performed to assess the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the material.
Experimental Protocol: Intramuscular Implantation (based on ISO 10993-6)
-
Test Animals: A suitable animal model, such as rabbits or rats, is selected.
-
Implantation: The sterile this compound material is surgically implanted into a specific muscle tissue (e.g., paravertebral muscle). A control material with known biocompatibility is implanted in a contralateral site.
-
Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, and 12 weeks) for any signs of adverse reactions.
-
Histopathological Evaluation: After the observation period, the implantation sites are explanted, and the surrounding tissue is processed for histopathological examination. A pathologist evaluates the tissue for signs of inflammation, necrosis, fibrosis, and other cellular responses. The reaction to this compound is then compared to the control material.
Clinical Data on this compound
| Parameter Assessed | This compound Group | Control Group (Normal Saline or Adrenaline) | Reference |
| Average Number of Cauterizations | 1.55 per patient | 5.7 per patient | [1] |
| Average Intraoperative Blood Loss | 17.8 ml | 31 ml | [1] |
| Postoperative Hematoma | 8% | 18% | [1] |
| Wound Edema | 4.17% | 11.67% | [1] |
| Postoperative Infection | 2.08% | 8.33% | [1] |
Hypothetical Signaling Pathway in Biocompatibility
The interaction of a biomaterial with host tissue can trigger various cellular signaling pathways. An inflammatory response is a common reaction. The following diagram illustrates a simplified, hypothetical inflammatory signaling pathway that could be activated upon material implantation. This is a generalized representation and is not based on specific data for this compound.
A simplified diagram of a hypothetical inflammatory response to a biomaterial.
Conclusion
This compound is presented in the literature as an effective hemostatic and antimicrobial agent. While its widespread clinical use suggests a favorable safety profile, detailed, publicly accessible biocompatibility studies are lacking. A comprehensive evaluation of its cytotoxicity, genotoxicity, hemocompatibility, and implantation effects according to international standards would provide a more complete understanding of its biocompatibility and further support its clinical applications. The information provided in this guide serves as a framework for the types of studies that are essential for a thorough biocompatibility assessment of this compound and similar medical materials.
References
- 1. researchgate.net [researchgate.net]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. In Vitro Direct and Indirect Cytotoxicity Comparative Analysis of One Pre-Hydrated versus One Dried Acellular Porcine Dermal Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Toxicology Studies - IITRI [iitri.org]
In Vitro Degradation of Feracryl: A Review of Available Data
Despite a comprehensive search of available scientific literature, detailed and specific data regarding the in vitro degradation of Feracryl remains largely unpublished. This compound, understood to be an iron-salt of polyacrylic acid, appears to have limited characterization in publicly accessible research concerning its degradation kinetics, hydrolytic and enzymatic stability, and the specific byproducts of its breakdown.
While direct studies on this compound are scarce, the degradation behavior of its core component, polyacrylic acid (PAA), and similar iron-crosslinked polymer hydrogels can provide some insights into its expected stability and degradation pathways. This guide, therefore, synthesizes the available general knowledge on related materials to infer the potential in vitro degradation characteristics of this compound. It is crucial to note that the following information is based on analogous polymer systems and may not be fully representative of this compound's specific formulation.
Potential Degradation Pathways
The in vitro degradation of an iron-polyacrylate material like this compound can be anticipated to occur through several mechanisms, primarily hydrolysis and potentially enzymatic activity, influenced by environmental factors such as pH, temperature, and the presence of specific ions or enzymes.
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by water. For an iron-polyacrylate gel, this could manifest as a breakdown of the polymer network. The stability of polyacrylates can be influenced by pH. While polyacrylates are generally more resistant to hydrolysis than polyesters or polyamides, extreme pH conditions could potentially affect the integrity of the polymer backbone over extended periods.
Stability of Iron-Polyacrylate Crosslinks
The crosslinking of polyacrylic acid with iron ions is a key feature of this compound. The stability of these ionic crosslinks is a critical factor in the material's degradation profile. The strength of these bonds can be influenced by the pH of the surrounding medium and the presence of chelating agents that can compete for the iron ions, leading to a breakdown of the gel structure.
Expected Degradation Products
Upon degradation, an iron-polyacrylate network would likely break down into shorter polyacrylic acid chains, acrylic acid monomers, and iron ions. The specific size and nature of the resulting polymer fragments would depend on the extent and mechanism of degradation.
Experimental Protocols for Assessing In Vitro Degradation
While specific protocols for this compound are not available, standard methodologies for evaluating the in vitro degradation of polymer-based biomaterials can be adapted. These protocols are essential for any future research aiming to characterize this compound's degradation profile.
A generalized experimental workflow for assessing the in vitro degradation of a hydrogel like this compound is outlined below.
Caption: Generalized workflow for in vitro degradation testing of a hydrogel.
Key Analytical Techniques
To thoroughly characterize the degradation of this compound, a combination of analytical techniques would be necessary:
-
High-Performance Liquid Chromatography (HPLC): To separate, identify, and quantify soluble degradation products such as acrylic acid monomers and oligomers.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To measure the concentration of iron ions released into the incubation medium.
-
Scanning Electron Microscopy (SEM): To visualize changes in the surface morphology of the this compound samples over time.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine changes in the molecular weight and molecular weight distribution of the polymer.
Biocompatibility of Degradation Products
A critical aspect of in vitro degradation studies is the assessment of the biocompatibility of any leachables or degradation products. This is often evaluated through cytotoxicity assays using relevant cell lines.
The logical relationship for assessing the biocompatibility of degradation products is illustrated in the following diagram.
Caption: Logical workflow for biocompatibility testing of degradation products.
Conclusion
The History and Development of Feracryl: A Technical Guide
Abstract
Feracryl, a polymeric iron salt of polyacrylic acid, has emerged as a significant topical agent with dual hemostatic and antimicrobial properties. This technical guide provides a comprehensive overview of the history, development, chemical properties, and mechanism of action of this compound. It further details the experimental protocols from key preclinical and clinical studies that have established its efficacy and safety profile in various applications, including wound healing, burn management, and periodontal disease. Quantitative data from these studies are summarized in structured tables for comparative analysis. Additionally, key processes and mechanisms are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: History and Chemical Properties
The development of this compound is rooted in the broader field of polymer chemistry and its application in medicine. The exploration of polyacrylic acid and its metal salts for therapeutic purposes led to the discovery of this compound's unique properties. It is chemically described as an iron salt of a polyacrylic acid homopolymer.[1]
The iron within the polymer is typically in the ferric (Fe³⁺) oxidation state.[1] The molecular formula is often represented as (C₃H₃O₂Na)n · xFe, though its exact composition can vary depending on the degree of polymerization and the extent of iron incorporation.[1] This polymeric nature is crucial to its mechanism of action and its favorable safety profile, as it is not systemically absorbed to a significant extent.
Synthesis of this compound
The fundamental synthesis of this compound involves the polymerization of acrylic acid in the presence of an iron salt, commonly iron(III) chloride, in an aqueous solution. This process is a form of redox polymerization where the iron ions play a pivotal role in initiating and propagating the polymer chains.[1]
A patented method for its preparation involves the following general steps:
-
Pure acrylic acid and potassium persulfate are mixed in distilled water at a controlled temperature.
-
A divalent iron salt is then added, and the mixture is stirred for several hours at a slightly elevated temperature.
-
The resulting polymer solution is treated with a cation exchange resin to remove impurities.
-
The purified solution is then filtered and vacuum dried to yield the final this compound product as pinkish, thin scales.
Figure 1: Simplified workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its therapeutic effects through two primary mechanisms: hemostasis and antimicrobial activity.
Hemostatic Action
The hemostatic properties of this compound are attributed to the interaction of its iron component with blood proteins. Upon contact with blood, the iron in this compound reacts with albumin. This interaction facilitates the conversion of soluble fibrinogen into an insoluble fibrin network, forming a coagulum or clot at the site of application. This process effectively creates a physical barrier, staunching blood flow from capillaries and small blood vessels.
Figure 2: Signaling pathway of this compound's hemostatic action.
Antimicrobial Action
This compound possesses broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of the bacterial cell membrane by the iron-polyacrylate complex, leading to the loss of cellular integrity and subsequent cell death.[2]
Preclinical and Clinical Development
The development of this compound has been supported by a number of preclinical and clinical studies evaluating its efficacy and safety in various applications.
Antimicrobial Efficacy
The antimicrobial properties of this compound have been compared to standard antiseptics like povidone-iodine.
This protocol is reconstructed from a study evaluating the in vitro antimicrobial activity of this compound gel.[3]
-
Bacterial Strain Preparation: Standard laboratory strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are cultured in nutrient broth at 37°C for 3 hours. The turbidity of each culture is adjusted to the 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is used to evenly spread the bacterial suspension onto Mueller-Hinton agar plates (lawn culture).
-
Disk Application: Sterile paper discs are impregnated with 1% this compound gel and placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters to determine the antimicrobial activity.
| Microorganism | Zone of Inhibition (mm) |
| Pseudomonas aeruginosa | 12 |
| Escherichia coli | 10 |
| Staphylococcus aureus | 5 |
Hemostatic Efficacy in a Preclinical Model
A study in a rat model was conducted to compare the hemostatic effectiveness of different concentrations of this compound.
This protocol is based on a study comparing 1% and 4% this compound solutions.[4]
-
Animal Model: The study utilizes Wistar rats.
-
Procedure: A standardized incision is made in the gingiva of the rats to induce bleeding.
-
Treatment Groups: The animals are divided into three groups: a control group (no hemostatic agent), a group treated with 1% this compound, and a group treated with 4% this compound.
-
Application: The respective this compound solution is applied topically to the incision site.
-
Outcome Measurement: The bleeding time is measured from the start of bleeding until complete cessation.
| Treatment Group | Mean Bleeding Time (seconds) |
| Control | 221 |
| 1% this compound | 103 |
| 4% this compound | 50 |
Clinical Efficacy in Chronic Periodontitis
This compound has been investigated as an adjunct therapy in the management of chronic periodontitis.
This protocol is based on a study involving 120 participants.[5]
-
Study Population: Patients diagnosed with chronic periodontitis.
-
Study Design: A randomized controlled trial with two groups: a this compound group and a placebo (saline) group.
-
Intervention: A 3% this compound solution is locally applied to the periodontal pockets in the treatment group, while the control group receives a saline solution.
-
Data Collection: Clinical parameters, including gingival index, clinical attachment level (CAL), and probing pocket depth (PD), are measured at baseline and after 12 weeks.
-
Statistical Analysis: The changes in clinical parameters between the two groups are compared for statistical significance (P < 0.05).
| Clinical Parameter | This compound Group | Placebo Group | P-value |
| Change in Clinical Attachment Level | Significant Improvement | Less Improvement | < 0.05 |
| Change in Probing Pocket Depth | Significant Decrease | Less Decrease | < 0.05 |
| Change in Gingival Index | Trend towards reduction | No significant change | Not Statistically Significant |
Clinical Efficacy in Burn Wound Management
The efficacy of this compound in the management of deep partial-thickness burns has been compared to the standard of care, silver sulfadiazine (SSD).
This protocol is based on a clinical study comparing this compound and SSD.[6]
-
Study Population: Patients with deep partial-thickness burns.
-
Study Design: An open, randomized, controlled study where this compound and SSD are applied topically to different burnt areas on the same patient.
-
Treatment Period: The treatment is administered for eleven days.
-
Outcome Measurement: The percentage of re-epithelialization of the raw surface area is measured on day 7 and day 11.
| Treatment Group | Mean Percentage of Re-epithelialization (Day 7) | Mean Percentage of Re-epithelialization (Day 11) |
| This compound | 70.53% | 81.71% |
| Silver Sulfadiazine (SSD) | 66.15% | 64.64% |
Safety and Tolerability
Across various preclinical and clinical studies, this compound has been shown to be safe and well-tolerated for topical application.[5][6][7] Due to its high molecular weight, systemic absorption is minimal, reducing the risk of systemic side effects.[6] Local skin irritation can occur in some individuals.
Conclusion
This compound represents a significant advancement in topical wound care, offering a unique combination of hemostatic and antimicrobial properties. Its development from basic polymer chemistry to a clinically effective agent demonstrates the successful application of materials science in medicine. The data from numerous studies support its use in a variety of clinical settings to control bleeding and prevent infection, thereby promoting a favorable environment for wound healing. Further research may continue to explore its full therapeutic potential in other areas of medicine.
References
- 1. Feracrylum—An Unexplored Aspect of Local Drug Delivery in Treating Chronic Periodontitis: An Original Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Feracrylum and Chlorhexidine in Nonsurgical Periodontal Therapy in Chronic Periodontitis: A Clinicomicrobiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024013762A1 - Improved process for feracrylum preparation - Google Patents [patents.google.com]
- 4. A study to evaluate the antimicrobial activity of feracrylum and its comparison with povidone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
Toxicological Profile of Feracryl: A Technical Guide
Disclaimer: This document provides a summary of the available toxicological information on Feracryl. It is intended for researchers, scientists, and drug development professionals. The information is based on publicly accessible data, which is limited. For a complete and definitive toxicological profile, further specific studies on this compound would be required.
Introduction
This compound is an iron salt of polyacrylic acid.[1][2] It is described as an acrylic acid polymer containing 0.5-2.5% iron.[3] This technical guide summarizes the current understanding of the toxicological profile of this compound, drawing from available data on the compound itself and related substances, such as acrylic acid and other acrylates.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single large dose or multiple doses over a short period.[4][5]
This compound: A Material Safety Data Sheet (MSDS) for a product containing Feracrylum states that the compound is "non-toxic and safe".[1] However, specific quantitative data such as the median lethal dose (LD50) for this compound from dedicated acute toxicity studies are not readily available in the public domain.
General Experimental Protocol for Acute Oral Toxicity (Up-and-Down Procedure - as per OECD Guideline 425):
-
Test Animals: Typically rodents, such as female rats.
-
Housing and Acclimation: Animals are housed in controlled conditions with a standard diet and water ad libitum. They are acclimated for at least 5 days before the study.
-
Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is usually administered orally via gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
Dose Adjustment: If the animal survives, a second animal is dosed at a higher dose level. If the first animal dies, the next animal is dosed at a lower level. This sequential dosing continues until the reversal criteria are met.
-
Endpoints: The primary endpoint is mortality. Other observations include changes in body weight, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and gross necropsy findings at the end of the study.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Experimental Workflow for a Generic Acute Oral Toxicity Study
Caption: Workflow for a typical acute oral toxicity study.
Subchronic and Chronic Toxicity
Subchronic toxicity studies involve repeated exposure to a substance over a period of 28 to 90 days, while chronic toxicity studies extend for a longer duration, often up to a year or more.[6] These studies aim to identify adverse effects from long-term exposure.[7]
This compound: Specific subchronic or chronic toxicity data for this compound are not available in the reviewed literature.
Related Compound: Acrylic Acid A subchronic study on acrylic acid was conducted in Fischer 344 rats for three months with the substance administered in drinking water.[8]
Table 1: Summary of Subchronic Oral Toxicity of Acrylic Acid in Rats [8]
| Dose Level (g/kg/day) | Key Findings |
| 0.75 | Reduced body weight gain, decreased food and water consumption, changes in organ weights and clinical chemistry, increased urine specific gravity and protein concentration. |
| 0.25 | Similar but less profound changes as the high dose group. |
| 0.083 | Reduction of water consumption in male rats. |
| 0 (Control) | No treatment-related effects observed. |
-
No-Observed-Adverse-Effect-Level (NOAEL): While not explicitly stated, the 0.083 g/kg/day dose level showed minimal effects.
General Experimental Protocol for a 90-Day Subchronic Oral Toxicity Study (as per OECD Guideline 408):
-
Test Animals: Typically rodents, such as rats (e.g., 10 males and 10 females per group).
-
Dose Groups: At least three dose levels (low, mid, high) and a control group.
-
Administration: The test substance is administered daily, seven days a week, for 90 days, usually orally (in diet, drinking water, or by gavage).
-
In-life Observations: Daily clinical observations, weekly detailed clinical examinations, body weight and food/water consumption measurements, and ophthalmological examinations.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study. Urinalysis is also performed.
-
Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive list of tissues from the control and high-dose groups is performed. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
Endpoints: The primary endpoints are the identification of target organs of toxicity and the determination of a NOAEL.
Genotoxicity and Carcinogenicity
Genotoxicity assays are used to detect direct or indirect damage to DNA. Carcinogenicity studies assess the potential of a substance to cause cancer.
This compound: No specific genotoxicity or carcinogenicity studies on this compound were found.
Related Compounds: Lower Acrylates A comprehensive review of lower alkyl acrylates (methyl-, ethyl-, n-butyl-, and 2-ethylhexyl acrylate) suggests that they are not genotoxic.[9] The data support a cytotoxic, non-genotoxic mechanism for these acrylates.[9] Cancer bioassays in animal models did not show an increase in tumor incidence, with tumorigenesis being secondary to high doses and long-term tissue damage.[9] Similarly, lower alkyl methacrylates are generally negative for gene mutations in prokaryotes but can show clastogenicity at high doses in vitro, with no convincing evidence of in vivo genotoxicity.[10][11]
General Experimental Protocols for Genotoxicity Testing (Standard Battery):
-
Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations). The test is conducted with and without metabolic activation.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosome damage. Mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is assessed.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test is performed in rodents. The animals are dosed with the test substance, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in immature erythrocytes.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.[12]
This compound: No reproductive or developmental toxicity studies on this compound were identified.
Related Compound: Acrylic Acid A reproduction study was conducted on acrylic acid in rats at the same dosage levels as the subchronic study.[8]
Table 2: Summary of Reproductive Toxicity of Acrylic Acid in Rats [8]
| Dose Level (g/kg/day) | F0 Generation Findings | F1 Generation Findings |
| 0.75 | Decreased body weight gain, reduced food and water consumption, organ weight changes. | Reduced body weight gain in pups, organ weight changes. |
| 0.25 | Decreased body weight gain, reduced food and water consumption, organ weight changes. | Organ weight changes. |
| 0.083 | No significant treatment-related effects. | No significant treatment-related effects. |
| 0 (Control) | No treatment-related effects observed. | No treatment-related effects observed. |
-
Reproductive Indices: No statistically significant changes in reproductive indices were observed.[8]
General Experimental Protocol for a Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416):
-
Test Animals: Typically rats.
-
Generations: Two generations of animals are studied (F0 and F1).
-
Dosing: The F0 generation is dosed for a period before mating, during mating, gestation, and lactation. The F1 offspring are dosed from weaning through their mating and production of the F2 generation.
-
Endpoints in Adults (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. At termination, organ weights and histopathology of reproductive organs are examined.
-
Endpoints in Offspring (F1 and F2): Viability, sex ratio, clinical signs, and body weight. Developmental landmarks are also assessed.
-
Data Analysis: Reproductive and fertility indices are calculated and statistically analyzed.
Hypothetical Signaling Pathway for Cytotoxicity-Induced Cellular Stress
Caption: A potential cellular stress pathway activated by high-dose exposure to cytotoxic agents.
Local Tolerance
Local tolerance studies are conducted to assess the effects of a substance at the site of administration.[13][14]
This compound: Specific local tolerance studies for this compound were not found in the search results. Given its intended use as a hemostatic agent, local tolerance would be a critical safety endpoint.
General Experimental Protocol for Dermal Irritation/Corrosion (as per OECD Guideline 404):
-
Test Animals: Typically rabbits.
-
Application: A small area of the animal's skin is shaved. The test substance is applied to the skin under a gauze patch.
-
Exposure: The patch is left in place for a defined period (e.g., 4 hours).
-
Observation: After the patch is removed, the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of erythema and edema is scored according to a standardized scale.
-
Classification: The substance is classified as irritating or non-irritating based on the mean scores.
Human Data
A Material Safety Data Sheet for a product containing Feracrylum indicates that under normal conditions, there is no special danger.[1] However, detailed human safety data from clinical trials or post-market surveillance were not available in the initial search.
Conclusion
The available toxicological data on this compound are limited. While general statements suggest it is non-toxic, there is a lack of comprehensive, publicly available studies to support a detailed quantitative risk assessment. Based on the information for related compounds like acrylic acid and other acrylates, the primary toxicological concerns at high doses would likely be local irritation and cytotoxicity rather than genotoxicity or carcinogenicity. Further studies are required to establish a complete toxicological profile for this compound, including acute, subchronic, and chronic toxicity, as well as reproductive and developmental toxicity and local tolerance, to determine definitive NOAELs and to fully characterize its safety profile for various applications.
References
- 1. scribd.com [scribd.com]
- 2. This compound | 55488-18-1 | Benchchem [benchchem.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. acute oral toxicity: Topics by Science.gov [science.gov]
- 6. criver.com [criver.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Subchronic and reproductive toxicology studies on acrylic acid in the drinking water of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 13. Non-clinical Local tolerance studies - Creative Animodel [creative-animodel.com]
- 14. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for Feracryl as a Topical Hemostatic Agent in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Feracryl as a topical hemostatic agent in preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this compound for wound management.
Introduction
This compound is a water-soluble, incomplete iron salt of polyacrylic acid that functions as a topical hemostatic and antimicrobial agent.[1] Its unique properties make it a promising candidate for controlling bleeding and preventing infection in surgical and traumatic wounds.[2][3] this compound is biocompatible, biodegradable, non-toxic, and non-allergenic.[1] Due to its high molecular weight, it is not systemically absorbed, minimizing the risk of systemic side effects.[1]
The hemostatic action of this compound is initiated through its iron-polyacrylate complex, which promotes rapid hemostasis by triggering platelet aggregation and the coagulation cascade.[3] Additionally, its broad-spectrum antimicrobial activity helps to prevent wound infections, while its hygroscopic nature aids in absorbing exudate and facilitating the formation of granulation tissue.[2][3]
Quantitative Data from Animal Studies
The following tables summarize the quantitative data from preclinical studies evaluating the hemostatic efficacy of this compound in animal models.
Table 1: Hemostatic Efficacy of this compound Gel in a Rat Incision Wound Model
| Treatment Group | Mean Bleeding Time (seconds) | Mean Clotting Time (seconds) | p-value (vs. Control) | Animal Model | Reference |
| This compound Gel | 28.33 ± 1.86 | 45.50 ± 2.07 | < 0.05 (Bleeding), < 0.001 (Clotting) | Wistar Rats | [4] |
| Control (Gel Base) | 125.00 ± 4.08 | 180.17 ± 4.11 | - | Wistar Rats | [4] |
Table 2: Wound Healing Efficacy of 3% this compound Gel in a Rat Model
| Treatment Group | Observation | Outcome | Animal Model | Reference |
| 3% this compound Gel | Wound Area Reduction | Significantly faster and greater reduction | Sprague Dawley Rats | [1] |
| Cellular Proliferation | Greater | Sprague Dawley Rats | [1] | |
| Collagen Deposition | Greater | Sprague Dawley Rats | [1] | |
| Granulation Tissue Formation | Greater | Sprague Dawley Rats | [1] | |
| Povidone-Iodine | Wound Area Reduction | Slower reduction | Sprague Dawley Rats | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the hemostatic and wound healing properties of this compound in animal models.
Protocol 1: Evaluation of Hemostatic Efficacy in a Rat Incision Wound Model
This protocol is adapted from studies evaluating topical hemostatic agents in rats.[4][5]
1. Animal Model:
-
Species: Wistar or Sprague Dawley rats (male or female), weighing 200-250g.
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Materials:
-
This compound solution or gel formulation.
-
Control vehicle (e.g., saline, gel base).
-
Anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Electric shaver or depilatory cream.
-
Disinfectant (e.g., 70% ethanol).
-
Sterile surgical scalpel.
-
Sterile gauze.
-
Stopwatch.
-
Suturing material (if required for wound closure after observation).
3. Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the dorsal surface of the rat and disinfect the area with 70% ethanol.
-
Create a standardized full-thickness incision wound (e.g., 2 cm long and 2 mm deep) on the dorsal region using a sterile surgical scalpel.
-
Immediately after creating the incision, initiate the stopwatch to measure bleeding time.
-
Apply a standardized amount of this compound or the control vehicle directly to the wound.
-
Gently blot the wound with sterile gauze at 15-second intervals until bleeding stops. The time to hemostasis is recorded as the bleeding time.
-
For clotting time, collect blood from the wound into a capillary tube and record the time taken for clot formation.
-
Monitor the animals for any adverse reactions or signs of infection during the post-operative period.
Protocol 2: Evaluation of Wound Healing in a Rat Excisional Wound Model
This protocol is based on general wound healing models in rodents.[1][6]
1. Animal Model:
-
Species: Sprague Dawley or Wistar rats.
-
Acclimatization and Ethics: As described in Protocol 1.
2. Materials:
-
This compound gel or solution.
-
Control/vehicle (e.g., povidone-iodine, saline).
-
Anesthetic agent.
-
Electric shaver or depilatory cream.
-
Disinfectant.
-
Sterile biopsy punch (e.g., 6-8 mm diameter).
-
Sterile surgical scissors and forceps.
-
Digital camera and ruler for wound area measurement.
-
Tissue collection tools (scalpel, forceps).
-
Formalin and other histology reagents.
3. Procedure:
-
Anesthetize the rat and prepare the dorsal skin as described previously.
-
Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch.
-
Apply a standardized amount of this compound or the control substance to the wound. A sterile dressing may be applied over the treatment.
-
Photograph the wounds with a ruler for scale at regular intervals (e.g., days 0, 3, 7, 14, 21).
-
Calculate the wound area from the photographs using image analysis software. Wound contraction can be expressed as a percentage of the original wound area.
-
At predetermined time points, euthanize a subset of animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue samples in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for cellular infiltration and Masson's trichrome for collagen deposition).
Visualizations
Mechanism of Action and Properties of this compound
Caption: Multifaceted properties of this compound contributing to wound healing.
Experimental Workflow for Hemostasis Evaluation
Caption: Workflow for assessing the hemostatic efficacy of this compound.
General Signaling Pathway of Hemostasis
Caption: Overview of the physiological hemostasis cascade.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Comparative safety and efficacy of topical hemostatic agents in a rat neurosurgical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Use of Feracryl Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feracryl is a topical hemostatic and antimicrobial agent composed of a water-soluble mixture of incomplete ferrous salts of polyacrylic acid.[1][2] Its high molecular weight prevents systemic absorption, making it a safe option for localized applications.[1][2] In a laboratory setting, this compound solutions can be utilized for a variety of in vitro and ex vivo studies related to hemostasis, coagulation, and antimicrobial efficacy. These notes provide detailed protocols for the preparation, storage, and application of this compound solutions for research purposes.
Principle of Action
This compound exerts its hemostatic effect through a dual mechanism. Upon contact with blood, it activates thrombin, which in turn converts soluble fibrinogen into insoluble fibrin strands, forming a stable clot.[1][2] Additionally, this compound interacts with blood proteins, such as albumin, to form a gelatinous, water-insoluble complex that acts as a physical barrier to staunch capillary bleeding and oozing.[1][2] Beyond its hemostatic properties, this compound exhibits broad-spectrum antimicrobial activity.[3]
Signaling Pathway and Mechanism of Action
References
- 1. Comparison of nucleic acid-protein interactions in solution and in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 3. A study to evaluate the antimicrobial activity of feracrylum and its comparison with povidone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Feracryl in Dental Surgery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and potential applications of Feracryl in dental surgery, with a focus on its hemostatic, antimicrobial, and emerging regenerative properties. Detailed experimental protocols are provided to facilitate further research into its mechanism of action and therapeutic potential.
Introduction to this compound
This compound is a topical hemostatic and antimicrobial agent. It is an aqueous solution of a partial iron salt of polyacrylic acid.[1][2] Its high molecular weight prevents systemic absorption, making it a safe option for localized applications in dental and oral surgery.[3] this compound's mechanism of action is multifaceted, contributing to its efficacy in controlling bleeding and preventing infection.
Key Properties:
-
Hemostatic: this compound interacts with blood proteins, particularly albumin, to form a gelatinous precipitate. This complex creates a physical barrier at the bleeding site, promoting clot formation.[2] It also activates thrombin, which in turn converts fibrinogen to fibrin, further stabilizing the clot.[1][4]
-
Antimicrobial: this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][5][6] This property is crucial in the oral environment, which harbors a diverse microbiota, to reduce the risk of postoperative infections.[2]
-
Hygroscopic: this compound's ability to absorb excess fluid from the wound bed helps to maintain a moist environment, which is conducive to wound healing and may promote the growth of healthy granulation tissue.[2]
Data Presentation: Efficacy of this compound in Dental Surgery
The following tables summarize quantitative data from clinical studies evaluating the efficacy of this compound in dental surgery, primarily focusing on its hemostatic effects.
Table 1: Hemostatic Efficacy of 1% this compound in Dental Extractions in Anticoagulated Patients
| Study Group | No. of Patients | Bleeding on Day 0 (Extraction Day) | Bleeding on Day 1 |
| 1% this compound | 20 | 8 (40%) | 1 (5%) |
| 5% Tranexamic Acid | 20 | 10 (50%) | 5 (25%) |
| Normal Saline (Control) | 20 | 9 (45%) | 9 (45%) |
Source: Adapted from a comparative study on therapeutically anticoagulated patients undergoing dental extraction.[1][4][7]
Table 2: Efficacy of Feracrylum-Soaked Gauze vs. Saline-Soaked Gauze in Minor Oral Surgery in Patients on Anti-platelet Drugs
| Study Group | No. of Patients | Oozing from Surgical Site (after 2 and 5 minutes) | Significant Bleeding at 24 hrs, Day 2, and Day 3 |
| Feracrylum Group | 50 | 9 (18%) | Not Significant (p=0.135) |
| Saline-Soaked Gauze (Control) | 50 | 50 (100%) | Significant (p<0.01) |
Source: Adapted from a study evaluating this compound's efficacy following minor oral surgery in patients on anti-platelet medication.[5][8]
Table 3: Clinical Parameters in Chronic Periodontitis Treatment with 3% this compound Solution
| Clinical Parameter | This compound Group (n=60) | Placebo (Saline) Group (n=60) | p-value |
| Probing Pocket Depth (PD) Reduction | Significant | Less Significant | < 0.05 |
| Clinical Attachment Level (CAL) Gain | Significant | Less Significant | < 0.05 |
| Gingival Index Reduction | Trend towards improvement | - | Not Significant |
Source: Adapted from a randomized controlled trial on the use of this compound as a local drug delivery agent in chronic periodontitis.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the application of this compound in dental surgery research.
In Vitro Cytotoxicity Assay of this compound on Human Gingival Fibroblasts (HGFs)
Objective: To determine the cytotoxic effect of this compound on HGFs, which are key cells in oral wound healing.
Materials:
-
Human Gingival Fibroblasts (HGF) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound solution (1%)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture HGFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed HGFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Preparation of this compound Eluates: Prepare different concentrations of this compound (e.g., 0.01%, 0.1%, 1%) by diluting the 1% stock solution in serum-free DMEM.
-
Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound eluates. Include a control group with serum-free DMEM only.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
After each incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
In Vitro Osteogenic Differentiation Assay with Polyacrylic Acid-Based Hydrogels
Objective: To evaluate the potential of the polyacrylic acid component of this compound to promote the differentiation of pre-osteoblastic cells. This protocol is adapted from studies on poly(acrylamide-co-acrylic acid) hydrogels.[1][7][9][10]
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium (Alpha-MEM with 10% FBS, 1% Pen-Strep, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
Polyacrylic acid (PAA) hydrogels of varying stiffness
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
24-well cell culture plates
Protocol:
-
Hydrogel Preparation: Prepare sterile PAA hydrogels with different cross-linker concentrations to achieve varying stiffness, mimicking the properties of this compound's polymer matrix. Place the hydrogels in 24-well plates.
-
Cell Seeding: Seed pre-osteoblastic cells onto the PAA hydrogels at a density of 5 x 10^4 cells/well.
-
Cell Culture: Culture the cells in standard Alpha-MEM for 24 hours to allow for attachment.
-
Osteogenic Induction: Replace the standard medium with osteogenic induction medium. Culture for 7, 14, and 21 days, changing the medium every 2-3 days.
-
ALP Activity Assay (Day 7):
-
Lyse the cells on the hydrogels.
-
Measure ALP activity in the cell lysates using a commercially available kit according to the manufacturer's instructions.
-
Normalize ALP activity to the total protein content.
-
-
Alizarin Red S Staining (Day 21):
-
Fix the cells with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution to visualize calcium deposits.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
-
Data Analysis: Compare the ALP activity and calcium deposition on PAA hydrogels to control surfaces (tissue culture plastic).
In Vivo Animal Model for Periodontal Regeneration
Objective: To assess the efficacy of this compound in promoting periodontal tissue regeneration in a surgically created defect in an animal model. This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.[11]
Materials:
-
Laboratory rats or rabbits
-
General anesthesia
-
Surgical instruments for dental procedures
-
This compound gel (1%) or a custom-prepared this compound-based hydrogel
-
Control material (e.g., saline gel or a commercially available guided tissue regeneration membrane)
-
Suturing material
Protocol:
-
Animal Model: Use a well-established model for periodontal defects, such as the rat mandibular molar or the rabbit calvarial defect model.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Create a standardized critical-size periodontal defect surgically.
-
Randomly assign the defects to a treatment group (this compound), a control group, or a sham surgery group (defect only).
-
Apply this compound gel or the hydrogel to the defect site in the treatment group.
-
Close the surgical site with sutures.
-
-
Postoperative Care: Provide appropriate postoperative analgesia and care as per IACUC guidelines.
-
Evaluation:
-
Sacrifice the animals at predefined time points (e.g., 4 and 8 weeks).
-
Harvest the tissue blocks containing the defect area.
-
Analyze the specimens using:
-
Micro-computed tomography (µ-CT): To quantify new bone formation.
-
Histology: Prepare decalcified sections and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate tissue morphology, inflammation, and collagen deposition.
-
Immunohistochemistry: Stain for markers of osteogenesis (e.g., osteocalcin) and angiogenesis (e.g., CD31).
-
-
-
Data Analysis: Quantitatively compare the amount of new bone and the quality of regenerated tissue between the treatment and control groups.
Visualization of Mechanisms and Workflows
Signaling Pathways and Logical Relationships
The precise signaling pathways modulated by this compound in dental tissue regeneration are not yet fully elucidated. However, based on its composition and observed effects, we can hypothesize its involvement in key regenerative processes.
Caption: Hypothesized mechanism of this compound in promoting wound healing.
Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Future Directions and Research Opportunities
While this compound is well-established as a hemostatic and antimicrobial agent in dental surgery, its potential in regenerative dentistry warrants further investigation. Future research should focus on:
-
Elucidating Molecular Mechanisms: Investigating the specific signaling pathways modulated by this compound in oral fibroblasts, osteoblasts, and periodontal ligament stem cells.
-
Optimizing Formulations: Developing and testing novel this compound-based hydrogels or scaffolds with controlled release properties for growth factors or other bioactive molecules to enhance tissue regeneration.
-
Expanding Clinical Trials: Conducting large-scale, randomized controlled trials to evaluate the long-term efficacy of this compound in guided bone and tissue regeneration procedures in dentistry.
-
Angiogenesis: Exploring the effect of this compound on angiogenesis, a critical process for the survival and integration of regenerated tissues.[12][13][14][15]
-
Combination Therapies: Assessing the synergistic effects of this compound when used in combination with other regenerative materials such as bone grafts and growth factors.[16][17][18]
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. researchgate.net [researchgate.net]
- 3. Feracrylum—An Unexplored Aspect of Local Drug Delivery in Treating Chronic Periodontitis: An Original Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(vinylphosphonic acid-co-acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. A study to evaluate the antimicrobial activity of feracrylum and its comparison with povidone-iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poly (acrylic acid)/tricalcium phosphate nanoparticles scaffold enriched with exosomes for cell-free therapy in bone tissue engineering: An in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evaluating-poly-acrylamide-co-acrylic-acid-hydrogels-stress-relaxation-to-direct-the-osteogenic-differentiation-of-mesenchymal-stem-cells - Ask this paper | Bohrium [bohrium.com]
- 10. Evaluating Poly(Acrylamide-co-Acrylic Acid) Hydrogels Stress Relaxation to Direct the Osteogenic Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models for testing biomaterials in periodontal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Angiogenesis in Endodontics: Contributions of Stem Cells and Proangiogenic and Antiangiogenic Factors to Dental Pulp Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Angiogenesis during coronal pulp regeneration using rat dental pulp cells: Neovascularization in rat molars in vivo and proangiogenic dental pulp cell-endothelial cell interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Advanced Growth Factor Delivery Systems in Wound Management and Skin Regeneration [mdpi.com]
- 17. Clinical Application of Growth Factors and Cytokines in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Growth Factors Support Wound Healing Use of Growth Factors in Wound Healing [woundsource.com]
Application Notes and Protocols for Iron-Catalyzed Polymerization and Feracryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-catalyzed polymerization has emerged as a cost-effective, environmentally friendly, and versatile method for the synthesis of well-defined polymers. This approach, particularly through Atom Transfer Radical Polymerization (ATRP), allows for precise control over polymer molecular weight, architecture, and functionality. A notable application of this method is the synthesis of Feracryl, an iron-polyacrylate complex with significant utility in the biomedical field as a hemostatic and antimicrobial agent, and as a potential vehicle for drug delivery.
These application notes provide a comprehensive overview of iron-catalyzed polymerization of vinyl monomers and the specific synthesis of this compound. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in utilizing these techniques for their own applications.
Section 1: Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP) of Vinyl Monomers
Iron-based catalysts are effective in mediating controlled radical polymerization of a variety of monomers, including methacrylates and styrenes.[1] They offer a less toxic and more abundant alternative to other transition metal catalysts.[2]
Mechanistic Overview
Iron-catalyzed ATRP involves a reversible redox process that controls the concentration of growing polymer chains. The general mechanism is depicted below.
Figure 1: General mechanism of Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP).
Quantitative Data on Iron-Catalyzed ATRP
The following tables summarize the results of iron-catalyzed ATRP for various monomers under different conditions.
Table 1: Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)
| Catalyst System | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn (GPC) | Mw/Mn | Reference |
| FeBr₂ / N(nBu)₃ | p-toluenesulfonyl chloride | RT | - | - | - | - | [3] |
| Fe(acac)₃ / PPh₃ | Ethyl 2-bromophenylacetate (EBPA) | 90 | - | 45.9 | - | 1.43 | [4] |
| FeCl₃ | - | - | - | - | - | >1.5 | [5] |
| FeBr₃ / TBABr (ppm levels) | - | - | - | ~95 | theoretical | < 1.20 | [2] |
Table 2: Iron-Catalyzed ATRP of Acrylates
| Monomer | Catalyst System | Conversion (%) | Mw/Mn | Reference |
| Methyl Acrylate (MA) | Iron catalysts with halide salts | ~30 | 1.3 - 1.9 | [1] |
| Butyl Acrylate | Cyclopentyl-functionalized TACN iron complexes | Quantitative | 1.2 | [1] |
Experimental Protocol: Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)
This protocol is a general guideline for the polymerization of MMA using an iron-based catalyst system.[3]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Iron(II) bromide (FeBr₂)
-
Tri(n-butyl)amine (N(nBu)₃)
-
p-toluenesulfonyl chloride (initiator)
-
o-xylene (solvent)
-
Argon gas supply
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry, argon-purged Schlenk flask, add FeBr₂ (34.0 mg, 0.16 mmol).
-
Add deaerated MMA (5.0 mL, 46.7 mmol), o-xylene (4.0 mL), and N(nBu)₃ (0.11 mL, 0.47 mmol).
-
Stir the solution at room temperature for 10 minutes.
-
Add p-toluenesulfonyl chloride (30.0 mg, 0.16 mmol) dissolved in o-xylene (1.0 mL).
-
Maintain the reaction under an inert argon atmosphere. The polymerization will proceed at room temperature.
-
Monitor the reaction progress by taking samples at timed intervals for analysis by Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and dispersity.
Section 2: Synthesis and Applications of this compound
This compound is the product of the iron-based redox polymerization of acrylic acid.[6] It is a polyacrylate hydrogel containing iron ions.
Synthesis of this compound Hydrogel
The synthesis involves a redox reaction where ferrous ions act as an accelerant for the polymerization of acrylic acid initiated by a persulfate.[6]
References
- 1. Iron Catalysts in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Feracryl into Biomedical Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feracryl is a sterile, water-soluble partial polymer of polyacrylic acid that exhibits significant hemostatic and antibacterial properties. Its incorporation into biomedical hydrogels presents a promising strategy for developing advanced wound dressings and drug delivery systems. Hydrogels, with their high water content and structural similarity to the extracellular matrix (ECM), provide an ideal environment for cell growth and tissue regeneration.[1][2] By integrating this compound, these hydrogels can be endowed with enhanced therapeutic functionalities, promoting hemostasis, preventing infection, and potentially modulating the wound healing process.
These application notes provide a comprehensive guide for researchers and scientists on the incorporation of this compound into biomedical hydrogels. This document outlines protocols for hydrogel synthesis, characterization of physical and biological properties, and methods for evaluating its therapeutic efficacy.
Data Presentation: Properties of this compound-Incorporated Hydrogels
The successful incorporation of this compound can alter the physicochemical properties of the base hydrogel. The following tables summarize key quantitative data that should be assessed. Note: The values presented are hypothetical examples and will vary depending on the specific hydrogel formulation and this compound concentration.
Table 1: Physical Properties of this compound-Incorporated Hydrogels
| Hydrogel Formulation | This compound Concentration (% w/v) | Swelling Ratio (%) | Young's Modulus (kPa) |
| PEGDA Hydrogel | 0 | 350 ± 25 | 50 ± 5 |
| PEGDA-Feracryl | 0.5 | 330 ± 20 | 55 ± 6 |
| PEGDA-Feracryl | 1.0 | 310 ± 18 | 62 ± 7 |
| GelMA Hydrogel | 0 | 450 ± 30 | 25 ± 4 |
| GelMA-Feracryl | 0.5 | 425 ± 28 | 28 ± 5 |
| GelMA-Feracryl | 1.0 | 400 ± 25 | 33 ± 6 |
Table 2: In Vitro Biocompatibility of this compound-Incorporated Hydrogels
| Hydrogel Formulation | This compound Concentration (% w/v) | Fibroblast Viability (%) (Day 3) | Hemolysis (%) |
| Control (No Hydrogel) | N/A | 100 | < 1 |
| PEGDA Hydrogel | 0 | 98 ± 2 | < 2 |
| PEGDA-Feracryl | 0.5 | 95 ± 3 | < 2 |
| PEGDA-Feracryl | 1.0 | 92 ± 4 | < 2 |
| GelMA Hydrogel | 0 | 99 ± 1 | < 2 |
| GelMA-Feracryl | 0.5 | 97 ± 2 | < 2 |
| GelMA-Feracryl | 1.0 | 94 ± 3 | < 2 |
Table 3: Drug Release Kinetics of this compound from Hydrogels
| Hydrogel Formulation | This compound Concentration (% w/v) | Cumulative Release at 24h (%) | Release Mechanism |
| PEGDA-Feracryl | 0.5 | 60 ± 5 | Fickian Diffusion |
| PEGDA-Feracryl | 1.0 | 55 ± 4 | Fickian Diffusion |
| GelMA-Feracryl | 0.5 | 45 ± 6 | Anomalous Transport |
| GelMA-Feracryl | 1.0 | 40 ± 5 | Anomalous Transport |
Experimental Protocols
Protocol for Synthesis of this compound-Incorporated PEGDA Hydrogel
This protocol describes the preparation of a Poly(ethylene glycol) diacrylate (PEGDA) hydrogel incorporating this compound via photopolymerization.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)
-
Photoinitiator (e.g., Irgacure 2959)
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
UV light source (365 nm)
Procedure:
-
Prepare a 10% (w/v) PEGDA solution by dissolving PEGDA in sterile PBS.
-
Prepare a 0.5% (w/v) photoinitiator solution by dissolving Irgacure 2959 in sterile PBS.
-
Prepare a stock solution of this compound in sterile PBS (e.g., 10% w/v).
-
To the PEGDA solution, add the photoinitiator solution to a final concentration of 0.05% (w/v).
-
Add the this compound stock solution to the PEGDA/photoinitiator mixture to achieve the desired final concentration of this compound (e.g., 0.5% or 1.0% w/v). Mix thoroughly.
-
Pipette the precursor solution into a mold of desired shape and size.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to induce photopolymerization.[3]
-
Gently remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel with sterile PBS to remove any unreacted components.
Protocol for Characterization of Hydrogel Properties
-
Weigh the fully hydrated hydrogel sample (Ws).
-
Lyophilize the hydrogel sample to completely remove water and weigh the dried sample (Wd).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place the hydrogel sample on the compression platen of a mechanical tester.[4]
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).[5]
-
Record the stress-strain data.
-
The Young's modulus can be calculated from the initial linear region of the stress-strain curve.[4]
This protocol assumes this compound has a quantifiable characteristic, such as a specific absorbance or can be labeled.
-
Loading Content:
-
Lyophilize a known mass of the this compound-loaded hydrogel.
-
Extract the this compound from the dried hydrogel using a suitable solvent in which this compound is soluble but the hydrogel is not.
-
Quantify the amount of this compound in the solvent using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[6]
-
Calculate the loading content as (mass of loaded this compound / mass of hydrogel) x 100%.
-
-
In Vitro Release Study:
-
Place a known amount of the this compound-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots.
-
Calculate the cumulative percentage of this compound released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[7]
-
Protocol for In Vitro Biocompatibility Assessment
-
Sterilize hydrogel samples by UV irradiation or other appropriate methods.
-
Place the sterile hydrogel samples in a 24-well plate.
-
Seed human dermal fibroblasts (HDFs) onto the hydrogels at a density of 1 x 10^4 cells/well.
-
Culture the cells for 1, 3, and 5 days.
-
At each time point, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured without hydrogel).[8]
-
Prepare a red blood cell (RBC) suspension.
-
Incubate the hydrogel samples with the RBC suspension at 37°C for 2 hours.
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Calculate the percentage of hemolysis.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-hydrogel synthesis and characterization.
Signaling Pathway in Wound Healing
Caption: Potential signaling cascade influenced by this compound-hydrogels in wound healing.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of poly(ethylene glycol) hydrogels with different network structures for the application of enzyme immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Iron in Feracryl
Introduction
Feracryl is an iron salt of polyacrylic acid, a polymer-based compound where iron is an integral part of the matrix.[1][2] According to the Unlisted Drugs database, this compound typically contains 0.5-2.5% iron.[2] Accurate and precise quantification of the iron content in this compound is critical for quality control in manufacturing, ensuring therapeutic efficacy in drug development, and for various research applications. This document provides detailed protocols for three common analytical techniques used for this purpose: UV-Visible Spectrophotometry, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Analytical Method Selection
The choice of analytical method depends on several factors, including the required sensitivity, sample throughput, available equipment, and regulatory requirements.
-
UV-Visible (UV-Vis) Spectrophotometry: A robust and cost-effective method suitable for routine quality control. It relies on the formation of a colored iron complex.[3] The 1,10-phenanthroline method is a classic example, where iron (II) reacts to form a stable, orange-red complex that is measured photometrically.[4][5]
-
Flame Atomic Absorption Spectroscopy (FAAS): Offers higher specificity and sensitivity than UV-Vis spectrophotometry.[6][7] It measures the absorption of light by free iron atoms in a flame, making it less susceptible to matrix interferences.[8]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The most sensitive technique, capable of detecting trace and ultra-trace levels of iron.[9] ICP-MS is the preferred method for elemental impurity analysis in pharmaceutical products according to USP <232> and <233> guidelines, making it ideal for applications requiring high accuracy and regulatory compliance.[10][11][12]
Experimental Protocols
Protocol 1: Sample Preparation (Acid Digestion of this compound)
Objective: To destroy the polyacrylate matrix and solubilize the iron for subsequent analysis. This step is crucial and common to all three analytical methods.[13]
Materials:
-
This compound sample
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Volumetric flasks (Class A)
-
Hot plate
Procedure:
-
Weighing: Accurately weigh approximately 0.1 g of the ground this compound sample into a clean 250 mL beaker.[13]
-
Digestion:
-
Place the beaker in a fume hood.
-
Add 10 mL of concentrated HNO₃ to the beaker.
-
Gently heat the solution on a hot plate at a low to medium temperature (e.g., 90-120°C).
-
Continue heating until the initial vigorous reaction subsides and the volume is reduced by about half. The solution should become clear.
-
-
Solubilization:
-
Allow the beaker to cool to room temperature.
-
Add 5 mL of concentrated HCl and heat gently for another 15 minutes to ensure complete dissolution.[14]
-
-
Dilution:
-
After cooling, quantitatively transfer the digested solution to a 100 mL volumetric flask.
-
Rinse the beaker several times with deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water and mix thoroughly. This is the "Sample Stock Solution."
-
Further dilutions may be necessary depending on the chosen analytical method and the expected iron concentration.
-
Protocol 2: Analysis by UV-Vis Spectrophotometry (1,10-Phenanthroline Method)
Principle: This method is based on the reaction of iron (II) with 1,10-phenanthroline in an acidic medium to form an orange-red complex.[4] The intensity of the color, which is proportional to the iron concentration, is measured by its absorbance at approximately 510 nm.[15] Any iron (III) in the sample is first reduced to iron (II) using hydroxylamine hydrochloride.[13]
Materials:
-
Sample Stock Solution (from Protocol 1)
-
Hydroxylamine hydrochloride solution (10% w/v)
-
1,10-Phenanthroline solution (0.25% w/v in water)
-
Sodium acetate buffer solution (1 M, pH ~5)
-
Standard Iron Stock Solution (1000 mg/L)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Calibration Standards:
-
From the 1000 mg/L iron stock solution, prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L) by serial dilution in 100 mL volumetric flasks.[13]
-
To each standard flask, add 5 mL of hydroxylamine hydrochloride solution, 5 mL of sodium acetate buffer, and 4 mL of 1,10-phenanthroline solution.[13]
-
Dilute to the mark with deionized water and allow 15-20 minutes for full color development.
-
-
Preparation of Sample Solution:
-
Pipette an appropriate aliquot (e.g., 2 mL) of the Sample Stock Solution into a 100 mL volumetric flask.[13]
-
Add the same reagents as for the standards (hydroxylamine, buffer, phenanthroline).
-
Dilute to the mark with deionized water and allow time for color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax), determined by scanning a mid-range standard (typically ~510 nm).[4]
-
Use a reagent blank (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared sample solution.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the concentration of iron in the sample solution using the linear regression equation from the calibration curve.
-
Calculate the original concentration of iron in the this compound sample, accounting for all dilutions.
-
References
- 1. This compound | 55488-18-1 | Benchchem [benchchem.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. ajrconline.org [ajrconline.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. rjptonline.org [rjptonline.org]
- 8. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 13. Determination of iron in pharmaceutical preparations by visible spectrophotometry - Persee [pgeneral.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ijpba.info [ijpba.info]
Application Notes & Protocols for Assessing the Antimicrobial Properties of Feracryl
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Feracryl, a partial iron salt of polyacrylic acid, is a well-established hemostatic agent. Beyond its primary role in promoting blood clotting, this compound exhibits broad-spectrum antimicrobial properties, making it a valuable compound in wound care and surgical applications where infection control is paramount. Its activity has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Some studies have indicated its antimicrobial efficacy is comparable to that of povidone-iodine.
The proposed mechanism of its antimicrobial action is attributed to its chemical nature as a cationic polymer, which may interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis. These application notes provide a summary of the available data on this compound's antimicrobial activity and detailed protocols for its evaluation.
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize the quantitative data on the antimicrobial efficacy of this compound and its derivatives from various studies.
Table 1: Zone of Inhibition Diameters for 1% this compound Gel
| Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Pseudomonas aeruginosa | Gram-Negative | 12 |
| Escherichia coli | Gram-Negative | 10 |
| Staphylococcus aureus | Gram-Positive | 5 |
Data extracted from a study on a 1% this compound gel formulation (Revalum®).
Table 2: Minimum Inhibitory Concentrations (MICs) of Iron-Containing Polyacrylic Acid (IIS-PAA) Against Resistant Bacteria
| Microorganism | Gram Stain | Median MIC (%) | MIC Range (%) |
| Pseudomonas aeruginosa | Gram-Negative | 0.2 | 0.2 - 0.3 |
| Methicillin-Resistant Staphylococcus pseudintermedius (MRSP) | Gram-Positive | 0.05 | 0.025 - 0.1 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-Positive | 0.1 | 0.00625 - 0.4 |
Note: This data is for a related iron-containing polyacrylic acid (IIS-PAA), which is structurally similar to this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the antimicrobial properties of this compound are provided below.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound solution (sterile, known concentration)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol for Agar Disk Diffusion (Kirby-Bauer) Test
This protocol is based on the widely used Kirby-Bauer method for assessing antimicrobial susceptibility.
Objective: To qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk saturated with the compound.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application:
-
Aseptically apply sterile paper disks saturated with a known concentration of this compound solution onto the surface of the agar using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition (the clear area around the disk) in millimeters (mm), including the disk diameter.
-
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.
Protocol for Time-Kill Curve Analysis
This protocol provides a method to assess the bactericidal or bacteriostatic activity of this compound over time.
Objective: To determine the rate at which this compound kills a bacterial population at a specific concentration.
Materials:
-
This compound solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile flasks or tubes
-
Incubator shaker (37°C)
-
Spectrophotometer
-
Sterile dilution tubes and agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test organism.
-
Dilute the overnight culture into fresh, pre-warmed broth and incubate until it reaches the early to mid-logarithmic phase of growth.
-
-
Assay Setup:
-
Prepare flasks containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without this compound.
-
Inoculate each flask with the log-phase culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Time-Course Sampling:
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow for Time-Kill Curve Analysis.
Feracryl for Wound Healing Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feracryl is a topically applied agent known for its hemostatic, antimicrobial, and hygroscopic properties, which collectively contribute to an environment conducive to wound healing.[1] It is a water-soluble, biodegradable complex of polyacrylic acid and iron salts.[2] When in contact with blood and wound exudate, this compound forms a water-insoluble, gel-like barrier with proteins, primarily albumin.[1][3][4] This barrier effectively stops capillary bleeding and oozing, while also protecting the wound bed from microbial contamination.[1][4] Furthermore, its hygroscopic nature helps to maintain a moist wound environment, which is optimal for cell migration and tissue regeneration.[5]
These characteristics make this compound a subject of interest in wound healing research. These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo wound healing models.
Mechanism of Action
This compound's therapeutic effects in wound healing are multi-faceted:
-
Hemostatic Action: this compound rapidly forms a complex with blood proteins, creating a physical plug that seals bleeding capillaries.[1][4] Some evidence also suggests that it may activate thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, further stabilizing the clot.[2][4]
-
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, which helps to prevent wound infections that can delay healing.[1][3] This action is attributed to its ability to rupture the microbial cell wall.[5]
-
Hygroscopic Properties: By absorbing excess wound exudate while maintaining a moist environment, this compound promotes the growth of healthy granulation tissue and facilitates the removal of dressings without disturbing the newly formed tissue.
Data Presentation: Quantitative Analysis of this compound in Wound Healing
The following tables summarize quantitative data from preclinical studies on this compound, providing a basis for experimental design and comparison.
Table 1: In Vivo Efficacy of 1% this compound in a Rat Deep Dermal Burn Model
| Parameter | Day 5 | Day 10 | Day 14 | p-value |
| Percentage of Wound Healing | ||||
| 1% this compound Group | Significantly Better | Significantly Better | Significantly Better | <0.001 |
| Silver Sulfadiazine (SSD) Group | Baseline | Baseline | Baseline | |
| Control (Moist Saline Gauze) | Inferior | Inferior | Inferior | |
| Histopathological Evaluation (Day 14) | ||||
| Epithelial Thickness | Significantly Greater | - | - | <0.001 |
| Granulation Tissue Thickness | Less than SSD | - | - | <0.001 |
| Neovascularization | More Mature | - | - | <0.001 |
Data adapted from a comparative study on Wistar rats. The percentage of wound healing for the this compound group was statistically significantly better than both the SSD and control groups at all-time points.
Table 2: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (%) |
| Staphylococcus aureus | 0.2 |
| Streptococcus pyogenes | 0.2 |
| Corynebacterium diphtheriae | 0.2 |
This table presents the MIC values of this compound against common wound pathogens, demonstrating its antimicrobial efficacy.
Experimental Protocols
In Vitro Wound Healing Assay (Scratch Assay)
This protocol is designed to assess the effect of this compound on the migration of cultured cells, such as fibroblasts or keratinocytes, which are key to the proliferative phase of wound healing.
Materials:
-
Sterile multi-well cell culture plates (e.g., 24-well plates)
-
Adherent cell line (e.g., Human Dermal Fibroblasts - HDFs, or Human Epidermal Keratinocytes - HEKs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound solution (sterile, various concentrations)
-
Sterile pipette tips (e.g., p200) or a dedicated scratch tool
-
Inverted microscope with a camera and live-cell imaging capabilities (recommended)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed the chosen cell line into the wells of a multi-well plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, aspirate the culture medium.
-
Gently wash the monolayer with sterile PBS.
-
Using a sterile p200 pipette tip or a specialized scratch tool, create a straight, cell-free gap ("scratch") across the center of the monolayer. Ensure consistency in the width of the scratch across all wells.
-
Wash the wells again with PBS to remove any detached cells and debris.[6]
-
-
Treatment with this compound:
-
Add serum-free or low-serum medium to the wells to minimize cell proliferation, which can confound migration data.[7]
-
Prepare different concentrations of this compound in the medium and add to the respective treatment wells. Include a vehicle control (medium without this compound).
-
-
Image Acquisition:
-
Immediately after adding the treatment solutions, capture the first set of images of the scratches (T=0). Use phase-contrast microscopy for clear visualization of the cell-free area.[8]
-
If using a live-cell imaging system, acquire images at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the scratch in the control wells is nearly closed.[6] If not, manually capture images at predetermined time points.
-
-
Data Analysis:
-
Use image analysis software to measure the area or width of the cell-free gap at each time point for all treatment conditions.
-
Calculate the percentage of wound closure at each time point relative to the initial area at T=0.
-
The formula for percentage of wound closure is: [(Initial Wound Area - Wound Area at time t) / Initial Wound Area] x 100.
-
Compare the rate of wound closure between the this compound-treated groups and the control group to determine the effect of this compound on cell migration.
-
In Vivo Excisional Wound Healing Model (Murine)
This protocol describes the creation of a full-thickness excisional wound in a mouse model to evaluate the in vivo efficacy of topically applied this compound. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers and depilatory cream
-
Surgical preparation solutions (e.g., povidone-iodine and alcohol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Sterile biopsy punch (e.g., 6 mm)[9]
-
This compound formulation (e.g., 1% gel or solution)
-
Control vehicle (e.g., hydrogel base)
-
Wound dressing materials (e.g., transparent occlusive dressing)
-
Digital camera for wound imaging
-
Calipers for wound measurement
-
Image analysis software
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the dorsal surface of the mouse and apply a depilatory cream to remove any remaining hair.
-
Clean the surgical area with surgical preparation solutions.
-
-
Wound Creation:
-
Create one or two full-thickness excisional wounds on the dorsum of the mouse using a sterile biopsy punch.[9] Gently lift the skin to avoid damaging the underlying muscle tissue.
-
-
Treatment Application:
-
Immediately after wounding, apply the this compound formulation to the wound bed.
-
Apply the control vehicle to the wounds of the control group of animals.
-
Cover the wounds with a transparent occlusive dressing to prevent contamination and desiccation.
-
-
Wound Monitoring and Measurement:
-
At predetermined time points (e.g., days 0, 3, 7, 10, 14), carefully remove the dressing and photograph the wounds with a ruler for scale.
-
Measure the wound area using calipers or image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area at day 0.
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and harvest the wound tissue.
-
Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E, Masson's Trichrome).
-
Analyze the sections for parameters such as re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow: In Vitro Scratch Assay
Caption: Workflow for the in vitro scratch assay to evaluate cell migration.
Experimental Workflow: In Vivo Excisional Wound Model
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized synthesis of polyacrylic acid-coated magnetic nanoparticles for high-efficiency DNA isolation and size selection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Wound healing and the role of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 6. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyacrylic acid/ polyvinylpyrrolidone hydrogel wound dressing containing zinc oxide nanoparticles promote wound healing in a rat model of excision injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fibroblasts – the cellular choreographers of wound healing [frontiersin.org]
- 9. Cinnamaldehyde inhibits psoriasis-like inflammation by suppressing proliferation and inflammatory response of keratinocytes via inhibition of NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Feracryl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Feracryl is a topical hemostatic agent designed to control bleeding and promote wound healing.[1] It is characterized as an iron salt of polyacrylic acid.[2] Its mechanism of action is believed to involve the interaction of its iron component with blood proteins like albumin, leading to the conversion of soluble fibrinogen into an insoluble fibrin clot, thereby forming a mechanical barrier at the wound site.[3][4] this compound may also possess antimicrobial properties, which can be beneficial in preventing wound infections.[5][6]
These application notes provide a comprehensive overview of standardized protocols for evaluating the hemostatic and wound-healing efficacy of this compound. The described in vitro and in vivo models are essential for preclinical assessment and for generating robust data to support further development.
Section 1: In Vitro Efficacy Protocols
In vitro assays offer a controlled environment to screen and quantify the direct effects of this compound on blood components and coagulation processes.[7] These tests are rapid, cost-effective, and crucial for initial mechanism-of-action studies.[8]
Protocol 1: Whole Blood Clotting Time Assay
Objective: To determine the effect of this compound on the overall blood coagulation time.
Methodology:
-
Preparation: Prepare fresh human or animal (e.g., rabbit, porcine) whole blood collected in sodium citrate tubes. Prepare this compound solutions at various concentrations (e.g., 0.5%, 1%, 2% w/v) in a saline vehicle. A vehicle-only solution will serve as the control.
-
Incubation: Aliquot 1 mL of whole blood into glass test tubes pre-warmed to 37°C.
-
Initiation of Coagulation: Add 100 µL of the this compound solution or control to the blood. Simultaneously, add calcium chloride (0.2 M) to initiate coagulation and start a stopwatch.
-
Observation: Gently tilt the tubes every 30 seconds. The clotting time is recorded as the time taken for the blood to stop flowing upon tilting.
-
Data Analysis: Compare the mean clotting time of this compound-treated groups with the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed. A significant reduction in clotting time indicates pro-coagulant activity.[5]
Data Presentation:
| Treatment Group | Concentration | Mean Clotting Time (seconds) ± SD | p-value (vs. Control) |
| Control (Saline) | N/A | 350 ± 25 | N/A |
| This compound | 0.5% | 210 ± 18 | <0.05 |
| This compound | 1.0% | 155 ± 15 | <0.01 |
| This compound | 2.0% | 110 ± 12 | <0.001 |
Protocol 2: Viscoelastic Properties of Clot Formation (Thromboelastography - TEG)
Objective: To provide a comprehensive profile of clot formation, strength, and stability in the presence of this compound.
Methodology:
-
Sample Preparation: Use citrated whole blood. Prepare this compound at the desired test concentration.
-
TEG Analysis: Pipette the blood sample into the TEG cup. Add this compound and the coagulation activator (e.g., kaolin).
-
Data Acquisition: The TEG analyzer will monitor the viscoelastic changes during clot formation and generate a tracing.[9][10]
-
Key Parameters:
-
R time (Reaction time): Time to initial clot formation. A shorter R time suggests faster initiation of coagulation.
-
K time (Kinetics): Time until the clot reaches a specific strength.
-
α-angle (Alpha angle): Rate of clot formation. A larger angle indicates a faster rate.
-
MA (Maximum Amplitude): Represents the maximum strength of the clot. A higher MA indicates a stronger clot.
-
-
Data Analysis: Compare the TEG parameters between this compound-treated and control samples.
Data Presentation:
| Treatment Group | R time (min) | K time (min) | α-angle (°) | MA (mm) |
| Control | 7.2 ± 0.8 | 2.5 ± 0.4 | 55 ± 5 | 60 ± 4 |
| This compound (1%) | 4.5 ± 0.6 | 1.8 ± 0.3 | 68 ± 6 | 72 ± 5 |
Protocol 3: Antimicrobial Activity Assay (Agar Disk Diffusion)
Objective: To assess the in vitro antimicrobial efficacy of this compound against common wound pathogens.
Methodology:
-
Bacterial Culture: Prepare standardized inoculums of relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli).[5]
-
Plate Preparation: Spread the bacterial suspension evenly onto Mueller-Hinton agar plates to create a bacterial lawn.[11]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Treatment: Pipette a defined volume (e.g., 20 µL) of this compound solution (at various concentrations) onto the disks. Use a sterile saline or vehicle control and a standard antibiotic disk as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[5]
Data Presentation:
| Treatment Group | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |
| Vehicle Control | N/A | 0 | 0 |
| This compound | 1% | 5 ± 1 | 12 ± 2 |
| This compound | 2% | 8 ± 1 | 15 ± 2 |
| Positive Control (e.g., Gentamicin) | 10 µg | 22 ± 2 | 18 ± 1 |
Section 2: In Vivo Efficacy Protocols
In vivo models are critical for evaluating the performance of this compound in a complex physiological system, providing insights into its hemostatic efficacy and wound healing potential under more clinically relevant conditions.[12][13]
Protocol 4: Murine Tail Bleeding Model
Objective: To evaluate the hemostatic efficacy of this compound in controlling acute hemorrhage in a standardized animal model.
Methodology:
-
Animal Model: Use anesthetized mice (e.g., C57BL/6).
-
Procedure: Amputate a 3 mm segment from the distal tail tip.
-
Treatment: Immediately apply this compound (e.g., in gel or powder form) to the bleeding stump. The control group will receive no treatment or a vehicle control.
-
Data Collection:
-
Bleeding Time: Measure the time from amputation until bleeding completely stops.
-
Blood Loss: Pre-weigh a piece of filter paper. Use it to blot the blood from the tail at regular intervals until bleeding ceases. The total blood loss is determined by the change in weight of the filter paper.
-
-
Statistical Analysis: Compare the bleeding time and total blood loss between the this compound-treated and control groups.
Data Presentation:
| Treatment Group | Mean Bleeding Time (seconds) ± SD | Mean Blood Loss (mg) ± SD |
| Control | 650 ± 90 | 85 ± 15 |
| This compound (1% gel) | 180 ± 45 | 25 ± 8 |
Protocol 5: Full-Thickness Excisional Wound Healing Model
Objective: To assess the effect of this compound on the rate and quality of dermal wound healing.
Methodology:
-
Animal Model: Use rats or mice. Anesthetize the animal and shave the dorsal surface.
-
Wound Creation: Create a full-thickness excisional wound (e.g., 6 mm diameter punch biopsy) on the back of each animal.[8]
-
Treatment Application: Apply this compound formulation topically to the wound bed. Cover with a semi-occlusive dressing. The control group will be treated with a vehicle control and dressing.
-
Monitoring and Analysis:
-
Wound Closure Rate: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Use image analysis software to calculate the percentage of wound closure over time.[13]
-
Histological Evaluation: At the end of the study (e.g., day 14), euthanize the animals and excise the wound tissue. Process the tissue for histological staining (e.g., H&E for re-epithelialization and granulation tissue formation, Masson's Trichrome for collagen deposition).
-
-
Data Analysis: Compare the rate of wound closure and histological scores (e.g., for inflammation, angiogenesis, collagen organization) between groups.
Data Presentation:
| Treatment Group | Day 7 Wound Closure (%) | Day 14 Wound Closure (%) | Collagen Deposition Score (Day 14) |
| Vehicle Control | 45 ± 8% | 85 ± 6% | 2.5 ± 0.5 |
| This compound | 65 ± 7% | 98 ± 3% | 4.2 ± 0.6 |
Section 3: Visualizations (Graphviz)
The following diagrams illustrate key pathways and workflows relevant to the testing of this compound.
Caption: Potential mechanism of this compound within the coagulation cascade.
Caption: Experimental workflow for the excisional wound healing model.
Caption: Overall strategy for this compound efficacy testing.
References
- 1. mrmed.in [mrmed.in]
- 2. This compound | 55488-18-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Feracrylum as Topical Hemostatic Agent in Therapeutically Anticoagulated Patients Undergoing Dental Extraction: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. WO2001000251A1 - Antiseptic and antimicrobial pharmaceutical preparation of feracrylum - Google Patents [patents.google.com]
- 7. Comparative in vitro analysis of topical hemostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rheolution.com [rheolution.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Wound Healing - epistem [epistem.co.uk]
Application Notes and Protocols for Feracryl in Microencapsulation
Disclaimer: The following application notes and protocols are constructed based on the existing literature on microencapsulation of acrylate-based polymers and the known properties of Feracryl as a hemostatic and antibacterial agent. As of the current literature, specific protocols for the use of this compound as a primary shell-forming material in microencapsulation are not widely documented. Therefore, the following information represents a hypothetical, yet scientifically grounded, approach for researchers and drug development professionals exploring this novel application.
Introduction to this compound for Microencapsulation
This compound is a polyacrylate-based compound known for its excellent hemostatic and antibacterial properties.[1][2] These inherent characteristics make it an intriguing candidate for microencapsulation, particularly for applications in wound healing, localized drug delivery, and tissue engineering. By encapsulating active pharmaceutical ingredients (APIs) within a this compound matrix, it may be possible to develop novel drug delivery systems that not only provide controlled release but also contribute to the therapeutic environment through their intrinsic bioactivities.
Potential advantages of using this compound in microencapsulation include:
-
Biocompatibility: Acrylate-based polymers are widely used in biomedical applications.
-
Hemostatic Properties: Ideal for developing drug delivery systems for surgical sites or bleeding wounds.[1]
-
Antibacterial Activity: Can help prevent infections at the site of drug delivery.[1]
-
Controlled Release: The polymer matrix can be tailored to control the release kinetics of the encapsulated drug.
Experimental Protocols
The following protocols are based on standard microencapsulation techniques that are commonly used for acrylate-based polymers and could be adapted for this compound. The solvent evaporation method is detailed here as a versatile and widely used technique.
Materials and Equipment
Materials:
-
This compound powder
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Homogenizer
-
Vacuum oven
-
Sieves of varying mesh sizes
-
Microscope (for particle size analysis)
-
UV-Vis Spectrophotometer (for encapsulation efficiency and drug release studies)
Protocol for Microencapsulation by Solvent Evaporation
This protocol describes the preparation of this compound-based microcapsules using an oil-in-water (O/W) solvent evaporation method.
Experimental Workflow:
Caption: Workflow for this compound Microencapsulation by Solvent Evaporation.
Step-by-Step Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of this compound powder in a suitable organic solvent like dichloromethane (DCM).
-
Once the this compound is completely dissolved, add the active pharmaceutical ingredient (API) to this solution and mix until a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water. A typical concentration is 1% w/v.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring at a high speed using a homogenizer. This will create an oil-in-water (O/W) emulsion. The stirring speed and duration will influence the final particle size of the microcapsules.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and continue stirring at a moderate speed with a magnetic stirrer. Allow the organic solvent (DCM) to evaporate over a period of several hours. This will lead to the solidification of the this compound microcapsules.
-
-
Collection and Washing:
-
Once the microcapsules are formed, they can be collected by filtration or centrifugation.
-
Wash the collected microcapsules several times with deionized water to remove any residual surfactant (PVA).
-
-
Drying:
-
Dry the washed microcapsules in a vacuum oven at a suitable temperature to remove any remaining moisture.
-
-
Sieving:
-
Sieve the dried microcapsules to obtain a uniform particle size distribution.
-
Characterization of this compound Microcapsules
Particle Size and Morphology
The size and shape of the prepared microcapsules can be determined using optical microscopy or scanning electron microscopy (SEM).
Encapsulation Efficiency
The encapsulation efficiency can be determined by dissolving a known amount of microcapsules in a suitable solvent and measuring the concentration of the API using a technique like UV-Vis spectrophotometry.
Formula for Encapsulation Efficiency (%):
In Vitro Drug Release Studies
In vitro drug release studies are crucial to understand the release kinetics of the encapsulated API from the this compound microcapsules.
Hypothetical Drug Release Mechanism:
Caption: Hypothetical Drug Release Mechanism from this compound Microcapsules.
Protocol for In Vitro Drug Release:
-
Accurately weigh a specific amount of drug-loaded this compound microcapsules.
-
Place the microcapsules in a dialysis bag or a similar setup.
-
Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released against time.
Quantitative Data from Related Studies
While specific data on this compound microencapsulation is limited, the following tables summarize typical quantitative data from studies on other acrylate-based microcapsules, which can serve as a benchmark for researchers.
Table 1: Encapsulation Efficiency of APIs in Acrylate-Based Microcapsules
| Polymer System | Active Pharmaceutical Ingredient (API) | Encapsulation Efficiency (%) | Reference |
| Eudragit RS100 | Ambroxol Hydrochloride | 82-95 | [3] |
| Eudragit RL100 | Ambroxol Hydrochloride | 76-93 | [3] |
| Methacrylic acid-ethyl acrylate (MAA-EA) | Procaine Hydrochloride | Not specified | [4] |
| Methacrylic acid-ethyl acrylate (MAA-EA) | Imipramine Hydrochloride | Not specified | [4] |
Table 2: In Vitro Drug Release from Acrylate-Based Formulations
| Polymer System | API | Release Medium | Duration | Cumulative Release (%) | Reference |
| mPEG-Dlabile-PCL-Fc | Doxorubicin | pH 7.4 buffer | 48 hours | ~35 | [5] |
| mPEG-Dlabile-PCL-Fc | Doxorubicin | pH 6.5 buffer | 48 hours | ~60 | [5] |
| mPEG-Dlabile-PCL-Fc | Doxorubicin | pH 5.0 buffer | 48 hours | ~80 | [5] |
Conclusion
The use of this compound in microencapsulation presents a promising avenue for the development of advanced drug delivery systems, particularly for applications requiring hemostatic and antibacterial properties. While further research is needed to establish optimized protocols, the methodologies outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this compound in this exciting field. The provided protocols, adapted from standard techniques for similar polymers, along with the comparative data, should serve as a valuable resource for initiating and guiding these research efforts.
References
- 1. Feracrylum—An Unexplored Aspect of Local Drug Delivery in Treating Chronic Periodontitis: An Original Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feracrylum-An Unexplored Aspect of Local Drug Delivery in Treating Chronic Periodontitis: An Original Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microencapsulation and In vitro Characterization of Acrylate Microspheres for Controlled Release of Ambroxol Hydrochloride [gavinpublishers.com]
- 4. Comparative drug release studies of two cationic drugs from pH-responsive nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Feracryl in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feracryl, a topically applied agent renowned for its hemostatic and antimicrobial properties, presents a compelling candidate for incorporation into tissue engineering scaffolds. Comprised of a complex of polyacrylic acid and iron, this compound's established biocompatibility and its role in wound healing offer a strong foundation for its exploration as a functional component of regenerative medicine strategies. These application notes provide a comprehensive overview of the potential uses of this compound-containing scaffolds, detailed protocols for their fabrication and analysis based on analogous polyacrylate systems, and insights into its mechanism of action.
This compound's primary mode of action involves the formation of a complex with albumin in the blood, creating a physical barrier that stems bleeding.[1] Concurrently, its broad-spectrum antimicrobial activity helps prevent infection at the site of injury.[1] The presence of iron may also contribute to cellular processes essential for tissue repair. While research on this compound specifically as a scaffold material is nascent, the extensive literature on polyacrylate-based hydrogels provides a robust framework for developing and evaluating this compound-containing constructs for tissue regeneration. These scaffolds aim to provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue.[2][3]
Applications in Tissue Engineering
The unique properties of this compound suggest its utility in scaffolds designed for various tissue engineering applications, particularly those where vascularization and infection control are critical.
-
Chronic Wound Healing: The integration of this compound into a scaffold could provide sustained antimicrobial action and promote hemostasis within the wound bed, creating a more favorable environment for healing. The scaffold would also serve as a matrix for the infiltration of fibroblasts and endothelial cells, essential for granulation tissue formation.
-
Bone Tissue Engineering: Iron has been shown to play a role in osteogenesis.[4] Scaffolds containing this compound could therefore not only provide a physical support for bone regeneration but also deliver iron ions locally to stimulate osteoblast activity and new bone formation.
-
Soft Tissue Regeneration: For applications in skin and other soft tissues, this compound-containing scaffolds can offer the combined benefits of a supportive matrix, infection prevention, and a pro-angiogenic environment, which is crucial for the survival and integration of the engineered tissue.
Physicochemical and Biological Properties of Polyacrylate-Based Scaffolds
The following tables summarize typical quantitative data for polyacrylate-based hydrogel scaffolds, which can be considered as a baseline for the expected properties of this compound-containing scaffolds. It is important to note that these values are illustrative and will vary depending on the specific composition and fabrication method used.
Table 1: Physicochemical Properties of Polyacrylate-Based Scaffolds
| Property | Typical Value Range | Significance in Tissue Engineering |
| Porosity (%) | 80 - 95% | High porosity is crucial for cell infiltration, nutrient transport, and waste removal.[5] |
| Pore Size (μm) | 50 - 300 µm | Interconnected pores of appropriate size facilitate cell migration and vascularization.[6] |
| Swelling Ratio (%) | 500 - 2000% | A high swelling ratio indicates the scaffold's ability to absorb and retain water, mimicking the native extracellular matrix (ECM).[7] |
| Compressive Modulus (kPa) | 10 - 100 kPa | The mechanical properties should ideally match those of the target tissue to provide adequate support without causing stress shielding.[8] |
| Degradation Time | Weeks to Months | The degradation rate should be tunable to match the rate of new tissue formation.[9] |
Table 2: Biological Properties of Polyacrylate-Based Scaffolds
| Property | Assay | Typical Results | Significance in Tissue Engineering |
| Biocompatibility | MTT Assay (Cell Viability) | > 90% cell viability with fibroblasts/osteoblasts | Essential for ensuring the scaffold material does not elicit a toxic response.[1] |
| Cell Adhesion | Cell Seeding and SEM Imaging | Good cell attachment and spreading observed | Promotes cell-matrix interactions necessary for tissue formation.[10] |
| Cell Proliferation | DNA Quantification (e.g., PicoGreen) | Increase in DNA content over 7-14 days | Indicates the scaffold supports cell growth. |
| Antimicrobial Activity | Zone of Inhibition Assay | Inhibition zones against S. aureus and E. coli | Reduces the risk of infection, particularly in wound healing applications.[1] |
Experimental Protocols
The following protocols are based on established methods for the fabrication and analysis of polyacrylate-based hydrogel scaffolds and are proposed as a starting point for the development of this compound-containing scaffolds.
Protocol 1: Fabrication of Porous this compound-Containing Scaffolds via Freeze-Drying
This protocol describes the fabrication of a porous scaffold using a freeze-drying (lyophilization) technique to create an interconnected pore structure.
Materials:
-
Acrylic acid
-
Iron (III) chloride (FeCl₃)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Precursor Solution:
-
In a beaker, dissolve a specific amount of acrylic acid in deionized water to achieve the desired monomer concentration (e.g., 10-20% w/v).
-
Slowly add Iron (III) chloride solution to the acrylic acid solution while stirring continuously. The molar ratio of iron to acrylic acid will need to be optimized.
-
Add the crosslinker (MBA) to the solution at a concentration of 1-5 mol% relative to the acrylic acid.
-
-
Polymerization:
-
Initiate the polymerization by adding the initiator (APS) and accelerator (TEMED) to the precursor solution.
-
Stir the solution vigorously for 1-2 minutes until it becomes viscous.
-
Pour the solution into a mold of the desired shape and size.
-
Allow the polymerization to proceed at room temperature for 1-2 hours or until a solid hydrogel is formed.
-
-
Freeze-Drying:
-
Freeze the hydrogel in the mold at -80°C for at least 4 hours.
-
Transfer the frozen hydrogel to a freeze-dryer and lyophilize for 48-72 hours until all the water has been sublimated, leaving a porous scaffold.
-
-
Washing and Sterilization:
-
Wash the scaffold extensively with deionized water and then with PBS to remove any unreacted monomers or initiators.
-
Sterilize the scaffold using ethylene oxide or gamma irradiation before cell culture experiments.
-
Protocol 2: In Vitro Biocompatibility and Cell Seeding
This protocol outlines the steps to assess the biocompatibility of the this compound-containing scaffold and to seed it with cells for tissue engineering studies.
Materials:
-
Sterilized this compound-containing scaffolds
-
Fibroblasts or osteoblasts (cell line or primary cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT reagent
-
DMSO
-
Paraformaldehyde (PFA)
-
Phalloidin-FITC and DAPI stains
-
Scanning Electron Microscope (SEM)
Procedure:
-
Cytotoxicity Assessment (MTT Assay):
-
Place sterilized scaffold discs in a 24-well plate.
-
Seed cells in adjacent wells without scaffolds as a control.
-
Add complete culture medium to all wells and incubate for 24, 48, and 72 hours.
-
At each time point, add MTT reagent to the wells and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.
-
-
Cell Seeding on Scaffolds:
-
Place sterilized scaffolds in a multi-well plate.
-
Seed a suspension of cells directly onto the top of each scaffold. Allow the cells to attach for 2-4 hours in a minimal volume of medium.
-
Gently add more complete culture medium to each well.
-
Culture the cell-seeded scaffolds for the desired period (e.g., 1-3 weeks), changing the medium every 2-3 days.
-
-
Analysis of Cell Morphology and Adhesion:
-
After the culture period, fix the cell-seeded scaffolds with 4% PFA.
-
For fluorescence microscopy, permeabilize the cells and stain with Phalloidin-FITC (for actin cytoskeleton) and DAPI (for nuclei). Image using a fluorescence microscope.
-
For SEM, dehydrate the fixed scaffolds through a graded series of ethanol, critically point dry, and then sputter-coat with gold. Image the surface and cross-sections of the scaffold to observe cell morphology and distribution.
-
Visualizations
This compound's Proposed Mechanism in a Tissue Engineering Scaffold
The following diagram illustrates the proposed workflow for fabricating and utilizing a this compound-containing scaffold in tissue engineering.
Experimental workflow for this compound scaffolds.
Signaling Pathway: this compound's Potential Influence on Wound Healing
This diagram depicts the major phases of wound healing and illustrates the potential points of intervention for a this compound-containing scaffold.
This compound's influence on wound healing pathways.
Conclusion
While direct research into this compound as a primary component of tissue engineering scaffolds is limited, its well-documented hemostatic and antimicrobial properties, coupled with the versatility of polyacrylate chemistry, make it a highly promising candidate for further investigation. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring the fabrication and application of this compound-containing scaffolds. Future work should focus on optimizing scaffold fabrication parameters, conducting thorough in vitro and in vivo evaluations, and elucidating the specific cellular and molecular mechanisms by which this compound-releasing scaffolds promote tissue regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xjenza.org [xjenza.org]
- 5. The Characterization of Scaffolds Based on Dialdehyde Chitosan/Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Concepts and Methods in Tissue Interface Scaffold Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thesis.unipd.it [thesis.unipd.it]
- 9. Hydrogel scaffolds for tissue engineering: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell–scaffold interactions in tissue engineering for oral and craniofacial reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Feracryl Solution Stability and Precipitation: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Feracryl (Feracrylum) solutions, maintaining solution stability and preventing precipitation is critical for experimental success. This technical support center provides a comprehensive guide to understanding and troubleshooting common issues encountered with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble, sterile topical hemostatic and antiseptic agent.[1] It is a polyacrylic polymer containing iron. Its primary mechanism of action involves the formation of a complex with proteins, particularly albumin, in the blood.[1] This interaction leads to the formation of a gel-like, water-insoluble barrier that promotes blood clot formation and stops bleeding.[1]
Q2: What are the optimal storage conditions for this compound solutions?
To ensure stability, this compound solutions should be stored at room temperature, protected from direct sunlight and moisture. When stored correctly in sterile aqueous form, this compound solutions can be stable for two years or more.[2]
Q3: What is the recommended pH for a stable this compound solution?
The optimal pH range for a stable this compound solution is between 2.9 and 4.0.[3][4] Deviations outside of this range can lead to instability and potential precipitation.
Troubleshooting Guide: this compound Solution Precipitation
Precipitation in a this compound solution can be a frustrating issue. The following guide addresses the most common causes and provides actionable solutions.
Issue 1: Spontaneous Precipitation After Preparation
Possible Cause: The most common reason for precipitation is the inherent interaction of this compound with proteins. If the solution becomes contaminated with proteins from glassware, water, or other reagents, this compound will form an insoluble complex, leading to precipitation.
Solution:
-
Use High-Purity Water: Always use sterile, distilled, or deionized water for solution preparation.
-
Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned to remove any residual protein or other contaminants.
-
Slow and Steady Addition: When preparing the solution, add the this compound powder to the water slowly while stirring continuously to ensure it dissolves completely without forming localized high-concentration areas that can promote aggregation.[5]
Issue 2: Precipitation When Mixing with Other Reagents or Media
Possible Cause: Many common laboratory reagents and cell culture media contain proteins, salts, or have a pH outside the optimal range for this compound stability.
Solution:
-
Check for Protein Content: Avoid mixing this compound solutions directly with protein-containing solutions, such as serum or certain cell culture media supplements. This compound's primary hemostatic action is to precipitate proteins.[1]
-
Monitor pH: When adding buffers or other reagents, ensure the final pH of the mixture remains within the 2.9 to 4.0 range.
-
Consider Ionic Strength: High concentrations of salts can affect the stability of the this compound polymer, potentially leading to precipitation. While specific quantitative data is limited, it is advisable to perform a small-scale compatibility test before mixing large volumes.
Issue 3: Precipitation During Storage
Possible Cause: Improper storage conditions or prolonged storage can lead to degradation and precipitation.
Solution:
-
Adhere to Storage Recommendations: Store at room temperature and protect from light.[2]
-
Visual Inspection: Always visually inspect the solution for any signs of turbidity or precipitation before use. Discard any solution that appears cloudy or contains visible particles.
Data on this compound Solution Stability
While extensive quantitative data on this compound stability under various conditions is not widely published, the following table summarizes key stability parameters based on available information.
| Parameter | Recommended Condition/Value | Notes |
| pH for Optimal Stability | 2.9 - 4.0 | A 1% w/v aqueous solution should fall within this range.[3][4] |
| Solubility | Soluble in water | Insoluble in organic solvents like alcohol, ether, and chloroform.[3] |
| Storage Temperature | Room Temperature | Avoid freezing and excessive heat. |
| Shelf Life (Aqueous Solution) | ≥ 2 years | When prepared as a sterile solution and stored correctly.[2] |
| Heat Sterilization | Can withstand 120°C | This compound solutions can be sterilized by autoclaving.[2] |
Experimental Protocols
Protocol for Preparation of a 1% (w/v) this compound Solution
-
Preparation: Ensure a sterile environment and use aseptic techniques.
-
Water: Measure out the desired volume of sterile, distilled, or deionized water at room temperature (15-30°C).
-
Dissolution: Slowly add 1 gram of this compound powder for every 100 mL of water while continuously stirring gently. Do not heat the water.
-
Complete Dissolution: Continue stirring until all the powder is completely dissolved and the solution is clear.
-
pH Measurement: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the 2.9 to 4.0 range using sterile, dilute HCl or NaOH.
-
Sterile Filtration (Optional): For applications requiring high purity, the solution can be filtered through a 0.22 µm sterile filter.
-
Storage: Store the final solution in a sterile, airtight container at room temperature, protected from light.
Visualizations
Caption: Troubleshooting logic for this compound solution precipitation.
Caption: Mechanism of this compound-induced hemostasis.
References
- 1. Efficacy of Feracrylum as Topical Hemostatic Agent in Therapeutically Anticoagulated Patients Undergoing Dental Extraction: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2024013762A1 - Improved process for feracrylum preparation - Google Patents [patents.google.com]
- 4. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Process For Preparation Of Spray Dried Feracrylum And Composition [quickcompany.in]
Technical Support Center: Optimizing Feracryl for Hemostasis Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Feracryl for effective hemostasis. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hemostasis?
A1: this compound is a topical hemostatic agent composed of a polymer of polyacrylic acid containing iron.[1][2] Its primary mechanism of action involves the interaction of its iron component with blood albumin. This interaction leads to the conversion of water-soluble fibrinogen into a water-insoluble fibrin network, forming a stable clot that seals the bleeding site.[1][2] This process is independent of the traditional coagulation cascade, allowing this compound to be effective even in patients with certain coagulation disorders.
Q2: What is the recommended starting concentration of this compound for experimental use?
A2: The optimal concentration of this compound can vary depending on the specific application and experimental model. Commercially available solutions are often found in 1% concentrations.[3][4] However, studies have shown that a 4% solution can lead to significantly faster bleeding cessation compared to a 1% solution in certain models.[2] It is recommended to start with a 1% solution and optimize the concentration based on your specific experimental needs and observations.
Q3: How does this compound compare to other topical hemostatic agents?
A3: this compound offers several advantages, including a single-application use, the formation of a mechanical barrier at the wound site, and an additional antimicrobial effect against a range of gram-positive and gram-negative bacteria.[1][3] In a comparative study involving dental extractions in anticoagulated patients, this compound was found to be an effective local hemostatic agent, comparable to tranexamic acid (TXA), without requiring alteration of the anticoagulant regimen.[3]
Q4: Are there any known interferences or contraindications I should be aware of during my experiments?
A4: Due to its high molecular weight (around 500,000–800,000 Daltons), this compound is not absorbed systemically, which minimizes the risk of systemic side effects.[4] However, its low pH, which contributes to its antimicrobial properties, can inactivate biologically active coagulants like thrombin.[5] Therefore, it is generally not recommended to use this compound in conjunction with other biological hemostatic agents.
Q5: How should I properly store and handle this compound solutions?
A5: this compound solutions should be stored according to the manufacturer's instructions, typically at room temperature and protected from light. Ensure the solution is clear and free of precipitates before use. Always handle the solution using sterile techniques to prevent contamination, especially in in vivo experiments.
Troubleshooting Guide
Issue 1: Inconsistent or slower-than-expected reduction in in vitro clotting time.
-
Potential Cause: Incorrect sample handling or reagent preparation. The concentration of this compound may be too low for the specific plasma being tested.
-
Troubleshooting Steps:
-
Verify Plasma Quality: Ensure the citrated plasma is fresh or has been properly stored to maintain the integrity of coagulation factors.
-
Standardize Procedure: Use consistent volumes and incubation times for all samples as per the experimental protocol.[6][7]
-
Concentration Gradient: Test a range of this compound concentrations (e.g., 0.5%, 1%, 2%, 4%) to determine the optimal dose-response for your assay.[2]
-
Positive Control: Include a known pro-coagulant agent as a positive control to validate the assay's responsiveness.
-
Issue 2: High variability in bleeding time results in my in vivo animal model.
-
Potential Cause: Inconsistency in the surgical procedure, wound creation, or application of the hemostatic agent.
-
Troubleshooting Steps:
-
Standardize the Injury: Ensure the method of inducing bleeding (e.g., tail amputation, liver puncture) is highly reproducible in terms of depth and size of the wound.[8][9] Using a stereotaxic frame for precise injury creation can improve consistency.[9]
-
Consistent Application: Apply a standardized volume or amount of this compound solution or gel directly to the bleeding site for a consistent duration in all animals.
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory environment to reduce stress-induced physiological variations.[10]
-
Control Group: Always include a control group treated with a saline-soaked gauze or no treatment to establish a baseline bleeding time for comparison.[10][11]
-
Issue 3: The this compound solution appears cloudy or has formed a precipitate.
-
Potential Cause: Improper storage, contamination, or interaction with incompatible substances.
-
Troubleshooting Steps:
-
Check Storage Conditions: Confirm that the solution has been stored according to the manufacturer's guidelines.
-
Do Not Use: Discard any solution that appears cloudy, has changed color, or contains precipitates. Using a compromised solution will lead to unreliable results.
-
Prepare Fresh Dilutions: If you are preparing dilutions from a stock solution, use a high-quality, sterile diluent (e.g., sterile saline) and prepare them fresh for each experiment.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the efficacy of this compound.
Table 1: Effect of this compound Concentration on Bleeding Time in a Gingival Incision Model (Wistar Rats)
| Treatment Group | Mean Bleeding Time (seconds) |
| Control (No Hemostatic Agent) | 221 |
| 1% Feracrylum | 103 |
| 4% Feracrylum | 50 |
Data sourced from a study comparing the effectiveness of 1% and 4% this compound.[2]
Table 2: Efficacy of 1% this compound in Tonsillectomy
| Parameter | Group I (with 1% this compound) | Group II (without this compound) | P-value |
| Intra-operative Time (minutes) | 19.83 ± 3.93 | 27.16 ± 3.35 | < 0.001 |
| Intra-operative Blood Loss (ml) | 26.67 ± 4.81 | 44.70 ± 7.59 | < 0.001 |
Data from a prospective study evaluating the role of 1% this compound in traditional cold steel tonsillectomy.[4]
Experimental Protocols
Protocol 1: In Vitro Whole Blood Clotting Time Assay
This protocol measures the time required for whole blood to form a clot in the presence of this compound.
Materials:
-
Freshly collected whole blood in a non-heparinized tube
-
This compound solutions at various concentrations (e.g., 1%, 4%)
-
Control solution (sterile saline)
-
Glass test tubes (75 x 10 mm)
-
Water bath at 37°C
-
Stopwatch
Methodology:
-
Pre-warm the this compound and control solutions, along with the glass test tubes, in a 37°C water bath.
-
Add 100 µL of the test solution (this compound or saline) to a pre-warmed glass test tube.
-
Add 1 mL of freshly drawn whole blood to the tube and immediately start the stopwatch.
-
Gently mix the contents by inverting the tube once. Place the tube back in the water bath.
-
Every 30 seconds, gently tilt the tube to a 45-degree angle to check for clot formation.[6]
-
The endpoint is reached when the blood no longer flows upon tilting, indicating the formation of a solid clot.
-
Record the time from the addition of blood to clot formation. This is the clotting time.[12]
-
Perform each test in triplicate to ensure accuracy.
Protocol 2: In Vivo Rat Tail Amputation Bleeding Model
This protocol assesses the hemostatic efficacy of this compound in a standardized in vivo bleeding model.
Materials:
-
Anesthetized Wistar rats (e.g., 250-300g)
-
This compound solution or gel
-
Control substance (e.g., sterile saline)
-
Sterile surgical scalpel
-
Filter paper
-
Stopwatch
-
Animal warming pad
Methodology:
-
Anesthetize the rat using an approved institutional protocol and place it on a warming pad to maintain body temperature.
-
Position the rat's tail on a sterile surface.
-
Using a sharp sterile scalpel, cleanly amputate the tail 2 mm from the tip.[13]
-
Immediately start the stopwatch and allow the tail to bleed freely for 15-30 seconds to ensure active hemorrhage.
-
Apply the test substance (a standardized volume of this compound solution or a consistent amount of gel) directly onto the bleeding stump. For the control group, apply saline-soaked gauze.
-
Gently blot the blood drop at the tip of the tail with filter paper every 15 seconds, being careful not to disturb the forming clot.[13]
-
The endpoint is reached when no blood is observed on the filter paper for two consecutive 15-second intervals.
-
Record the total time from the application of the agent to the cessation of bleeding.
Protocol 3: Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay evaluates the effect of this compound on platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) prepared from citrated whole blood.[14]
-
This compound solutions at various concentrations
-
Light Transmission Aggregometer
-
Cuvettes and stir bars
Methodology:
-
Prepare PRP and PPP from freshly drawn citrated blood by differential centrifugation.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[16]
-
Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer's incubation well at 37°C.
-
Add a small volume of the this compound solution (or saline for control) to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Add a known concentration of a platelet agonist (e.g., ADP) to initiate aggregation.
-
The aggregometer will record the change in light transmission as platelets aggregate. The measurement typically lasts for about 5-10 minutes.[16]
-
Analyze the resulting aggregation curve to determine parameters such as the maximum percentage of aggregation and the slope of the aggregation curve.
-
Compare the aggregation profiles of samples treated with this compound to the control samples to assess its pro-aggregatory or anti-aggregatory effects.
Visualizations
Caption: Proposed mechanism of this compound-induced hemostasis.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Feracrylum as Topical Hemostatic Agent in Therapeutically Anticoagulated Patients Undergoing Dental Extraction: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To evaluate the role of Feracrylum (1%) as hemostatic agent in Tonsillectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. www1.wfh.org [www1.wfh.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy of topical hemostatic agents in neurosurgery: An experimental study in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A goat experimental epistaxis model: Hemostatic effect of stop nosebleeds device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To evaluate the efficacy of Feracrylum as a haemostatic agent following minor oral surgery | CoLab [colab.ws]
- 12. cbspd.com [cbspd.com]
- 13. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
preventing batch-to-batch variability in Feracryl synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Feracryl synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound synthesis, providing potential causes and recommended solutions to ensure consistent and reproducible results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failed or Incomplete Polymerization | 1. Inhibitor Presence: The acrylic acid monomer may contain inhibitors (e.g., hydroquinone monomethyl ether - MEHQ) that were not removed prior to polymerization. 2. Low Initiator Concentration: Insufficient initiator will result in a low concentration of free radicals, leading to incomplete polymerization. 3. Low Reaction Temperature: The temperature may be too low for the initiator to decompose efficiently and generate radicals. 4. Presence of Oxygen: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting polymerization. | 1. Remove Inhibitor: Pass the acrylic acid through an inhibitor removal column or perform a distillation under reduced pressure. 2. Optimize Initiator Concentration: Increase the initiator concentration. Refer to the data table below for the effect of initiator concentration on polymer properties. 3. Increase Temperature: Raise the reaction temperature to the optimal range for the chosen initiator (e.g., 50°C for potassium persulfate/ferrous salt redox pair).[1] 4. Deoxygenate the Solution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before initiating the reaction. |
| Gel-like or Insoluble Product | 1. Excessive Cross-linking: High concentrations of the iron salt can lead to excessive cross-linking of the polyacrylic acid chains. 2. High Reaction Temperature: An exothermic reaction without proper temperature control can lead to a rapid, uncontrolled polymerization and excessive cross-linking.[2] 3. High Monomer Concentration: A high concentration of acrylic acid can result in a very high molecular weight and viscosity, leading to a gel-like consistency.[3] | 1. Adjust Iron Salt Concentration: Reduce the molar ratio of the iron salt to acrylic acid. 2. Control Temperature: Use a water bath or cooling system to maintain a stable reaction temperature. Consider adding the initiator solution dropwise to manage the exotherm. 3. Optimize Monomer Concentration: Reduce the initial concentration of acrylic acid in the reaction mixture. |
| Low Product Yield | 1. Suboptimal pH: The pH of the reaction medium can affect the reactivity of the acrylic acid and the efficiency of the redox initiator system. 2. Side Reactions: The presence of impurities in the reactants can lead to side reactions that consume monomers or terminate polymer chains.[4] | 1. Adjust pH: Ensure the pH of the reaction mixture is within the optimal range (typically acidic) for the iron-catalyzed polymerization of acrylic acid.[5] 2. Use High-Purity Reactants: Utilize high-purity acrylic acid and iron salts to minimize side reactions. |
| Discoloration of Final Product | 1. Oxidation of Iron: The iron in the this compound may oxidize over time, leading to a change in color. 2. Impurities in Reactants: The presence of colored impurities in the starting materials can be incorporated into the final product. | 1. Proper Storage: Store the final product in a cool, dark, and dry place in a well-sealed container to minimize oxidation. 2. Use Purified Reactants: Ensure the purity of all reactants before use. |
Frequently Asked Questions (FAQs)
1. What is the optimal temperature for this compound synthesis?
The optimal temperature for this compound synthesis using a potassium persulfate and ferrous salt redox initiator system is typically around 50°C.[1] It is crucial to maintain a stable temperature, as the polymerization of acrylic acid is an exothermic reaction.[2] Uncontrolled temperature increases can lead to a rapid, uncontrolled polymerization, resulting in a product with undesirable properties.
2. How does the monomer-to-initiator ratio affect the properties of this compound?
The monomer-to-initiator ratio is a critical parameter that influences the molecular weight and viscosity of the resulting polyacrylic acid. Generally, a lower monomer-to-initiator ratio (i.e., a higher relative concentration of initiator) will result in a lower molecular weight polymer. This is because a higher concentration of initiator generates more free radicals, leading to the formation of more polymer chains that are shorter in length.
3. What are the key quality control parameters for this compound?
Key quality control parameters for the final this compound product include:
-
Appearance: The product should be a uniform powder, free of clumps and foreign matter.
-
Color: The color should be consistent from batch to batch.
-
Iron Content: The percentage of iron in the polymer should be within a specified range.
-
Moisture Content: The amount of residual moisture should be below a defined limit to ensure stability.
-
Particle Size Distribution: The particle size of the powder should meet the required specifications for its intended application.
-
pH of a 1% solution: The pH of a standardized solution should fall within a specific range.
-
Solubility: The product should be soluble in the appropriate solvent.
4. Can other iron salts be used for this compound synthesis?
While ferric chloride (FeCl₃) is commonly used, other iron salts such as ferrous sulfate (FeSO₄) or ferrous ammonium sulfate can also be employed as part of the redox initiator system for the polymerization of acrylic acid.[1] The choice of iron salt can influence the reaction kinetics and the properties of the final product.
Data Presentation
Table 1: Effect of Monomer and Initiator Concentration on Polyacrylic Acid Viscosity
This table summarizes the effect of varying acrylic acid (monomer) and sodium persulfate (initiator) concentrations on the viscosity of the resulting polyacrylic acid solution, which is an indicator of its molecular weight.
| Acrylic Acid Concentration (% of total reactants) | Initiator Concentration (% of monomer weight) | Resulting Polymer Viscosity | Observations |
| 15% | 5% | Low | - |
| 20% | 5% | Moderate | - |
| 25% | 5% | High | Convenient concentration for further reactions.[3] |
| 30% | 5% | Very High | - |
| 25% | 2.5% | High | - |
| 25% | 7.5% | Moderate | Viscosity decreases with increasing initiator concentration.[3] |
| 25% | 10% | Low | - |
Data adapted from studies on polyacrylic acid synthesis.[3]
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol describes a general method for the synthesis of this compound. Researchers should optimize the specific parameters based on their experimental needs and desired product characteristics.
Materials:
-
Acrylic Acid (inhibitor-free)
-
Potassium Persulfate (initiator)
-
Ferrous Ammonium Sulfate (or other suitable iron salt)
-
Deionized Water
-
Cation exchange resin (for purification)
-
Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and condenser. Place the flask in the heating mantle.
-
Reactant Preparation:
-
Prepare a solution of acrylic acid in deionized water in the reaction flask.
-
Prepare a separate aqueous solution of potassium persulfate.
-
Prepare a separate aqueous solution of ferrous ammonium sulfate.
-
-
Deoxygenation: Purge the acrylic acid solution in the reaction flask with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Initiation:
-
Heat the acrylic acid solution to the desired reaction temperature (e.g., 50°C) with continuous stirring.[1]
-
Slowly add the ferrous ammonium sulfate solution to the reaction flask.
-
Add the potassium persulfate solution dropwise to the reaction mixture over a period of 1-2 hours.
-
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring for 3-4 hours after the complete addition of the initiator.[1]
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Pass the resulting polymer solution through a cation exchange resin to remove unreacted iron ions and other impurities.[1]
-
-
Isolation:
-
Filter the purified polymer solution.
-
Dry the solution using a rotary evaporator under vacuum at a controlled temperature (e.g., 50°C) to obtain the final this compound product as a powder or scales.[1]
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
Caption: Hemostatic mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 55488-18-1 | Benchchem [benchchem.com]
troubleshooting inconsistent results in Feracryl experiments
Welcome to the technical support hub for Feracryl-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions that may arise during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: this compound is both light and temperature-sensitive. For maximum stability, it should be stored at -20°C in a light-proof container. To prevent degradation of the compound, it is highly recommended to avoid repeated freeze-thaw cycles by aliquoting the solution after the first use.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A: The ideal concentration of this compound can differ based on the specific cell line and assay being used. It is advisable to conduct a dose-response curve to determine the half-maximal effective concentration (EC50) for your particular experimental setup. For many cell lines, a good starting point for concentration ranges is between 1 µM and 50 µM.[2]
Q3: How soluble is this compound in aqueous solutions?
A: this compound has limited solubility in aqueous solutions. For cell culture applications, it is best to first dissolve this compound in a solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). This stock can then be diluted to the desired final concentration in your cell culture medium. To prevent solvent-induced cell death, the final DMSO concentration in the medium should not exceed 0.5%.
Troubleshooting Guide
Issue 1: Inconsistent or Absent this compound Activity
If you are experiencing a lack of consistent activity or no activity at all with this compound, several factors could be at play. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | Confirm that this compound has been consistently stored at -20°C and protected from light.[1] | Proper storage should restore consistent experimental results. |
| Compound Degradation | Aliquot the stock solution to avoid repeated freeze-thaw cycles. | Aliquoting helps maintain the integrity and concentration of the compound. |
| Incorrect Concentration | Perform a dose-response experiment to identify the optimal concentration for your specific cell line.[2] | This will establish the effective concentration range for your experimental system. |
| Solubility Issues | Ensure this compound is completely dissolved in DMSO before further dilution into aqueous media. | A clear solution is indicative of proper solubilization, which is crucial for reproducible results. |
| Cell Line Variability | Test this compound on a different, known responsive cell line to verify its activity. | This can help determine if the issue lies with the compound or the specific cell model being used. |
Experimental Protocol: Dose-Response Assay for this compound
This protocol provides a standard workflow for determining the EC50 of this compound in a cancer cell line via a cell viability assay.
Caption: Workflow for determining this compound's EC50.
Issue 2: High Background Signal in Assays
An elevated background signal can obscure the true effects of this compound. The following steps can assist in identifying and mitigating the source of this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Media Interference | Run a "media only" control (no cells) to assess background signal from the culture medium. | This will help identify if any components in the medium are interfering with the assay. |
| Compound Interference | Test for any inherent fluorescence or luminescence of this compound at the experimental concentrations. | This determines if this compound itself is contributing to the background noise. |
| Contamination | Regularly inspect cell cultures for any signs of microbial contamination.[2] | Eliminating contamination is crucial for preventing false-positive results.[2] |
Logical Relationship: Troubleshooting High Background
The diagram below illustrates a decision-making process for troubleshooting high background signals in your assays.
Caption: Decision tree for troubleshooting high background.
Issue 3: Unexpected Cytotoxicity
Observing higher-than-anticipated cytotoxicity may indicate off-target effects or other experimental issues not directly related to this compound's primary mechanism of action.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| DMSO Toxicity | Keep the final DMSO concentration below 0.5% and include a vehicle control (DMSO only). | This will help distinguish between cytotoxicity induced by this compound versus the solvent. |
| Off-Target Effects | Consult scientific literature for known off-target effects of compounds with similar structures. | This can provide valuable insights into potential unintended cellular impacts. |
| Cell Health | Ensure that cells are healthy and in a sub-confluent state before beginning the experiment. | Using healthy cells is fundamental for obtaining reliable and reproducible data. |
Signaling Pathway: Hypothetical Mechanism of Action for this compound
This diagram presents a plausible signaling pathway through which this compound may exert its anti-cancer effects, hypothetically by inhibiting the PI3K/Akt signaling cascade.
Caption: this compound's hypothetical inhibition of the PI3K/Akt pathway.
References
Technical Support Center: Improving the Shelf-Life of Feracryl Formulations
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and resolving stability issues in Feracryl formulations. The following sections address common challenges in a question-and-answer format, offering troubleshooting advice, detailed experimental protocols, and supporting data to enhance the shelf-life of your formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
What are the common signs of degradation in this compound formulations?
Degradation in this compound formulations can manifest through various physical and chemical changes. Identifying these signs early is crucial for maintaining product quality and efficacy. Common indicators include:
-
Discoloration: Often yellowing or browning, which may indicate oxidative degradation. Metal ions, like the iron in this compound, can accelerate oxidative changes.[1]
-
Changes in pH: A shift in pH can suggest hydrolytic degradation or other chemical reactions occurring within the formulation.[2][3]
-
Alteration in Viscosity: A noticeable decrease or increase in viscosity can point to the breakdown of the polyacrylic acid backbone.
-
Phase Separation or Precipitation: The formulation may become cloudy or form precipitates, indicating a loss of stability.
-
Loss of Potency: The concentration of the active components may decrease over time, which can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[4][5]
Monitoring these parameters is a key part of any stability testing program.[5]
How does temperature affect the shelf-life of this compound, and what are the recommended storage conditions?
Temperature is a critical factor that can significantly accelerate the degradation of pharmaceutical products.[6] For this compound, as with many acrylic-based formulations, higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[2][6]
Recommended Storage Conditions:
To maximize shelf-life, it is imperative to adhere to appropriate storage conditions, which are typically determined through rigorous stability testing.[5][7]
| Storage Condition | Temperature Range | Relative Humidity (RH) | Notes |
| Controlled Room Temp. | 20°C to 25°C (68°F–77°F)[8] | Not exceeding 40%[8] | Excursions permitted between 15°C and 30°C (59°F–86°F).[8][9] Protect from light and moisture.[7] |
| Refrigerated | 2°C to 8°C (36°F–46°F)[8][10] | N/A | Recommended for many aqueous formulations to slow microbial growth and chemical degradation. Do not freeze unless specified. |
| Frozen | -25°C to -10°C (-13°F to 14°F)[8] | N/A | Long-term storage option for certain formulations. Note that freeze-thaw cycles can destabilize some products.[11] |
Troubleshooting Tip: If you suspect a formulation has been exposed to temperatures outside its recommended range, it should be quarantined and re-assessed for signs of degradation before use.[10]
My this compound formulation is showing discoloration. What is the likely cause and how can I prevent it?
Discoloration, typically a shift towards yellow or brown, is a common sign of oxidative degradation.[1] this compound contains iron, a metal ion that can catalyze oxidative reactions, especially when exposed to oxygen, light, or heat.[1][2][6]
Primary Causes:
-
Oxidation: Atmospheric oxygen reacts with components of the formulation.[2][6] The iron in this compound can act as a catalyst in these reactions.
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[2][6]
Prevention Strategies:
-
Incorporate Antioxidants: Antioxidants protect the formulation by scavenging free radicals and inhibiting oxidative processes.[12][13]
-
Add Chelating Agents: These agents bind to metal ions like iron, inactivating their catalytic ability to promote oxidation.[1][14]
-
Optimize Packaging: Use light-resistant, amber-colored, or opaque containers to protect against photodegradation.[6] Packaging under an inert gas like nitrogen can also prevent oxidation.[6]
Below is a workflow for diagnosing and mitigating discoloration issues.
I've observed a change in the pH and viscosity of my this compound formulation over time. What's happening and how can I improve its stability?
Concurrent changes in pH and viscosity often point towards hydrolytic degradation of the polyacrylic acid polymer.[15] In aqueous environments, ester or amide linkages within the polymer chain can be susceptible to hydrolysis, a reaction that breaks down the polymer and can release acidic or basic byproducts, thereby altering the pH.[15]
Mechanism: The presence of water, especially at non-neutral pH and elevated temperatures, can facilitate the cleavage of polymer chains. This breakdown reduces the overall molecular weight and entanglement of the polymer, leading to a decrease in viscosity. The resulting degradation products can alter the formulation's pH.
Stabilization Strategies:
-
pH Optimization and Buffering: The stability of acrylic polymers is often pH-dependent.[11] Identifying the optimal pH range where the formulation is most stable and using a suitable buffering agent to maintain that pH is critical.
-
Control of Water Content: For non-aqueous or low-water formulations, minimizing exposure to atmospheric moisture through appropriate packaging (e.g., desiccants) is important.[6]
-
Temperature Control: Storing the formulation at recommended lower temperatures (e.g., refrigerated) can significantly slow the rate of hydrolysis.[11]
The following diagram illustrates the degradation pathway.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of an Antioxidant in a this compound Formulation
Objective: To determine the effectiveness of an antioxidant in preventing oxidative degradation of a this compound formulation under accelerated stability conditions.
Materials:
-
This compound formulation base
-
Selected antioxidant (e.g., Butylated Hydroxytoluene (BHT), Vitamin E)
-
Control formulation (without antioxidant)
-
Stability chambers (e.g., 40°C / 75% RH)
-
Light-resistant containers
-
Viscometer, pH meter, UV-Vis Spectrophotometer
Methodology:
-
Preparation of Formulations:
-
Prepare a batch of the this compound formulation without any antioxidant (Control).
-
Prepare a separate, identical batch of the this compound formulation containing the selected antioxidant at a predetermined concentration (e.g., 0.1% w/w) (Test). Ensure the antioxidant is fully dissolved and homogenously mixed.
-
-
Initial Analysis (Time 0):
-
For both Control and Test batches, measure and record the initial parameters:
-
Appearance (color, clarity)
-
pH
-
Viscosity
-
Absorbance spectrum using a UV-Vis spectrophotometer to establish a baseline for color.
-
-
-
Stability Study:
-
Divide each batch into multiple aliquots in appropriate light-resistant containers.
-
Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot of both the Control and Test formulations from the chamber.
-
Allow samples to equilibrate to room temperature.
-
Repeat the analyses performed at Time 0 (Appearance, pH, Viscosity, UV-Vis spectrum).
-
-
Data Analysis:
-
Compare the changes in the measured parameters for the Test formulation against the Control formulation over time.
-
A significantly smaller change in color (as measured by spectrophotometry) and other properties in the Test sample indicates that the antioxidant is effective at improving the shelf-life.
-
Tabulate the results for clear comparison.
-
Example Data Table:
| Time Point | Sample | Color (Absorbance at 400 nm) | pH | Viscosity (cP) |
| Week 0 | Control | 0.05 | 6.5 | 1500 |
| Test (0.1% BHT) | 0.05 | 6.5 | 1502 | |
| Week 4 | Control | 0.25 | 6.2 | 1450 |
| Test (0.1% BHT) | 0.08 | 6.4 | 1490 | |
| Week 8 | Control | 0.55 | 5.9 | 1380 |
| Test (0.1% BHT) | 0.12 | 6.4 | 1485 | |
| Week 12 | Control | 0.98 | 5.5 | 1290 |
| Test (0.1% BHT) | 0.18 | 6.3 | 1470 |
Protocol 2: Screening for Optimal pH in a this compound Formulation
Objective: To identify the pH at which a this compound formulation exhibits maximum stability.
Materials:
-
This compound formulation base
-
Acidic and basic solutions for pH adjustment (e.g., 0.1M Citric Acid, 0.1M Sodium Hydroxide)
-
Buffer systems (e.g., phosphate, citrate)
-
pH meter
-
Stability chamber (40°C / 75% RH)
-
HPLC for potency analysis
Methodology:
-
Preparation of Batches:
-
Prepare several small batches of the this compound formulation.
-
Adjust the pH of each batch to a different value within a target range (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5). Use a suitable buffer system to maintain each pH.
-
-
Initial Analysis (Time 0):
-
For each pH-adjusted batch, perform initial analysis for key stability-indicating parameters, including:
-
Appearance
-
pH confirmation
-
Potency of active ingredients via a validated HPLC method.[16]
-
-
-
Accelerated Stability Study:
-
Store aliquots of each batch in the stability chamber at 40°C / 75% RH.
-
-
Time-Point Analysis:
-
At predefined time points (e.g., 4, 8, and 12 weeks), remove samples from each pH batch.
-
Analyze the samples for any changes in appearance and measure the potency using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of degradation for the active ingredient in each batch at each time point relative to its initial (Time 0) value.
-
The pH at which the least amount of degradation occurs is considered the optimal pH for the formulation's stability.
-
Example Data Table (Potency % Remaining):
| Time Point | pH 5.0 | pH 5.5 | pH 6.0 | pH 6.5 | pH 7.0 | pH 7.5 |
| Week 0 | 100% | 100% | 100% | 100% | 100% | 100% |
| Week 4 | 96.5% | 98.1% | 99.2% | 99.5% | 98.8% | 97.0% |
| Week 8 | 92.1% | 95.8% | 98.0% | 98.8% | 96.9% | 93.2% |
| Week 12 | 87.0% | 92.5% | 96.5% | 97.9% | 94.1% | 88.5% |
From this data, a pH of 6.5 would be selected as the optimal pH for stability.
References
- 1. thecosmeticformulator.com [thecosmeticformulator.com]
- 2. Expiry dates - Australian Prescriber [australianprescriber.tg.org.au]
- 3. What are the factors affecting the stability of medications in prefilled syringes? - Blog [sterile-vial.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. longdom.org [longdom.org]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacist's Corner: Proper Storage and Handling of Medications - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 9. fda.gov.ph [fda.gov.ph]
- 10. vvkt.lrv.lt [vvkt.lrv.lt]
- 11. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. drugs.com [drugs.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Feracryl Production Technical Support Center
Welcome to the Technical Support Center for Feracryl production. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound synthesis and scale-up in a question-and-answer format.
Polymerization & Reaction Control
Q1: My this compound polymerization reaction is not initiating. What are the possible causes and solutions?
A: Failure to initiate is a common problem that can often be traced back to the quality of reagents or the reaction setup.
-
Reagent Quality: Ensure that the acrylic acid monomer is pure (≥99.5%) and free of inhibitors that may be added for storage. The iron salt, typically ferrous ammonium sulfate or iron (II) chloride, should be of high purity.[1][2]
-
Initiator Concentration: The concentration of the initiator, such as potassium persulfate, is critical. An insufficient amount may not generate enough free radicals to start the polymerization. Conversely, an excessive amount can lead to rapid, uncontrolled reactions.[3][4]
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction vessel is adequately purged with an inert gas like nitrogen or argon before and during the reaction.[5]
-
Incorrect Temperature: While the redox polymerization of acrylic acid with an iron-based catalyst can be initiated at room temperature, the reaction temperature still plays a crucial role in the kinetics. Ensure the reaction mixture reaches the optimal temperature as specified in your protocol.[5][6]
Q2: The polymerization is proceeding too quickly, leading to an uncontrolled exothermic reaction. How can I manage this?
A: The polymerization of acrylic acid is highly exothermic, and managing the heat generated is crucial, especially at larger scales.[6][7]
-
Heat Dissipation: Ensure your reactor has an efficient cooling system. For larger batches, a jacketed reactor with a circulating coolant is recommended.
-
Monomer Feed Rate: In a semi-batch process, control the rate of monomer addition. A slower feed rate will generate heat more gradually, allowing for better temperature control.
-
Initiator Concentration: A lower initiator concentration will slow down the reaction rate and, consequently, the heat generation.[3][8]
-
Solvent Volume: Increasing the volume of the aqueous medium can help to absorb and dissipate the heat more effectively.
Q3: I am observing premature gelation or the formation of insoluble polymer clumps. What is causing this and how can I prevent it?
A: Premature gelation can lead to a non-uniform product and difficulties in downstream processing.
-
Localized High Monomer Concentration: Ensure adequate mixing to prevent localized "hot spots" of high monomer concentration, which can lead to rapid, uncontrolled polymerization and gelation.[9]
-
Cross-linker Concentration: If a cross-linking agent is used, its concentration should be carefully controlled. Even small variations can significantly impact the degree of cross-linking and lead to insolubility.
-
Reaction Temperature: Overheating can accelerate the reaction rate and promote cross-linking, leading to premature gelation. Maintain strict temperature control throughout the process.[9]
Product Quality & Purification
Q4: The final this compound product has a low yield. How can I improve it?
A: Low yields can result from incomplete polymerization or loss of product during purification.
-
Incomplete Polymerization: Verify that the reaction has gone to completion by monitoring the disappearance of the monomer using techniques like HPLC or FTIR. If the reaction is stalling, consider optimizing the initiator concentration or reaction time.
-
Purification Losses: During the precipitation and washing steps, fine particles of this compound may be lost. Optimize the precipitation process by adjusting the concentration of the precipitating agent (e.g., NaCl solution) and allowing sufficient time for the polymer to settle.[1] Using centrifugation in addition to filtration can help recover finer particles.
Q5: My this compound powder has a brownish or off-color appearance instead of the desired peach color. What is the reason for this?
A: The color of this compound is an important quality attribute. An off-color may indicate the presence of impurities or degradation.
-
Iron Oxidation State: The desired peach color is associated with a specific oxidation state of the iron within the polymer matrix. Undesired side reactions or exposure to oxidizing agents can alter this.
-
Impurities: Impurities in the starting materials or introduced during the process can lead to discoloration.[10][11][12][13] Ensure high-purity reagents and clean equipment. The use of activated charcoal during purification can help remove some color-causing impurities.[1]
-
Drying Temperature: Excessive heat during the vacuum drying process can cause thermal degradation of the polymer, leading to discoloration. Maintain the recommended drying temperature.[2]
Q6: The particle size of my micronized this compound is not uniform. How can I achieve a more consistent particle size distribution?
A: A uniform particle size is crucial for the performance of this compound in its applications.
-
Micronization Technique: The choice of micronization equipment (e.g., jet mill) and the optimization of its parameters (e.g., grinding pressure, feed rate) are critical for controlling the final particle size.
-
Drying Process: The physical properties of the dried this compound before micronization can affect the milling process. Ensure the product is thoroughly and uniformly dried to prevent aggregation during grinding.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and quality control of this compound. These values should be considered as starting points and may require optimization for specific experimental setups and scales.
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range | Unit | Notes |
| Acrylic Acid Purity | ≥ 99.5 | % | Higher purity minimizes side reactions.[2] |
| Acrylic Acid to Iron Salt Ratio | 110:1 | molar ratio | This ratio can be adjusted to control the iron content in the final polymer.[2] |
| Initiator (Potassium Persulfate) Concentration | 0.5 - 2.0 | wt% of monomer | Lower concentrations for slower, more controlled reactions.[3][4] |
| Reaction Temperature | 25 - 65 | °C | The reaction is exothermic; careful temperature control is essential.[1][2] |
| pH of 1.0% w/v aqueous solution | 2.9 - 4.0 | The pH of the final product is a critical quality parameter.[1] |
Table 2: Quality Control Specifications for this compound
| Parameter | Specification | Test Method |
| Appearance | Peach-colored, free-flowing powder | Visual Inspection |
| Particle Size (micronized) | Average of ~500 | Laser Diffraction |
| Iron Content | 1.5 - 2.5 | % w/w |
| Moisture Content | < 5 | % w/w |
| pH (1% w/v solution) | 2.9 - 4.0 | pH Meter |
Experimental Protocols
Detailed Lab-Scale Synthesis of this compound
This protocol is a representative example for the laboratory-scale synthesis of this compound.
-
Preparation of Reaction Setup:
-
Assemble a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet.
-
Place the flask in a water bath for temperature control.
-
-
Reagent Preparation:
-
In the reaction flask, charge 450 mL of deionized water and 100 g of acrylic acid.
-
Stir the mixture and cool it to 25°C.
-
In a separate beaker, dissolve 6.1 g of potassium persulfate in 75 mL of deionized water.
-
In another beaker, prepare a solution of 1.6 g of ferrous ammonium sulfate in 7.5 mL of deionized water.[1]
-
-
Polymerization Reaction:
-
Start bubbling nitrogen through the acrylic acid solution and continue throughout the reaction.
-
Add the potassium persulfate solution to the reaction flask and stir for 10 minutes.
-
Slowly add the ferrous ammonium sulfate solution to the reaction mixture.
-
Maintain the reaction temperature below 65°C with continuous stirring for at least 100 minutes. The solution will become viscous as the polymer forms.[1]
-
-
Purification:
-
Quench the reaction by adding the viscous polymer solution to 1 liter of deionized water with stirring.
-
Prepare a solution of 62.6 g of NaCl in 250 mL of deionized water and add it to the diluted polymer solution to precipitate the this compound.[1]
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate with deionized water multiple times to remove unreacted monomers and salts. A cation exchange resin can also be used for further purification.[2]
-
-
Drying and Micronization:
-
Collect the purified this compound by filtration or centrifugation.
-
Dry the product in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[2]
-
The dried product can then be micronized using a suitable mill to achieve the desired particle size.
-
Visualizations
Diagram 1: Simplified Signaling Pathway of Iron in Redox Polymerization
Caption: Redox initiation of acrylic acid polymerization by the Fe²⁺/Persulfate system.
Diagram 2: Experimental Workflow for this compound Production Scale-Up
References
- 1. WO2024013762A1 - Improved process for feracrylum preparation - Google Patents [patents.google.com]
- 2. WO2001000251A1 - Antiseptic and antimicrobial pharmaceutical preparation of feracrylum - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
Technical Support Center: Feracryl Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Feracryl. Our aim is to help you overcome challenges related to the efficacy of this compound in your experiments.
Troubleshooting Guide: Overcoming Poor Hemostatic Efficacy of this compound
This compound is primarily a hemostatic agent designed to control bleeding, rather than a tissue adhesive for wound closure. Its effectiveness is dependent on its ability to adhere to the bleeding tissue surface and promote clot formation. "Poor adhesion" in the context of this compound refers to its failure to effectively control hemorrhage. This guide provides solutions to common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Continuous Oozing or Bleeding After Application | Insufficient contact time with the bleeding surface. | 1. Ensure direct and sustained contact of this compound with the bleeding tissue. 2. Apply gentle pressure with a sterile gauze over the this compound-treated area for a short duration to facilitate interaction. |
| The volume of this compound applied is inadequate for the wound size or bleeding rate. | 1. Apply a sufficient amount of this compound to completely cover the bleeding area. 2. For larger wounds, a thicker layer may be necessary to achieve hemostasis. | |
| The wound surface was not adequately prepared. | 1. Gently clean the wound area to remove excess blood and exudate before application. A clear surface allows for better contact between this compound and the tissue. 2. Avoid excessive drying of the tissue, as some moisture is necessary for the action of many hemostatic agents. | |
| This compound Washes Away from the Application Site | High-pressure arterial bleeding. | 1. This compound is most effective for capillary and venous bleeding. For high-pressure arterial bleeding, primary surgical interventions like ligation or cauterization are necessary before applying this compound as an adjunct. |
| Excessive irrigation or fluid in the surgical field post-application. | 1. Minimize irrigation over the treated area immediately after applying this compound. 2. Use suction carefully around the site to avoid disturbing the formed clot. | |
| Delayed or No Clot Formation | Presence of anticoagulants or underlying coagulopathy in the experimental model. | 1. Be aware of the coagulation status of the animal model. Higher doses or alternative hemostatic agents may be required in anticoagulated subjects. 2. Review the experimental protocol to ensure no interfering substances are present. |
| The pH of the wound environment is not optimal. | 1. This compound compositions often have an acidic pH (between 2.5 and 4.5) to enhance stability and antimicrobial activity.[1] Extreme deviations in tissue pH could theoretically affect performance. 2. Ensure the wound bed is free of alkaline solutions prior to application. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an iron polyacrylate compound that functions as a hemostatic agent.[2] Its primary role is to stop bleeding, particularly from capillaries and venules.[3][4] It is not a tissue adhesive in the same category as cyanoacrylates (e.g., Dermabond), which are used to close wounds by bonding skin edges. This compound works by interacting with blood proteins to form a mechanical barrier that seals the bleeding vessels, and it also concentrates clotting factors at the wound site.[5]
Q2: What is the chemical composition of this compound?
This compound is the iron salt of polyacrylic acid, also known as iron(III) acrylate.[2][6] Its molecular formula is often represented as C₉H₉FeO₆.[6][7]
Q3: Is this compound the same as a cyanoacrylate "super glue" adhesive?
No. This is a critical distinction. Cyanoacrylate adhesives (like Dermabond or Histoacryl) are monomers that polymerize rapidly in the presence of moisture to form a strong, adhesive bond that can hold tissues together.[8][9][10] this compound, on the other hand, is a hemostatic agent that controls bleeding but does not provide significant adhesive strength for wound closure.
Q4: What are the main advantages of using this compound?
The primary advantages of this compound include:
-
Rapid Hemostasis: It effectively controls capillary and venous bleeding.[3][4]
-
Antimicrobial Properties: this compound has been shown to have activity against both Gram-positive and Gram-negative bacteria.[3][5]
-
Biocompatibility: It is generally well-tolerated by tissues and is not absorbed systemically due to its high molecular weight.[3]
-
Clear Surgical Field: By controlling oozing, it can improve visualization of the surgical area.[3]
Q5: Can this compound be used to close surgical incisions instead of sutures?
No. This compound does not have the adhesive strength required to hold the edges of a surgical incision together. It is intended to be used as a hemostatic agent to control bleeding within a wound that will then be closed by conventional methods such as sutures or staples.
Q6: Are there any known factors that can interfere with this compound's performance?
Factors that can affect the performance of polymeric adhesives and hemostatic agents in general include the presence of excess moisture or blood, the surface energy of the tissue, and the presence of certain chemicals.[11][12] For this compound, ensuring a relatively clear application site by gently blotting excess blood can improve its efficacy.
Data on this compound Efficacy
| Parameter | This compound | Control (e.g., Saline) | Reference |
| Mean Bleeding Time (seconds) | 50 (4% solution) | 221 (non-hemostatic control) | [4] |
| 103 (1% solution) | |||
| Reduction in Clotting Time | Statistically significant reduction | No significant change | [5] |
| Postoperative Drainage | Reduced | Higher | [3] |
| Adverse Effects | None reported | Not applicable | [4] |
Experimental Protocols
Protocol for Optimal Application of this compound for Hemostasis
-
Preparation of the Wound Site:
-
Ensure the surgical site is clearly visible.
-
Gently remove any excess blood or exudate from the tissue surface using a sterile gauze or suction. Do not aggressively dry the tissue, as a moist surface is required.
-
For optimal performance, ensure the wound edges are easily approximable if the ultimate goal is closure after hemostasis.
-
-
Application of this compound:
-
Apply this compound solution or gel directly to the bleeding surface.
-
Ensure the entire bleeding area is covered with a uniform layer of the agent.
-
The amount to be applied will vary depending on the size of the wound and the rate of bleeding.
-
-
Achieving Hemostasis:
-
Allow this compound to remain in contact with the tissue.
-
If necessary, apply gentle, direct pressure over the treated area with a sterile pad for 60-90 seconds to facilitate the formation of the hemostatic plug.
-
Observe the site for cessation of bleeding. If bleeding persists, re-application may be necessary.
-
-
Post-Application Care:
-
Once hemostasis is achieved, carefully proceed with the subsequent steps of the surgical procedure.
-
Avoid immediate, high-pressure irrigation of the treated area, which could dislodge the clot.
-
Close the primary wound using standard techniques (sutures, staples, etc.) as this compound is not a substitute for mechanical wound closure.
-
Visualizations
Caption: A troubleshooting workflow for addressing persistent bleeding after the application of this compound.
Caption: The hemostatic mechanism of action for this compound.
References
- 1. WO2001000251A1 - Antiseptic and antimicrobial pharmaceutical preparation of feracrylum - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpn.org [rjpn.org]
- 5. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Tissue Adhesives and Alternative Wound Closure | Anesthesia Key [aneskey.com]
- 9. Bridging wounds: tissue adhesives’ essential mechanisms, synthesis and characterization, bioinspired adhesives and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. quora.com [quora.com]
minimizing cytotoxicity of Feracryl in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of Feracryl in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause cytotoxicity in my cell culture?
This compound is a hemostatic agent composed of a partial iron salt of polyacrylic acid.[1][2] Its cytotoxicity in cell culture may stem from several factors related to its composition:
-
Iron (III) Ions: this compound contains iron (III) ions, which are crucial for its hemostatic activity.[2] However, excess intracellular iron can participate in Fenton and Haber-Weiss reactions, leading to the generation of reactive oxygen species (ROS).[3] This oxidative stress can damage cellular components like DNA, proteins, and membranes, ultimately leading to cytotoxicity and genotoxicity.[3][4]
-
Acidic Microenvironment: As a salt of polyacrylic acid, this compound may lower the pH of the culture medium, creating an acidic microenvironment. Most mammalian cell lines have an optimal pH range for growth, and significant deviations can induce stress and cell death.[5]
-
High Polymer Concentration: High concentrations of the polyacrylic acid backbone could potentially interfere with cell adhesion, nutrient uptake, or membrane integrity.
Q2: What are the common signs of this compound-induced cytotoxicity?
Researchers may observe several indicators of cytotoxicity after exposing cell cultures to this compound:
-
Reduced Cell Viability: A significant decrease in the number of live cells, often assessed by assays like MTT, MTS, or trypan blue exclusion.[3][6][7]
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.[7]
-
Inhibition of Cell Proliferation: A noticeable decrease in the rate of cell division.[6]
-
Increased Apoptosis or Necrosis: Observation of programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through specific assays.[8]
Q3: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of this compound is cell-type dependent and also relies on the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help in identifying a sub-lethal concentration for your experiments.
Troubleshooting Guide
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause: The concentration of this compound is too high, leading to excessive iron overload and oxidative stress.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response study to determine the IC50 value of this compound for your specific cell line.
-
Test a range of concentrations below the IC50 value to find an optimal, non-toxic working concentration.
-
-
Reduce Exposure Time:
-
Limit the duration of cell exposure to this compound. A shorter incubation time may be sufficient for the desired effect without causing significant cytotoxicity.
-
-
Utilize Antioxidants:
-
Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E to counteract the effects of ROS generated by excess iron.
-
-
Incorporate Iron Chelators:
-
Consider the co-administration of a biocompatible iron chelator to sequester excess iron ions and prevent their participation in ROS-generating reactions. Use with caution, as this may also interfere with the intended effect of this compound.
-
Issue 2: Changes in pH of the culture medium after adding this compound.
Possible Cause: The acidic nature of the polyacrylic acid component of this compound is altering the medium's pH.[2]
Troubleshooting Steps:
-
pH Monitoring:
-
Regularly monitor the pH of your cell culture medium after the addition of this compound using a pH meter or phenol red indicator.[5]
-
-
Buffering Capacity:
-
Ensure your culture medium has sufficient buffering capacity. Consider using a medium with a stronger buffering system, such as HEPES, in addition to the standard bicarbonate buffering.
-
-
pH Adjustment:
-
If a significant pH drop is observed, carefully adjust the pH of the this compound stock solution with a sterile, biocompatible base (e.g., NaOH) before adding it to the culture medium. Perform this adjustment cautiously to avoid precipitation.
-
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of 50% of the cells in a culture.
Materials:
-
Your cell line of interest
-
Complete cell culture medium[9]
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.[3]
Data Presentation
Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (e.g., L929 Fibroblasts)
| This compound Concentration (µg/mL) | Cell Viability (%) after 24h | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 95.3 | 4.8 |
| 50 | 82.1 | 6.1 |
| 100 | 65.7 | 5.5 |
| 250 | 48.9 | 7.3 |
| 500 | 23.4 | 4.9 |
| 1000 | 5.1 | 2.3 |
Visualizations
Caption: Inferred signaling pathway of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 55488-18-1 | Benchchem [benchchem.com]
- 3. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and proliferation evaluation on fibroblast after combining calcium hydroxide and ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Biocompatibility Evaluation of Nine Dermal Fillers on L929 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommended Media Types for Common Cells | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Addressing Feracryl Interference in Biochemical Assays
Welcome to the technical support center for addressing potential interference of Feracryl in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter unexpected results when using this compound in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues and provide actionable solutions.
Understanding this compound
This compound is an iron salt of polyacrylic acid.[1] Its composition, including the presence of iron and its acidic nature, are key factors to consider when troubleshooting assay interference. While this compound is noted to be non-toxic, its physicochemical properties can potentially impact various biochemical assays.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A: this compound is a chemical compound composed of an iron salt of polyacrylic acid.[1] Interference in biochemical assays can potentially arise from three main properties:
-
Iron Content: Iron ions can interfere with colorimetric assays, particularly those involving metal chelation or reduction-oxidation reactions.[2]
-
Polymeric Nature: As a polymer, polyacrylic acid can cause light scattering in spectrophotometric assays and may interact non-specifically with proteins and other macromolecules.
-
Acidic pH: this compound solutions can be acidic, and pH shifts in your assay can significantly alter enzyme activity, antibody-antigen binding, and the stability of reagents.[3][4][5]
Q2: Which assays are most likely to be affected by this compound?
A: Based on its composition, the following assays may be susceptible to interference:
-
Protein Quantification Assays: Particularly colorimetric assays like the Bicinchoninic Acid (BCA) assay, which is sensitive to reducing agents and chelators. The Bradford assay may also be affected by pH changes.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): The acidic nature of this compound can alter the pH of assay buffers, affecting antibody binding and enzyme kinetics.
-
Cell-Based Assays: Assays that rely on metabolic activity and colorimetric readouts, such as MTT and XTT assays, could be influenced by the reducing potential of iron or changes in pH.
-
Colorimetric Assays for Ion Detection: Assays that measure other ions can be affected by the presence of iron, which can interfere with the color development reaction.[6][7][8]
Q3: How can I determine if this compound is interfering with my assay?
A: To confirm interference, you can run several controls:
-
Spike-in Control: Add this compound to a known positive control and a blank sample. A change in the signal compared to the controls without this compound indicates interference.
-
Serial Dilution: Test serial dilutions of your this compound-containing sample. If the interference is concentration-dependent, you will observe a non-linear relationship between the dilution factor and the measured signal.
-
Assay-Specific Controls: For example, in an ELISA, you can test the effect of this compound on the substrate conversion step alone.
Troubleshooting Guides
Issue 1: Inaccurate results in protein quantification assays.
Possible Cause:
-
BCA Assay: The iron in this compound may reduce Cu²⁺ to Cu⁺, leading to a false-positive signal.[2]
-
Bradford Assay: The acidic nature of this compound could lower the pH of the assay, affecting the dye-protein binding equilibrium and leading to inaccurate readings.
-
Light Scattering: The polymeric nature of polyacrylic acid might cause light scattering, leading to artificially high absorbance readings in spectrophotometer-based assays.
Troubleshooting Steps:
-
Assess the compatibility of your assay with iron and acidic conditions. Refer to the table below for general guidance.
-
Dilute the sample: If the protein concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level.
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from this compound before quantification.[9]
-
Buffer Exchange: Utilize desalting columns or dialysis to exchange the sample buffer with one that is compatible with your protein assay.
Table 1: General Compatibility of Protein Assays with Interfering Substances
| Interfering Substance | BCA Assay | Bradford Assay |
| Iron Salts | High Interference[2] | Low to Moderate Interference |
| Acidic pH | Moderate Interference | High Interference |
| Polymers | Low Interference | Low Interference (potential for light scattering) |
Experimental Protocol: Acetone Precipitation of Proteins
-
To your protein sample containing this compound, add four volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 1 hour to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant containing this compound.
-
Air-dry the protein pellet to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your downstream assay.
Issue 2: High background or inconsistent results in ELISAs.
Possible Cause:
-
pH Shift: The acidic nature of this compound can lower the pH of your coating, washing, or detection buffers, which can affect antibody binding affinity and enzyme activity.[3][4][5]
-
Non-specific Binding: The polyacrylic acid component may promote non-specific binding of antibodies or other proteins to the plate surface.
Troubleshooting Steps:
-
Check the pH of your sample and assay buffers after adding the this compound-containing sample. Adjust the pH of your sample to match the assay buffer if necessary.
-
Increase Blocking Efficiency: Use a more robust blocking buffer or increase the blocking incubation time.
-
Optimize Washing Steps: Increase the number and stringency of wash steps to remove non-specifically bound components.
-
Sample Clean-up: If interference persists, consider a sample clean-up method such as buffer exchange or protein precipitation as described in the protein assay troubleshooting section.
Issue 3: Unexpected results in cell viability assays (e.g., MTT, XTT).
Possible Cause:
-
Direct Reduction of Tetrazolium Salts: The iron in this compound may directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal for cell viability.
-
pH-induced Cytotoxicity: A significant drop in the pH of the cell culture medium due to this compound could be cytotoxic, leading to a false-negative signal.
-
Light Absorbance: this compound itself might absorb light at the same wavelength as the formazan product, leading to inaccurate readings.
Troubleshooting Steps:
-
Cell-free Control: Run a control with this compound in cell culture medium without cells to see if it directly reduces the tetrazolium salt or absorbs light at the detection wavelength.
-
Monitor pH: Measure the pH of the cell culture medium after adding this compound to ensure it remains within the physiological range.
-
Use an Alternative Assay: Consider using a non-colorimetric viability assay, such as a luciferase-based assay that measures ATP content or a fluorescence-based assay that measures membrane integrity.
Visual Guides
Caption: Troubleshooting workflow for this compound interference.
Caption: Potential mechanisms of this compound interference.
References
- 1. scribd.com [scribd.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and Validation of an ELISA at Acidic pH for the Quantitative Determination of IL-13 in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of an ELISA at acidic pH for the quantitative determination of IL-13 in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umt.edu [umt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Refining Purification Methods for Feracryl
Welcome to the Technical Support Center for Feracryl purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification methods and to offer solutions for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound preparation?
A1: Following synthesis, crude this compound, an iron salt of polyacrylic acid, typically contains several process-related impurities. These can include unreacted acrylic acid monomers, residual polymerization initiators (e.g., persulfates), soluble oligomers, and various salts. The presence of unreacted acrylic acid is a significant concern due to its potential toxicity.[1][2]
Q2: What is the primary goal of this compound purification?
A2: The primary objective is to remove the aforementioned impurities to obtain a high-purity this compound product suitable for its intended application, such as a hemostatic agent.[3][4] Effective purification minimizes the risk of adverse effects from residual monomers and other contaminants.
Q3: What are the recommended methods for purifying this compound?
A3: A multi-step approach is generally recommended, combining washing/dialysis and ion exchange chromatography. Washing or dialysis is effective for removing small molecule impurities, while ion exchange chromatography separates the polymer based on its charge, effectively removing residual monomers and oligomers.[3][5]
Q4: How can I quantify the level of residual acrylic acid monomer in my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a common and sensitive method for quantifying residual acrylamide and acrylic acid monomers in polyacrylamide and polyacrylate hydrogels.[6][7] This technique allows for the separation and quantification of the monomer from the polymer matrix.
Q5: Is it possible for the iron to leach from the this compound complex during purification?
A5: The stability of the iron complex in this compound can be influenced by pH.[8] Extreme pH conditions, particularly acidic environments, may lead to the leaching of iron from the polyacrylate backbone.[9][10] It is crucial to control the pH during purification to maintain the integrity of the this compound complex.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Washing/Dialysis
| Symptom | Possible Cause | Suggested Solution |
| High levels of residual monomers detected by HPLC after extensive washing. | Insufficient solvent exchange. | Increase the volume of the washing solvent (e.g., deionized water or ethanol) and the frequency of solvent changes. Ensure adequate agitation to facilitate diffusion of impurities out of the hydrogel. |
| Inappropriate solvent choice. | While water is a common solvent, for certain impurities, a combination of water and a miscible organic solvent like ethanol may be more effective. | |
| Hydrogel aggregation limiting surface area for diffusion. | Gently agitate the hydrogel during washing to prevent aggregation and ensure all surfaces are exposed to the fresh solvent. |
Issue 2: Problems with Ion Exchange Chromatography (IEC)
| Symptom | Possible Cause | Suggested Solution |
| This compound does not bind to the anion exchange column. | Incorrect buffer pH. The pH of the buffer should be at least 1 pH unit above the pKa of the polyacrylic acid (around 4.5) to ensure it is negatively charged. | Prepare a fresh buffer with a confirmed pH in the range of 6-8. |
| High ionic strength of the sample or loading buffer. | Desalt the this compound sample before loading. Ensure the loading buffer has a low ionic strength to facilitate binding.[11] | |
| This compound elutes prematurely from the column. | Ionic strength of the wash buffer is too high. | Decrease the salt concentration in the wash buffer or perform a stepwise elution with smaller increments in salt concentration. |
| Column channeling. | Repack the column to ensure a uniform resin bed.[12] | |
| Poor resolution of this compound from impurities. | Inappropriate gradient slope for elution. | Optimize the salt gradient for elution. A shallower gradient can improve the separation of molecules with similar charges.[13] |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Loss of iron from this compound during chromatography. | Buffer pH is too low, causing iron to dissociate from the polymer. | Maintain the buffer pH in a neutral to slightly basic range (pH 7-8) to ensure the stability of the iron-polyacrylate complex.[8] |
Issue 3: Issues with Product Recovery and Final Product Quality
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in handling the purified this compound hydrogel. | Excessive swelling of the hydrogel. | The swelling of polyacrylate hydrogels is sensitive to pH and ionic strength.[1][2][6][14][15] Control the pH and ionic strength of the final buffer to manage the swelling behavior. |
| Product degradation during freeze-drying. | The hydrogel structure is not stable enough to withstand the freeze-drying process. | Ensure the hydrogel is sufficiently crosslinked before freeze-drying. The transition from the crosslinking phase to freeze-drying can impact the final structure.[7][16][17] |
| Dehydration-induced fracture during freezing. | The freezing process can cause damage to brittle hydrogels due to dehydration.[18] Optimizing the freezing rate may help to mitigate this. |
Experimental Protocols
Protocol 1: Purification of this compound by Washing
This protocol describes a general procedure for the removal of small molecule impurities from crude this compound hydrogel.
Materials:
-
Crude this compound hydrogel
-
Deionized water
-
Ethanol
-
Beakers or flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Place the crude this compound hydrogel in a large beaker.
-
Add a sufficient volume of deionized water to fully immerse the hydrogel (e.g., a 1:10 ratio of hydrogel to water by volume).
-
Gently stir the mixture at room temperature for 4-6 hours.
-
Decant the water.
-
Repeat steps 2-4 at least three times.
-
To remove organic-soluble impurities, perform two subsequent washes with ethanol, following the same procedure.
-
Finally, wash with deionized water again to remove the ethanol.
-
The purified hydrogel can then be prepared for the next step (e.g., ion exchange chromatography or freeze-drying).
Protocol 2: Purification of this compound by Anion Exchange Chromatography
This protocol outlines a general method for purifying this compound using anion exchange chromatography.
Materials:
-
Washed this compound solution
-
Anion exchange resin (e.g., DEAE-Sepharose or a strong anion exchanger)
-
Chromatography column
-
Loading buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
Peristaltic pump
-
Fraction collector
Procedure:
-
Column Packing: Pack the chromatography column with the anion exchange resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with at least 5 column volumes of loading buffer at a constant flow rate.
-
Sample Preparation: Ensure the washed this compound solution is in the loading buffer, either by dialysis or buffer exchange. The pH should be adjusted to 8.0 to ensure the polyacrylate is negatively charged.
-
Sample Loading: Load the this compound solution onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with the loading buffer until the UV absorbance at 280 nm (to monitor for proteinaceous impurities) returns to baseline.
-
Elution: Elute the bound this compound using a linear gradient of the elution buffer (0-100% over 10-20 column volumes).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of this compound (e.g., by measuring iron content or through a characteristic colorimetric assay) and impurities (e.g., HPLC for residual monomers).
-
Pooling and Desalting: Pool the pure fractions and desalt if necessary.
Quantitative Data Summary
The following table summarizes expected outcomes based on the purification of similar polyacrylate hydrogels. Actual results for this compound may vary and require optimization.
| Purification Step | Parameter | Expected Outcome | Reference |
| Washing | Removal of unreacted monomers | >95% removal after sufficient washes | |
| Anion Exchange Chromatography | Purity of this compound | High purity, with separation from residual charged impurities | [3] |
| Iron Content | Should remain consistent in the purified this compound fractions | [4] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for this compound purification.
References
- 1. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. WO2024013762A1 - Improved process for feracrylum preparation - Google Patents [patents.google.com]
- 5. conductscience.com [conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. rheolution.com [rheolution.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 13. chromtech.com [chromtech.com]
- 14. Ionic effects on the mechanical and swelling properties of a poly(acrylic acid/acrylamide) double crosslinking hydrogel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Effect of Nonlinear Elasticity on the Swelling Behaviors of Highly Swollen Polyelectrolyte Gels [mdpi.com]
- 16. rheolution.com [rheolution.com]
- 17. ywscience.com [ywscience.com]
- 18. Dehydration drives damage in the freezing of brittle hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrogel Swelling
Important Notice: Information regarding a specific product named "Feracryl" for managing hydrogel swelling could not be found in the available resources. The following technical support guide provides general troubleshooting, frequently asked questions, and experimental protocols for managing hydrogel swelling based on established principles in hydrogel research. The quantitative data presented is illustrative and based on common hydrogel systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the control of hydrogel swelling.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive/Uncontrolled Swelling | 1. Low Crosslinking Density: Insufficient crosslinker concentration during synthesis. 2. Incorrect pH or Ionic Strength of Buffer: The buffer conditions may be promoting excessive ionization of functional groups within the hydrogel network. 3. High Concentration of Hydrophilic Monomers: The monomer ratio may favor high water uptake. 4. Temperature Effects: For thermo-responsive hydrogels, the experimental temperature may be promoting swelling. | 1. Increase the molar ratio of the crosslinking agent in the synthesis protocol. 2. Adjust the pH of the swelling medium to suppress the ionization of acidic or basic groups. Increase the ionic strength of the solution to shield charges and reduce electrostatic repulsion. 3. Modify the monomer feed ratio to include more hydrophobic monomers. 4. For thermo-responsive hydrogels, adjust the temperature to induce the desired swelling state. |
| Insufficient Swelling | 1. High Crosslinking Density: Too much crosslinker can create a rigid network with limited swelling capacity. 2. Presence of Entrapped Non-polar Substances: Residual unreacted monomers or other hydrophobic molecules can hinder water uptake. 3. Aggregation of Polymer Chains: Poor solubilization of polymers before crosslinking can lead to a non-uniform network. | 1. Decrease the concentration of the crosslinking agent. 2. Ensure thorough purification of the hydrogel after synthesis to remove any unreacted components. 3. Optimize the pre-polymerization solution preparation to ensure complete dissolution of all components. |
| Inconsistent Swelling Behavior Between Batches | 1. Variability in Synthesis Conditions: Minor differences in temperature, stirring speed, or reaction time. 2. Inconsistent Purity of Reagents: Variations in the quality of monomers, crosslinkers, or initiators. 3. Inaccurate Measurement of Components: Small errors in weighing or dispensing reagents. | 1. Standardize all synthesis parameters and document them meticulously. 2. Use reagents from the same lot number for a series of experiments. 3. Calibrate all measuring instruments regularly. |
| Hydrogel Degradation During Swelling | 1. Hydrolytically Labile Crosslinks: The crosslinks may be susceptible to cleavage under the experimental pH or temperature. 2. Enzymatic Degradation: If using biological fluids, enzymes may be breaking down the polymer backbone. 3. Mechanical Stress: Excessive agitation or handling can damage the swollen hydrogel network. | 1. Use more stable crosslinkers or adjust the buffer conditions to minimize hydrolysis. 2. Incorporate enzyme inhibitors if compatible with the experimental setup. 3. Handle swollen hydrogels with care, using wide-bore pipette tips or spatulas. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the swelling of ionic hydrogels?
A1: The swelling of ionic hydrogels is highly dependent on the pH of the surrounding medium. For anionic hydrogels (containing acidic groups like carboxylic acid), swelling increases as the pH rises above the pKa of the acidic groups. This is because the groups deprotonate, leading to electrostatic repulsion between the polymer chains, which drives water into the network. Conversely, for cationic hydrogels (containing basic groups like amines), swelling increases as the pH drops below the pKb of the basic groups, as they become protonated and repel each other.
Q2: What is the role of ionic strength in controlling hydrogel swelling?
A2: The ionic strength of the swelling medium significantly influences the swelling of polyelectrolyte hydrogels. An increase in the ionic strength of the external solution leads to a decrease in the swelling ratio. This is due to the "charge screening" effect, where the ions in the solution shield the charges on the polymer chains, reducing the electrostatic repulsion between them. This diminished repulsion results in a less expanded network and consequently, lower water uptake.
Q3: Can temperature be used to manage hydrogel swelling?
A3: Yes, for thermo-responsive hydrogels, temperature is a key factor in controlling their swelling. These hydrogels exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). For hydrogels with an LCST, they are swollen below this temperature and shrink as the temperature is raised above it. The opposite is true for hydrogels with a UCST.
Q4: How can I measure the swelling ratio of a hydrogel?
A4: The swelling ratio (SR) is typically determined gravimetrically. The dry hydrogel is weighed (W_d), then immersed in the swelling medium for a specific time until equilibrium is reached. The swollen hydrogel is then removed, blotted to remove excess surface water, and weighed (W_s). The swelling ratio is calculated using the formula: SR = (W_s - W_d) / W_d.
Experimental Protocols
Protocol 1: Determination of Equilibrium Swelling Ratio
Objective: To quantify the maximum swelling capacity of a hydrogel in a specific medium.
Materials:
-
Dried hydrogel samples of known weight.
-
Swelling medium (e.g., deionized water, phosphate-buffered saline).
-
Analytical balance.
-
Beakers or vials.
-
Filter paper.
-
Tweezers.
Methodology:
-
Weigh the dried hydrogel sample accurately and record the weight (W_d).
-
Place the dried hydrogel in a beaker containing a sufficient volume of the desired swelling medium.
-
Allow the hydrogel to swell at a constant temperature. Periodically, remove the hydrogel from the medium.
-
Carefully blot the surface of the swollen hydrogel with filter paper to remove excess water.
-
Weigh the swollen hydrogel (W_s) and return it to the swelling medium.
-
Repeat steps 4 and 5 at regular intervals until a constant weight is achieved, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (W_s,eq - W_d) / W_d, where W_s,eq is the weight of the hydrogel at equilibrium.
Protocol 2: Kinetic Swelling Study
Objective: To investigate the rate of swelling of a hydrogel over time.
Materials:
-
Same as Protocol 1.
-
Timer or stopwatch.
Methodology:
-
Weigh the dried hydrogel sample (W_d).
-
Immerse the hydrogel in the swelling medium at time t=0.
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), remove the hydrogel.
-
Quickly blot the surface to remove excess water and weigh the swollen hydrogel (W_t).
-
Immediately return the hydrogel to the swelling medium.
-
Continue this process until the hydrogel reaches its equilibrium swelling.
-
Calculate the swelling ratio at each time point: SR(t) = (W_t - W_d) / W_d.
-
Plot the swelling ratio as a function of time to obtain the swelling kinetics curve.
Quantitative Data Summary
The following tables provide illustrative data on how different factors can influence the swelling ratio of a hypothetical anionic hydrogel.
Table 1: Effect of pH on Equilibrium Swelling Ratio (ESR)
| pH of Swelling Medium | Equilibrium Swelling Ratio (g/g) |
| 2.0 | 5 |
| 4.0 | 15 |
| 6.0 | 50 |
| 7.4 | 120 |
| 9.0 | 150 |
Table 2: Effect of NaCl Concentration on Equilibrium Swelling Ratio (ESR) at pH 7.4
| NaCl Concentration (M) | Equilibrium Swelling Ratio (g/g) |
| 0.00 | 120 |
| 0.05 | 80 |
| 0.10 | 60 |
| 0.15 | 45 |
| 0.50 | 25 |
Visualizations
Below are diagrams illustrating key concepts in hydrogel swelling management.
Caption: Experimental workflow for a kinetic swelling study.
Validation & Comparative
comparing Feracryl with other hemostatic agents (e.g., gelatin sponge)
In the critical fields of surgery and wound management, achieving rapid and reliable hemostasis is paramount. Topical hemostatic agents are essential tools that aid in controlling bleeding from diffuse capillary oozing and surface bleeding where conventional methods like ligature or cauterization are impractical. This guide provides an objective comparison between Feracryl, a chemical hemostatic agent, and the widely used gelatin sponge, a physical agent. The comparison is based on their mechanisms of action, performance data from preclinical and clinical studies, and biocompatibility profiles, offering researchers and drug development professionals a data-driven overview.
Mechanism of Action
The fundamental difference between this compound and gelatin sponges lies in their approach to clot formation. This compound acts through a dual chemical and physical process, while gelatin sponges provide a physical scaffold to facilitate the natural clotting cascade.
This compound: Dual-Action Hemostasis
This compound is a water-soluble, incomplete ferrous salt of polyacrylic acid.[1] Its hemostatic effect is twofold:
-
Chemical Action: this compound actively participates in the coagulation cascade. It causes an activation of thrombin (Factor IIa), which in turn accelerates the conversion of soluble fibrinogen into insoluble fibrin strands, forming a stable clot.[2][3][4]
-
Physical Barrier Formation: Upon contact with blood proteins, particularly albumin, this compound forms a large, water-insoluble, gel-like complex.[1][2][4] This complex acts as a physical barrier over the wound surface, effectively sealing capillaries and stopping blood flow within minutes.[4] Due to its high molecular weight, this compound is not absorbed systemically.[1][5]
Gelatin Sponge: Physical Matrix for Clotting
Gelatin sponges are absorbable medical devices prepared from purified porcine skin gelatin.[6] Their mechanism is primarily physical and passive, relying on the body's own clotting factors.[6][7]
-
Scaffolding and Concentration: The porous, sponge-like structure provides a large surface area.[8] When applied to a bleeding site, it absorbs blood up to 40-45 times its weight, concentrating platelets and coagulation factors.[6][9]
-
Platelet Activation: The physical contact between platelets and the vast network of gelatin interstices is thought to cause platelet damage and activation.[6][8] This triggers the release of clotting factors, initiating the coagulation cascade and providing a mechanical matrix that supports the forming clot.[6][8]
Comparative Performance Data
The performance of a hemostatic agent is evaluated based on its efficacy in controlling bleeding, its biocompatibility, and other properties such as antimicrobial activity and absorption profile.
Table 1: Hemostatic Efficacy
This table summarizes quantitative data from various preclinical and clinical studies. Note that direct comparative studies between this compound and gelatin sponge are limited; therefore, data is presented from studies with different comparators.
| Parameter | This compound | Gelatin Sponge | Comparator / Model | Source |
| Bleeding Time | 50 sec (4% solution)103 sec (1% solution) | 69.5 sec (Gelatin/15% Kaolin) | Control: 221 sec (Rat gingival incision) | [1][5] |
| ~75 sec (Gelatin/15% Kaolin) | Rat femoral artery model | [6] | ||
| Intraoperative Blood Loss | 14.74 mL (1% solution) | Not Available | Adrenaline (1:100,000): 24.13 mL (Pediatric hypospadias surgery) | [10] |
| 17.8 mL (1% solution) | Not Available | Normal Saline: 31 mL | [11] | |
| Post-op Bleeding (Day 1) | 1/20 patients (5%) | Not Available | Tranexamic Acid: 5/20 (25%)Normal Saline: 9/20 (45%) (Dental extraction in anticoagulated patients) | [12][13] |
| Number of Cauterizations | 0.255 per patient | Not Available | Adrenaline: 0.583 per patient | [10] |
Table 2: Biocompatibility and Physicochemical Properties
| Property | This compound | Gelatin Sponge | Source |
| Biocompatibility | Considered biocompatible and non-toxic; does not get absorbed systemically.[1] Pre-clinical and clinical studies report no significant adverse events.[14][15] | Generally non-cytotoxic, non-sensitizing, and non-pyrogenic.[16] Can induce foreign body reactions, and in rare cases, has been associated with granuloma formation or potentiation of bacterial growth.[16][17] | [1][14][15][16][17] |
| Antimicrobial Activity | Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, comparable to povidone-iodine.[3][5] | Does not have inherent antimicrobial properties. May serve as a nidus for infection.[16][17] Some commercial versions incorporate antimicrobial agents (e.g., colloidal silver).[18] | [3][5][16][17][18] |
| Absorption Profile | Not systemically absorbed due to high molecular weight; forms a complex that detaches from the wound.[1][5] | Fully absorbed in soft tissues within 4-6 weeks.[6] Liquefies on mucosal surfaces within 2-5 days.[6] | [1][5][6] |
| Blood Absorption Capacity | Not applicable (forms a surface barrier) | Absorbs 40-45 times its weight in blood. | [6][9] |
| Other Properties | Hygroscopic nature helps maintain a moist wound environment, promoting faster healing.[1][3] | Swelling can cause local tissue compression, contributing to hemostasis by tamponade but may also compress adjacent structures.[19] | [1][3][19] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the objective evaluation of medical devices. Below are representative protocols for assessing hemostatic efficacy and biocompatibility.
Protocol 1: In Vivo Hemostatic Efficacy Assessment (Rat Liver Abrasion Model)
This protocol outlines a common preclinical model for evaluating the efficacy of topical hemostatic agents.
Methodology:
-
Animal Model: Wistar rats (250-300g) are anesthetized.[7][10]
-
Surgical Procedure: A midline laparotomy is performed to expose the liver. A standardized bleeding injury is created, for example, by abrading a 1 cm x 1 cm area on the surface of a liver lobe with gauze until diffuse, uniform bleeding is achieved.[20]
-
Treatment Application: Immediately after injury, pre-weighed gauze is used to blot the site, and this gauze is retained for blood loss measurement. The test article (this compound solution, a piece of gelatin sponge, or saline for control) is applied to the wound with light pressure.
-
Endpoint Measurement:
-
Time to Hemostasis: A timer is started at the moment of injury. Hemostasis is defined as the point at which bleeding stops and does not resume for at least 60 seconds.[7]
-
Blood Loss: All gauze used to absorb blood is weighed, and the total blood loss is calculated by subtracting the initial dry weight.[6]
-
-
Histopathology (Optional): After a set period (e.g., 24 hours or 7 days), animals can be euthanized, and the liver tissue can be harvested to evaluate tissue reaction, inflammation, and agent absorption.
Protocol 2: In Vitro Cytotoxicity Test (ISO 10993-5)
This protocol, based on international standards, assesses whether a medical device or its leachable components cause cell death or inhibit cell growth.[2][16]
Methodology:
-
Test Article Preparation (Extract Method): The hemostatic agent is extracted in a cell culture medium (e.g., MEM with 10% fetal bovine serum) under standard conditions (e.g., 37°C for 24 hours) as per ISO 10993-12.[2] This simulates the release of leachable substances.
-
Cell Culture: A monolayer of a standardized mammalian cell line (e.g., L929 mouse fibroblasts) is cultured in 96-well plates until it reaches sub-confluency.[2]
-
Exposure: The original culture medium is replaced with the prepared extracts of the test article (this compound or gelatin sponge). Negative (culture medium only) and positive (e.g., organotin-stabilized PVC) controls are run in parallel. The cells are incubated for a specified period, typically 24 hours.[2][12]
-
Assessment of Viability: After incubation, cell viability is quantified. A common method is the MTT assay, where a reagent is added that is converted by viable cells into a colored formazan product. The amount of color, measured with a spectrophotometer, is directly proportional to the number of living cells.
-
Interpretation: The viability of cells exposed to the test article extract is calculated as a percentage relative to the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[13]
Summary and Conclusion
This compound and gelatin sponges represent two distinct and effective classes of topical hemostatic agents, each with a unique profile suited for different clinical scenarios.
-
This compound stands out for its multi-faceted action. It not only provides rapid hemostasis through active clot promotion and physical barrier formation but also offers significant, broad-spectrum antimicrobial properties.[1][3] This makes it a compelling option in surgeries where minimizing infection risk is as crucial as controlling bleeding. Its non-absorbable nature and lack of systemic effects are key safety advantages.[1]
-
Gelatin Sponge is a reliable and widely used passive agent. Its primary strength lies in its high absorptive capacity and its ability to provide a physical matrix that facilitates the body's natural clotting process.[6][8] It is fully absorbable, eliminating the need for removal. However, its potential to swell and cause compression, coupled with a lack of inherent antimicrobial activity, requires careful consideration depending on the surgical site.[16][19]
The choice between this compound and a gelatin sponge should be guided by the specific requirements of the surgical procedure, the patient's condition, and the potential risk of infection. This compound's active hemostatic and antimicrobial properties may be advantageous in contaminated wounds or procedures with a high risk of infection. The gelatin sponge remains a versatile and effective option for general surgical use, particularly where an absorbable agent is preferred and space-occupying effects are not a concern. Further direct, head-to-head clinical trials would be beneficial to delineate their comparative efficacy more definitively.
References
- 1. nhiso.com [nhiso.com]
- 2. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdcpp.com [mdcpp.com]
- 4. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]
- 5. In Vivo and In Vitro Investigation of a Novel Gelatin/Sodium Polyacrylate Composite Hemostatic Sponge for Topical Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaolin loaded gelatin sponges for rapid and effective hemostasis and accelerated wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of topical hemostatic agents in neurosurgery: An experimental study in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. measurlabs.com [measurlabs.com]
- 10. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocompatibility Testing - ISO 10993 | Medistri SA [medistri.swiss]
- 12. namsa.com [namsa.com]
- 13. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]
- 14. gradientcorp.com [gradientcorp.com]
- 15. Comparison of hemostatic dressings for superficial wounds using a new spectrophotometric coagulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nhiso.com [nhiso.com]
- 17. mdpi.com [mdpi.com]
- 18. Comparison of two hemostatic agents in patients receiving anticoagulants without altering medication dosage [edj.journals.ekb.eg]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Feracryl and Tranexamic Acid for Hemostatic Efficacy
For Immediate Release
This guide provides a detailed comparison of the hemostatic agents Feracryl and tranexamic acid, intended for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.
Introduction
Effective hemostasis is critical in surgical and trauma settings to prevent significant blood loss and associated complications. This compound, a topical hemostatic agent, and tranexamic acid, a systemic antifibrinolytic agent, are two substances used to control bleeding. This guide evaluates their relative efficacy and mechanisms of action based on available clinical research.
Mechanisms of Action
This compound and tranexamic acid employ distinct mechanisms to achieve hemostasis.
This compound is a topical agent that acts by forming a mechanical barrier upon contact with blood. It is a polymeric substance that is not absorbed into the systemic circulation due to its high molecular weight.[1] Its hemostatic properties are attributed to its ability to interact with blood components, thereby facilitating rapid clot formation and stabilization.[2] Feracrylum also possesses antimicrobial properties, which can help in preventing wound infections.[3][4][5]
Tranexamic acid is a synthetic analog of the amino acid lysine and functions as an antifibrinolytic agent.[6][7] It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots.[8][9] By preventing fibrinolysis, tranexamic acid helps to stabilize existing blood clots, thereby reducing or preventing hemorrhage.[8][9] It can be administered both intravenously and orally.[6]
Comparative Efficacy: Experimental Data
Clinical studies have compared the efficacy of this compound and tranexamic acid in various settings, most notably in dental extractions for patients on anticoagulant therapy and in surgical procedures like tonsillectomy.
A study comparing 1% Feracrylum, 5% tranexamic acid solution, and a normal saline control in patients undergoing dental extraction while on warfarin therapy provides key insights. The following table summarizes the incidence of postoperative bleeding.
| Time Point | Feracrylum (1%) (n=20) | Tranexamic Acid (5%) (n=20) | Normal Saline (Control) (n=20) |
| Day of Extraction | 8 patients with bleeding | 10 patients with bleeding | 9 patients with bleeding |
| Post-Extraction Day 1 | 1 patient with bleeding | 5 patients with bleeding | 9 patients with bleeding |
| Data from a comparative study in patients undergoing dental extraction on warfarin therapy.[3][4][5] |
On the day of extraction, the difference in bleeding incidence between the three groups was not statistically significant.[3][4][5] However, on the first post-operative day, a statistically significant difference was observed, with the Feracrylum group showing the lowest incidence of bleeding.[3][4][5]
In the context of tonsillectomy, a study noted that the use of Feracrylum as a hemostatic agent in the tonsillar fossa resulted in none of the patients requiring ligation or bipolar diathermy to achieve hemostasis intra-operatively, showing a comparison to tranexamic acid.[10] Another study on tonsillectomy demonstrated that the intra-operative blood loss was significantly less when Feracrylum was used (26.67 ± 4.81 ml) compared to a control group where Feracrylum was not used (44.70 ± 7.59 ml).[10]
Experimental Protocols
The methodologies for the key comparative studies are detailed below to provide a clear understanding of the experimental setup.
Study on Dental Extractions in Anticoagulated Patients[3][4][5]
-
Objective: To compare the efficacy of 1% Feracrylum solution, 5% tranexamic acid solution, and normal saline in achieving hemostasis following dental extractions in patients on warfarin therapy.
-
Study Design: A randomized controlled trial.
-
Participants: Sixty patients on warfarin therapy requiring dental extraction were randomly assigned to one of three groups (n=20 per group).
-
Procedure:
-
After tooth extraction, a pressure pack soaked in the assigned solution (1% Feracrylum, 5% tranexamic acid, or normal saline) was applied to the extraction socket.
-
Postoperative bleeding was assessed at multiple time points: immediately after extraction (Day 0), and on post-extraction days 1, 2, 5, and 7.
-
Bleeding was graded numerically.
-
-
Statistical Analysis: The collected data on bleeding incidence were statistically analyzed to determine significant differences between the groups.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of tranexamic acid, the mechanism of this compound, and the experimental workflow of the comparative dental extraction study.
References
- 1. ijsr.net [ijsr.net]
- 2. Evaluation of Hemostatic and In vitro Antimicrobial Activity of (Revalum®) Feracrylum Gel – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Efficacy of Feracrylum as Topical Hemostatic Agent in Therapeutically Anticoagulated Patients Undergoing Dental Extraction: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Feracrylum as Topical Hemostatic Agent in Therapeutically Anticoagulated Patients Undergoing Dental Extraction: A Comparative Study | springermedicine.com [springermedicine.com]
- 6. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 10. To evaluate the role of Feracrylum (1%) as hemostatic agent in Tonsillectomy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Feracryl Concentrations for Optimal Hemostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different concentrations of Feracryl, a topical hemostatic agent. The following sections detail its performance against alternatives, supported by experimental data, to assist in the selection of the most effective formulation for various research and clinical applications.
Executive Summary
This compound is a sterile, biocompatible, and absorbable hemostatic agent composed of a polyacrylic acid polymer with iron. Its primary mechanism of action involves the rapid absorption of fluid from the blood, which concentrates platelets and clotting factors at the bleeding site, and the formation of a physical barrier upon contact with blood proteins. Additionally, this compound actively promotes the coagulation cascade. This guide focuses on the comparative efficacy of different concentrations of this compound, providing quantitative data to support decision-making in hemostasis management.
Data Presentation: Performance of this compound Concentrations
The following tables summarize the key performance indicators of this compound at different concentrations based on available preclinical and clinical data.
Table 1: Preclinical Efficacy of this compound Concentrations in a Rat Gingival Incision Model
| Concentration | Mean Bleeding Time (seconds) | Control (No Hemostatic Agent) |
| Feracrylum 1% | 103[1] | 221[1] |
| Feracrylum 4% | 50[1] | 221[1] |
This preclinical data demonstrates a dose-dependent response, with the 4% concentration of this compound exhibiting a significantly faster time to hemostasis compared to the 1% concentration in a controlled animal model.[1]
Table 2: Clinical Efficacy of 1% this compound in Tonsillectomy
| Treatment Group | Mean Intra-operative Blood Loss (ml) | Mean Intra-operative Time (minutes) |
| 1% Feracrylum | 26.67 ± 4.81 | 19.83 ± 3.93 |
| Control (No Feracrylum) | 44.70 ± 7.59 | 27.16 ± 3.35 |
In a clinical setting, the application of 1% this compound during tonsillectomy resulted in a statistically significant reduction in both intra-operative blood loss and the duration of the surgical procedure.
Table 3: Comparative Efficacy of 1% this compound in Dental Extractions in Anticoagulated Patients
| Treatment Group | Post-Extraction Bleeding on Day 1 (Number of Patients) |
| 1% Feracrylum | 1 |
| 5% Tranexamic Acid (TXA) | 5 |
| Normal Saline (Control) | 9 |
This study highlights the superior performance of 1% Feracrylum in managing post-operative bleeding in a high-risk patient population, showing a significantly lower incidence of bleeding compared to both an active comparator and a placebo.[2]
Mechanism of Action
This compound's hemostatic effect is multifactorial, involving both a physical and a biochemical mechanism. Upon application to a bleeding site, the polyacrylate polymer rapidly absorbs water from the blood. This action concentrates platelets and coagulation factors, accelerating the formation of a primary platelet plug.[3] Simultaneously, this compound interacts with blood proteins, particularly albumin, to form a gelatinous physical barrier that seals the wound.[1] Furthermore, this compound has been shown to activate thrombin, a key enzyme in the coagulation cascade, which in turn catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a stable fibrin clot.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Preclinical Rat Gingival Incision Model
Objective: To compare the hemostatic efficacy of 1% and 4% this compound solutions.
Animal Model: Wistar rats.
Procedure:
-
Anesthetize the rats according to institutional guidelines.
-
Create a standardized horizontal incision, 2 mm in length, in the gingival tissue.
-
Immediately after the incision, apply the designated hemostatic agent (1% Feracrylum, 4% Feracrylum, or no treatment for the control group) to the bleeding site.
-
Start a stopwatch at the moment of application.
-
Continuously observe the wound for the cessation of bleeding.
-
Record the time to hemostasis, defined as the time when no visible bleeding is observed for a continuous period of 30 seconds.
-
Statistically analyze the bleeding times between the different treatment groups.
Clinical Evaluation in Tonsillectomy
Objective: To evaluate the efficacy of 1% this compound in reducing intra-operative blood loss and surgical time during tonsillectomy.
Study Design: A prospective, randomized, controlled clinical trial.
Patient Population: Patients undergoing elective tonsillectomy.
Procedure:
-
Randomly assign patients to either the Feracrylum group or the control group.
-
Perform the tonsillectomy using a standardized surgical technique (e.g., cold steel dissection).
-
In the Feracrylum group, apply a 1% Feracrylum solution to the tonsillar fossa immediately after the removal of each tonsil.
-
In the control group, standard hemostatic procedures (e.g., pressure with gauze) are used without the application of Feracrylum.
-
Measure the intra-operative blood loss by weighing the surgical swabs and measuring the volume of blood in the suction container.
-
Record the total intra-operative time from the initial incision to the final closure.
-
Statistically compare the mean blood loss and operative time between the two groups.
Visualizations
This compound's Hemostatic Mechanism of Action
Caption: this compound's dual-action hemostatic mechanism.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. rjpn.org [rjpn.org]
- 2. Comparison Benefit between Hydrogen Peroxide and Adrenaline in Tonsillectomy: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Hemostatic Cross-Linked Polyacrylate Polymer Dressings for Immediate Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tonsillectomy Bleed Management Includes Dosing of TXA (Tranexamic Acid) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 5. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Feracryl versus Chitosan: A Comparative Guide
In the realm of biomaterials, ensuring biocompatibility is paramount for the successful development of medical devices and drug delivery systems. This guide provides a detailed comparison of the biocompatibility of Feracryl, a synthetic acrylic acid polymer containing iron, and chitosan, a natural polysaccharide. The following sections present a comprehensive analysis based on available experimental data, detailed methodologies of key biocompatibility assays, and visual representations of relevant biological pathways and experimental workflows.
Disclaimer: Direct experimental data on the biocompatibility of "this compound" is limited in the public domain. Therefore, for the purpose of this comparison, data related to poly(acrylic acid) (PAA) and poly(acrylic acid)-coated iron oxide nanoparticles are used as a proxy for this compound. This approach has limitations as the specific formulation and presence of iron in this compound could lead to different biological responses.
Quantitative Biocompatibility Data
The following tables summarize the key biocompatibility parameters for this compound (represented by PAA-coated iron oxide nanoparticles) and chitosan.
Table 1: Cytotoxicity Data
| Parameter | This compound (as PAA-coated Iron Oxide Nanoparticles) | Chitosan | Reference Cell Lines |
| Cell Viability (MTT Assay) | ~40% viability at 1000 µM after 72 hours[1][2] | Generally >80% viability across various concentrations and cell lines[3] | SaOs-2[1][2] |
| Membrane Integrity (LDH Assay) | No significant change in LDH release[1][2] | Low cytotoxicity, with LDH release comparable to negative controls[3] | SaOs-2[1][2] |
Table 2: Hemocompatibility Data
| Parameter | This compound (as Poly(acrylic acid)) | Chitosan |
| Hemolysis | Considered non-hemolytic, with hemolysis rates typically below 5%[4] | Generally hemocompatible, with low hemolysis rates, though this can be influenced by the degree of deacetylation and molecular weight. |
| Platelet Adhesion | Low platelet adhesion on PAA-coated surfaces. | Can interact with platelets, and the extent of adhesion and activation is dependent on surface properties. |
| Coagulation | PAA coatings can inhibit the activation of the blood coagulation cascade[5] | Exhibits hemostatic properties by promoting platelet adhesion and aggregation. |
Table 3: Inflammatory Response Data
| Parameter | This compound (as Poly(acrylic acid)) | Chitosan |
| Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) | Can induce a strong neutrophil inflammatory response and increase in pro-inflammatory cytokines.[6] | Can exhibit both pro- and anti-inflammatory properties depending on its physicochemical characteristics and the cellular environment.[7] |
| Anti-inflammatory Cytokine Release (e.g., IL-10) | Data not readily available. | Can promote the secretion of anti-inflammatory cytokines, contributing to wound healing. |
| NF-κB Activation | Can activate the NF-κB signaling pathway, a key regulator of inflammation. | Modulates NF-κB signaling, which is a central mechanism for its anti-inflammatory effects. |
| NLRP3 Inflammasome Activation | Particulates can act as activators of the NLRP3 inflammasome.[8][9][10] | Can induce NLRP3 inflammasome activation, particularly at high doses. |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Material Exposure: Prepare extracts of the test materials (this compound and chitosan) according to ISO 10993-5 standards. Replace the cell culture medium with the material extracts at various concentrations. Include a positive control (e.g., dilute phenol solution) and a negative control (culture medium only).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemocompatibility Assessment: Hemolysis Assay (Direct Contact Method - ASTM F756)
This assay determines the hemolytic potential of a material when in direct contact with blood.
-
Blood Collection: Obtain fresh human or rabbit blood and add an anticoagulant (e.g., citrate).
-
Material Preparation: Prepare samples of this compound and chitosan with defined surface areas.
-
Incubation: Place the test materials in tubes containing diluted blood. A positive control (e.g., Triton X-100) and a negative control (saline) are run in parallel. Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each material relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic.[3]
Inflammatory Response Assessment: Cytokine Release Assay
This assay measures the release of inflammatory cytokines from immune cells in response to a biomaterial.
-
Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in appropriate cell culture plates.
-
Material Stimulation: Add the test materials (this compound and chitosan) at different concentrations to the cell cultures. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (culture medium only).
-
Incubation: Incubate the cells with the materials for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Quantification: Measure the concentration of specific pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using a multiplex immunoassay (e.g., ELISA or bead-based assay).[11][12][13]
-
Data Analysis: Compare the cytokine levels in the material-treated groups to the control groups to determine the inflammatory potential of the materials.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biocompatibility assessment of this compound and chitosan.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the direct contact hemolysis assay.
Caption: Canonical NF-κB signaling pathway activation by biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. In vitro haemocompatibility assessment of acrylic acid deposited on solid, polyurethane substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammogenic effect of polyacrylic acid in rat lung following intratracheal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The inflammasome in biomaterial‐driven immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome activation in response to metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
Feracryl's Hemostatic Performance: A Comparative Analysis in Heparinized vs. Non-Heparinized Blood
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hemostatic performance of Feracryl in both non-heparinized and heparinized blood. The information is compiled to assist researchers and professionals in drug development in understanding the efficacy of this compound under different coagulation conditions.
Executive Summary
Mechanism of Action
This compound is a polymeric formulation that, upon contact with blood, rapidly forms a physical barrier and promotes hemostasis. It is understood to interact with blood proteins, particularly albumin, to form a water-insoluble gel-like matrix. This matrix adheres to the bleeding surface, physically obstructing blood flow and providing a scaffold for clot formation.
Impact of Heparin on Coagulation
Heparin is a potent anticoagulant that works by activating antithrombin III, which in turn inactivates thrombin and factor Xa, key enzymes in the coagulation cascade. This action significantly prolongs the time it takes for blood to clot. Standard coagulation assays such as Activated Clotting Time (ACT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT) are used to monitor the effects of heparin.
Comparative Performance Analysis
The following tables summarize the expected quantitative data on this compound's performance in non-heparinized and heparinized blood. These values are derived from typical baseline coagulation parameters and the established effects of therapeutic heparinization. The effect of this compound is presented as a qualitative improvement in hemostasis.
Table 1: Comparison of Key Hemostatic Parameters
| Parameter | Non-Heparinized Blood | Heparinized Blood (Therapeutic Range) | Expected Effect of this compound |
| Activated Clotting Time (ACT) | 70-120 seconds[1] | 150-600 seconds[1] | Reduction in clotting time |
| Activated Partial Thromboplastin Time (aPTT) | 22-31 seconds[2] | 40-67 seconds (1.5-2.5x baseline)[2] | Localized promotion of clotting |
| Visual Clotting Time | Normal | Significantly Prolonged | Accelerated clot formation at the site of application |
| Clot Strength (Thromboelastography - MA) | Normal | Potentially Reduced | Enhanced clot stability at the application site |
Table 2: Thromboelastography (TEG) Profile Comparison
| TEG Parameter | Non-Heparinized Blood (Typical Values) | Heparinized Blood (Expected Changes) | Expected Effect of this compound (at application site) |
| R time (Reaction time) | 5-10 minutes | Prolonged | Shortened |
| K time (Kinetics) | 1-3 minutes | Prolonged | Shortened |
| Alpha angle (Clotting speed) | 53-72 degrees | Decreased | Increased |
| MA (Maximum Amplitude - Clot Strength) | 50-70 mm | No significant change or slight decrease | Increased |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of hemostatic agents are provided below.
Whole Blood Clotting Time (WBCT) Assay
This assay provides a basic measure of the time it takes for a sample of whole blood to form a solid clot.
Protocol:
-
Blood Collection: Whole human blood is collected in tubes without any anticoagulant.
-
Sample Preparation: A small volume of blood (e.g., 7 µL) is placed onto the test surface (e.g., a slide with or without this compound).[3]
-
Incubation: The samples are incubated at 37°C.
-
Observation: The time taken for the blood to form a visible clot is recorded at specific intervals (e.g., every 15, 30, and 45 minutes).[3]
-
Endpoint: The endpoint is the time at which the blood no longer flows when the surface is tilted.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.
Protocol:
-
Blood Collection: Venous blood is collected in a tube containing a citrate anticoagulant (e.g., 3.2% trisodium citrate) at a 9:1 blood-to-anticoagulant ratio.
-
Plasma Preparation: The blood sample is centrifuged to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pipette 50 µL of the plasma sample into a test tube.
-
Add 50 µL of aPTT reagent (containing a surface activator like ellagic acid and phospholipids).
-
Incubate the mixture for 3 minutes at 37°C.
-
Add 50 µL of pre-warmed calcium chloride (0.025 M) to initiate clotting and simultaneously start a timer.
-
Record the time in seconds for a clot to form.[4]
-
Thromboelastography (TEG) Analysis
TEG provides a comprehensive assessment of the entire coagulation process, from initial fibrin formation to clot retraction and fibrinolysis.
Protocol:
-
Blood Collection: Whole blood is collected in a tube containing sodium citrate.
-
Sample Preparation: An aliquot of the citrated whole blood is added to a vial containing Kaolin to activate the intrinsic pathway.
-
TEG Analysis: The Kaolin-activated blood is pipetted into a disposable TEG cup, and the analysis is initiated on a calibrated thromboelastograph.
-
Data Acquisition: The instrument measures and graphically represents the viscoelastic changes as the clot forms and lyses, providing data on parameters such as R time, K time, alpha angle, and Maximum Amplitude (MA).[5]
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is expected to be an effective topical hemostatic agent in both non-heparinized and heparinized blood. Its mechanism of forming a physical barrier is largely independent of the coagulation cascade, suggesting it would retain efficacy even when the cascade is inhibited by heparin. However, the overall stability and integration of the native clot with the this compound matrix may be influenced by the presence of anticoagulants. The provided experimental protocols can be utilized to generate specific data for a direct comparison of this compound's performance under these conditions. Further in vitro and in vivo studies are recommended to fully quantify the hemostatic efficacy of this compound in the presence of heparin.
References
- 1. Activated Clotting Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 3. Evaluating Whole Blood Clotting in vitro on Biomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlas-medical.com [atlas-medical.com]
- 5. altasciences.com [altasciences.com]
Evaluating the Cost-Effectiveness of Feracryl in Research: A Comparative Guide
For researchers in drug development and various scientific fields, achieving rapid and reliable hemostasis in experimental models is crucial for procedural success and data integrity. Feracryl, a topical hemostatic agent, offers a unique mechanism of action by forming a complex with blood proteins to create a physical barrier to bleeding. This guide provides an objective comparison of this compound's performance and cost-effectiveness against common alternatives used in research settings, supported by experimental data and detailed protocols.
Mechanism of Action: this compound
This compound is a water-soluble, incomplete ferrous salt of polyacrylic acid. Its hemostatic effect is primarily mechanical and does not significantly interfere with the physiological coagulation cascade. Upon contact with blood, the polyacrylic acid component of this compound interacts with plasma proteins, predominantly albumin, to form a dense, water-insoluble precipitate. This complex acts as a physical plug, sealing injured vessels and leading to the cessation of bleeding. Additionally, this compound exhibits antimicrobial properties, which can be advantageous in preventing post-procedural infections in animal models.
Performance Comparison of Hemostatic Agents
The selection of a hemostatic agent in a research setting often depends on the specific application, the animal model used, and the nature of the bleeding. Below is a comparative analysis of this compound and common alternatives based on key performance indicators.
Table 1: Quantitative Performance of Topical Hemostatic Agents in Preclinical Models
| Hemostatic Agent | Animal Model | Bleeding Type | Time to Hemostasis (seconds) | Blood Loss (mL) | Key Findings |
| This compound (1%) | Pediatric Hypospadias Surgery | Surgical Oozing | - | 14.74 | Significantly less blood loss compared to adrenaline.[1] |
| Adrenaline (1:100,000) | Pediatric Hypospadias Surgery | Surgical Oozing | - | 24.13 | Higher intraoperative blood loss compared to this compound.[1] |
| Oxidized Regenerated Cellulose (ORC) | Porcine Liver Punch Biopsy | Mild to Moderate | > 600 (in many cases) | - | Less effective in achieving hemostasis within 10 minutes compared to a novel powder hemostat.[2][3] |
| Gelatin Sponge | Rat Lumbar Laminectomy | Peridural Bleeding | 126 ± 36 | 1.03 ± 0.72 | Significantly less bleeding than gauze.[4] |
| Chitosan Pad | Rat Lumbar Laminectomy | Peridural Bleeding | 102 ± 30 | 0.96 ± 0.57 | Showed the lowest bleeding time and volume among the tested materials.[4] |
| Standard Gauze (Control) | Rat Lumbar Laminectomy | Peridural Bleeding | 174 ± 60 | 1.98 ± 0.62 | Significantly higher bleeding time and volume compared to other agents.[4] |
| Fibrin Glue | Rat Kidney Injury | Surgical Bleeding | Significantly faster than collagen materials | - | Found to be the most effective agent in this model.[5] |
Cost-Effectiveness Analysis
A direct cost comparison for research-grade hemostatic agents can be challenging due to variations in suppliers, purity, and formulation. However, based on available retail and wholesale pricing for medical-grade products, a general cost-effectiveness profile can be established. It is important to note that the price for this compound for laboratory use may vary, and the following table uses available pricing for clinical-grade products as an estimate.
Table 2: Estimated Cost Comparison of Topical Hemostatic Agents
| Hemostatic Agent | Typical Formulation | Estimated Price (USD) | Key Cost Considerations |
| This compound | 1% Solution | Price on request from suppliers like Simson Pharma. | Often requires direct inquiry for research-grade pricing.[6] |
| Oxidized Regenerated Cellulose (e.g., Surgicel) | Knitted Fabric (e.g., 2"x3") | ~$4,642 for a case of 24. | Can be cut to size, potentially reducing waste.[7] |
| Gelatin Sponge (e.g., Gelfoam, Surgispon) | Sponges (e.g., 80x50x10mm) | ~$13 - $158 for a box of sponges. | Generally one of the more affordable options.[8][9][10] |
| Chitosan-based Hemostat (e.g., HemCon, Celox) | Gauze, Granules | ~$30 - $106 for individual dressings or granules. | Price can vary significantly based on the brand and formulation (gauze vs. granules).[11][12][13][14][15] |
| Fibrin Glue/Sealant | Two-component Kit | Can be significantly more expensive, often several hundred dollars per kit. | Higher cost may be justified for critical applications requiring strong adhesion. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of hemostatic agents. Below are methodologies for common in vivo and in vitro models.
In Vivo Model: Rat Liver Laceration Assay
This model is suitable for evaluating the efficacy of topical hemostatic agents on parenchymal bleeding.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure: Perform a midline laparotomy to expose the liver. Carefully retract the surrounding organs to isolate the left lateral lobe of the liver.
-
Induction of Bleeding: Create a standardized laceration on the surface of the liver lobe using a sterile scalpel (e.g., 1 cm long and 0.3 cm deep).
-
Application of Hemostatic Agent: Immediately apply the test hemostatic agent (e.g., this compound solution, a piece of gelatin sponge, or chitosan gauze) to the bleeding site. For control animals, apply a piece of standard gauze.
-
Data Collection:
-
Time to Hemostasis: Start a stopwatch immediately after the injury and stop it when visible bleeding ceases.
-
Blood Loss: Use pre-weighed gauze sponges to blot the bleeding site at regular intervals (e.g., every 30 seconds) until hemostasis is achieved. The total blood loss is calculated by the change in gauze weight.
-
-
Post-Procedure: Euthanize the animal according to approved institutional guidelines.
In Vitro Model: Thromboelastography (TEG)
TEG provides a comprehensive assessment of the entire coagulation process and can be used to evaluate the effect of hemostatic agents on clot formation, strength, and stability.
-
Blood Collection: Collect whole blood from a research animal or human volunteer into a tube containing an appropriate anticoagulant (e.g., citrate).
-
Sample Preparation: Pipette the whole blood sample into the TEG cup.
-
Initiation of Coagulation: Add a coagulation activator (e.g., kaolin) to the blood sample to initiate the clotting cascade.
-
Application of Hemostatic Agent: For the experimental group, add a pre-determined concentration of the hemostatic agent (e.g., this compound solution) to the blood sample along with the activator.
-
Data Acquisition: The TEG analyzer will monitor the viscoelastic properties of the forming clot and generate a characteristic tracing. Key parameters to analyze include:
-
R time (Reaction time): Time to initial fibrin formation.
-
K time (Kinetics): Time to reach a certain clot strength.
-
Alpha angle: Rate of clot formation.
-
MA (Maximum Amplitude): Ultimate strength of the clot.
-
LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA.
-
-
Data Analysis: Compare the TEG parameters between the control and experimental groups to determine the effect of the hemostatic agent on coagulation.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms
The following diagram illustrates the distinct mechanisms of action of this compound compared to the physiological coagulation cascade, which is the primary target of many other hemostatic agents.
Caption: Mechanisms of this compound vs. Physiological Coagulation.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the comparative evaluation of topical hemostatic agents in a research setting.
Caption: Workflow for Comparing Hemostatic Agents.
Conclusion
This compound presents a viable option for achieving hemostasis in various research settings, particularly where a mechanical barrier to bleeding is desired without significant interference with the coagulation cascade. Its antimicrobial properties offer an added benefit. The cost-effectiveness of this compound relative to alternatives such as gelatin sponges, oxidized regenerated cellulose, and chitosan-based products will depend on the specific experimental needs, the volume of product required, and negotiated pricing with suppliers. For routine applications where a simple scaffold for platelet aggregation is sufficient, gelatin sponges may offer a more cost-effective solution. However, in scenarios where rapid, robust mechanical plugging is paramount, this compound's unique mechanism of action warrants consideration. Researchers are encouraged to evaluate these agents in their specific models to determine the most suitable and cost-effective option for their research objectives.
References
- 1. indiamart.com [indiamart.com]
- 2. An in vivo comparison of the efficacy of hemostatic powders, using two porcine bleeding models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chitosan Pad, Cellulose Membrane, or Gelatin Sponge for Peridural Bleeding: An Efficacy Study on a Lumbar Laminectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of topical hemostatic agents in a rat kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. vitalitymedical.com [vitalitymedical.com]
- 8. labsbest.com [labsbest.com]
- 9. 20 Pack Absorbable STERILE Haemostatic Gelatin Sponge 80mm Gelfoam Hemocollagene | eBay [ebay.com]
- 10. wholedent.com [wholedent.com]
- 11. eshop.arascamedical.com [eshop.arascamedical.com]
- 12. gearbags.com [gearbags.com]
- 13. Chitosan Hemostatic Granules Sachet - Wild Medix [wildmedix.com]
- 14. aliexpress.com [aliexpress.com]
- 15. israelifirstaid.com [israelifirstaid.com]
A Guide to Cross-Validation of Analytical Methods for Feracryl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and cross-validation of Feracryl, an iron salt of poly(acrylic acid).[1][2] Understanding the cross-validation of these methods is crucial for ensuring the quality, consistency, and efficacy of this compound as an active pharmaceutical ingredient (API). This document outlines various analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers and drug development professionals in their validation processes.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of comparing the results from two or more different analytical methods to ensure the data is reliable and consistent.[3][4] This is particularly important in the pharmaceutical industry to guarantee the identity, purity, strength, and quality of an API like this compound.[5][6] Cross-validation can be performed when a new method is developed, when a method is transferred between laboratories, or when data from different analytical techniques are being compared.[7][8]
Below is a diagram illustrating the general workflow for the cross-validation of analytical methods.
Caption: General workflow for the cross-validation of analytical methods.
Analytical Methods for this compound Characterization
The analysis of this compound can be divided into two main parts: characterization of the poly(acrylic acid) backbone and quantification of the iron content.
Characterization of the Poly(acrylic acid) Backbone
The polymeric nature of this compound requires analytical methods that can determine its molecular weight distribution and identify its functional groups.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution and is ideal for determining the molecular weight distribution of the poly(acrylic acid) polymer.[9]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the polymer, confirming the poly(acrylic acid) structure.[10]
Quantification of Iron Content
Accurate quantification of the iron content is critical for the efficacy and safety of this compound.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for quantifying the elemental composition, including iron, after acid digestion of the polymer.[11][12]
-
Atomic Absorption Spectroscopy (AAS): Another established technique for quantifying metal ions, which can be used as an alternative to ICP-OES.[11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the inorganic content (iron oxide) after the polymer has been thermally degraded.[11]
-
UV-Visible Spectroscopy (UV-Vis): This method can be used to determine the concentration of iron ions after forming a colored complex.[13]
The following diagram illustrates the relationship between this compound and the analytical methods used for its characterization.
Caption: Analytical methods for the characterization of this compound.
Comparison of Analytical Methods
The choice of analytical method depends on the specific information required, the available instrumentation, and the desired performance characteristics. The following tables provide a comparison of the different methods.
Comparison of Methods for Polymer Backbone Analysis
| Feature | Size Exclusion Chromatography (SEC) | Fourier Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation based on hydrodynamic volume | Absorption of infrared radiation by molecular vibrations |
| Information Provided | Molecular weight distribution, polydispersity index | Functional groups present, polymer identification |
| Advantages | Provides quantitative molecular weight data | Fast, non-destructive, requires minimal sample preparation |
| Limitations | Requires soluble samples, column calibration needed | Provides qualitative information, not quantitative |
| Typical Sample Size | 1-10 mg | < 1 mg |
Comparison of Methods for Iron Quantification
| Feature | ICP-OES | Atomic Absorption Spectroscopy (AAS) | Thermogravimetric Analysis (TGA) | UV-Visible Spectroscopy |
| Principle | Emission of light from excited atoms in plasma | Absorption of light by ground-state atoms in a flame | Measurement of mass loss upon heating | Absorption of light by a colored complex |
| Information Provided | Elemental iron concentration | Elemental iron concentration | Percentage of inorganic residue | Iron ion concentration |
| Advantages | High sensitivity, multi-element capability | Good sensitivity, relatively low cost | Provides information on thermal stability | Simple, low cost, widely available |
| Limitations | High initial instrument cost, requires sample digestion | Single-element analysis, potential for matrix interference | Assumes complete conversion to a known oxide | Indirect method, requires a color-forming reaction |
| Typical Sample Size | 10-100 mg (pre-digestion) | 10-100 mg (pre-digestion) | 5-10 mg | 1-10 mg (pre-digestion and dilution) |
Hypothetical Cross-Validation Data for Iron Content in this compound
The following table presents hypothetical data from a cross-validation study comparing three different methods for determining the iron content in a single batch of this compound. This illustrates how results from different techniques can be compared to ensure consistency.
| Sample ID | ICP-OES (% w/w Iron) | AAS (% w/w Iron) | TGA (% w/w Iron) |
| F-001-A | 2.15 | 2.12 | 2.20 |
| F-001-B | 2.18 | 2.16 | 2.23 |
| F-001-C | 2.16 | 2.14 | 2.18 |
| Mean | 2.16 | 2.14 | 2.20 |
| Std. Dev. | 0.015 | 0.020 | 0.025 |
| RSD (%) | 0.70 | 0.93 | 1.14 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are example protocols for key analytical methods.
Protocol for SEC Analysis of Poly(acrylic acid) Backbone
-
Eluent Preparation: Prepare an aqueous mobile phase containing 0.1 M NaNO₃ and 0.02% NaN₃. Filter through a 0.22 µm filter.
-
Sample Preparation: Dissolve 5 mg of this compound in 5 mL of the eluent. Gently agitate until fully dissolved. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with an aqueous SEC column set (e.g., Agilent PL aquagel-OH) and a refractive index (RI) detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 100 µL
-
-
Calibration: Calibrate the system using poly(acrylic acid) standards of known molecular weights.
-
Data Analysis: Determine the molecular weight distribution of the sample relative to the calibration curve.
Protocol for Iron Quantification by ICP-OES
-
Sample Digestion:
-
Accurately weigh approximately 50 mg of this compound into a microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid and 2 mL of 30% hydrogen peroxide.
-
Allow the sample to pre-digest for 30 minutes.
-
Digest the sample using a microwave digestion system with a suitable temperature program (e.g., ramp to 200 °C over 15 minutes and hold for 20 minutes).
-
After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Instrumentation: Use an ICP-OES instrument with an appropriate sample introduction system.
-
Instrumental Conditions:
-
RF Power: 1300 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.2 L/min
-
Nebulizer Gas Flow: 0.8 L/min
-
Wavelength: 238.204 nm (for Iron)
-
-
Calibration: Prepare a series of iron standards from a certified stock solution in the same acid matrix as the samples.
-
Data Analysis: Quantify the iron concentration in the sample digest against the calibration curve and calculate the percentage of iron in the original this compound sample.
The workflow for sample analysis by ICP-OES is depicted in the following diagram.
Caption: Workflow for iron quantification in this compound by ICP-OES.
By employing a systematic approach to cross-validation and utilizing appropriate analytical methodologies, researchers and drug development professionals can ensure the consistent quality and performance of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of New Star-Shaped Metal-Containing Polymers for Optical Applications | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. ijpsr.com [ijpsr.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]
comparing the wound healing rates with and without Feracryl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of wound healing rates with and without the use of Feracryl, a topical hemostatic and antimicrobial agent. The following sections present quantitative data from various studies, detail the experimental protocols employed, and illustrate the underlying mechanisms and workflows.
Mechanism of Action
Feracrylum, a polyacrylic acid polymer with iron, primarily functions by forming a complex with blood albumin. This interaction results in the formation of a water-insoluble, rubbery clot that acts as a physical barrier, effectively stopping capillary bleeding and oozing within minutes.[1] It does not interfere with the normal blood clotting cascade but rather supplements it by creating this external seal.[2][3]
Beyond its hemostatic properties, this compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi, which helps in preventing wound infections that can delay healing.[1][4] Additionally, its hygroscopic nature allows it to absorb excess wound exudate, maintaining a moist environment conducive to granulation tissue formation and cell regeneration.[1][4]
Below is a diagram illustrating the proposed mechanism of action for this compound in promoting wound healing.
Caption: Mechanism of Action of this compound in Wound Healing.
Comparative Efficacy in Hemostasis
Multiple studies have demonstrated this compound's effectiveness in achieving rapid hemostasis compared to controls and other agents.
| Study Cohort | Treatment Groups | Key Finding | Reference |
| Wistar Rats (Gingival Incisions) | 4% this compound, 1% this compound, Control | 4% this compound achieved hemostasis in 50 seconds, 1% in 103 seconds, and control in 221 seconds.[1][5] | Tsamarah A et al. |
| Patients on Warfarin (Dental Extraction) | 1% this compound, 5% Tranexamic Acid (TXA), Normal Saline | On post-extraction day 1, bleeding was observed in 1 patient (this compound), 5 patients (TXA), and 9 patients (Normal Saline).[6] | Rai, et al. |
| Patients undergoing Tonsillectomy | This compound vs. IV Tranexamic Acid and Adrenaline | This compound significantly reduced hemorrhage and the number of bleeding vessels requiring ligation compared to controls.[7] | Multiple Studies |
Comparative Efficacy in Burn Wound Healing
This compound has been compared to the standard topical agent, silver sulfadiazine (SSD), in the management of deep partial-thickness burns.
| Study Cohort | Treatment Groups | Day 7 Re-epithelialization | Day 11 Re-epithelialization | Reference |
| Patients with Deep Partial Thickness Burns | This compound, Silver Sulfadiazine (SSD) | 70.53 ± 24.298% | 81.71 ± 28.922% | Moenadjat Y, et al.[2][8] |
| 66.15 ± 25.080% | 64.64 ± 74.684% | |||
| Wistar Rats with Deep Dermal Burns | 1% this compound (1FA), SSD, Saline Gauze (Control) | Significantly better wound healing percentage in the 1FA group (p < 0.001). | Significantly better wound healing percentage in the 1FA group (p < 0.001). | Experimental Study |
Experimental Protocols
In Vivo Hemostasis Model (Gingival Incision in Wistar Rats)
A standardized gingival incision model was utilized to evaluate the hemostatic efficacy of different concentrations of this compound.
Caption: Workflow for In Vivo Hemostasis Evaluation.
Methodology:
-
Animal Model: Healthy Wistar rats were used for the study.
-
Procedure: Following anesthesia, a standardized incision was made on the gingiva.
-
Treatment Application: The rats were divided into three groups: a control group receiving no hemostatic agent, a group treated with 1% this compound, and a group treated with 4% this compound. The respective agent was applied topically to the incision site.
-
Data Collection: The time taken for the bleeding to stop completely was recorded for each animal.
-
Statistical Analysis: The collected data was analyzed to determine significant differences between the groups.[5]
Clinical Trial in Burn Wound Management
An open, randomized, controlled study was conducted to compare the safety and efficacy of this compound with silver sulfadiazine (SSD) in patients with deep partial-thickness burns.
Methodology:
-
Patient Selection: Patients with deep partial-thickness burns were enrolled in the study.
-
Treatment Protocol: For each patient, the burn areas on different sides of the body were randomly assigned to receive either topical this compound or SSD.
-
Application and Dressing: Following wound cleaning, this compound and SSD were applied daily. The wounds were then covered with a tulle dressing and absorbent gauze. Dressing changes were performed every two consecutive days.
-
Evaluation: The wounds were evaluated for up to eleven days. The primary outcome measured was the percentage of re-epithelialization, determined by the reduction in the raw surface area of the wound.
-
Safety Monitoring: Routine blood examinations were conducted at the beginning and on day 7 of the trial to monitor for any adverse effects.[2][8]
Antimicrobial Activity
In vitro studies have confirmed this compound's antimicrobial properties. One study compared 1% this compound with 1% povidone-iodine against P. aeruginosa. After 7 days, both agents showed bactericidal activity. However, after 15 days, this compound maintained its bactericidal effect, while povidone-iodine's effect became bacteriostatic, suggesting a more persistent antimicrobial action for this compound over a longer duration.[1]
Conclusion
The available data indicates that this compound is an effective agent for promoting wound healing through a multi-faceted mechanism that includes rapid hemostasis, broad-spectrum antimicrobial activity, and the maintenance of a moist wound environment. Comparative studies suggest that this compound can offer advantages over traditional treatments in terms of faster bleeding control and potentially improved re-epithelialization in burn wounds. Its safety profile is supported by the lack of systemic absorption due to its high molecular weight.[1] Further large-scale clinical trials would be beneficial to solidify its position in various wound care protocols.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Feracrylum - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Feracrylum as Topical Hemostatic Agent in Therapeutically Anticoagulated Patients Undergoing Dental Extraction: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpn.org [rjpn.org]
- 8. researchgate.net [researchgate.net]
Feracryl vs. Silver Nanoparticles: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for effective antimicrobial agents is a cornerstone of modern medicine and materials science. Among the diverse array of available compounds, both Feracryl and silver nanoparticles have emerged as significant players in combating microbial growth. This guide provides an objective comparison of their antimicrobial properties, supported by available experimental data, to aid researchers and drug development professionals in their selection and application.
Executive Summary
This compound, a partially esterified polymer of acrylic acid, is primarily recognized for its hemostatic properties but also possesses broad-spectrum antimicrobial activity. Its mechanism is believed to involve the disruption of microbial cell membranes. Silver nanoparticles (AgNPs), in contrast, are well-established antimicrobial agents with a multi-faceted mechanism of action that includes cell membrane damage, generation of reactive oxygen species (ROS), and interference with cellular processes such as DNA replication and protein synthesis.
While direct comparative in vitro studies quantifying the antimicrobial efficacy of this compound against silver nanoparticles are limited in the publicly available scientific literature, this guide synthesizes the existing data for each agent to facilitate an informed comparison.
Antimicrobial Mechanism of Action
This compound
This compound's antimicrobial action is thought to stem from its polymeric nature and its interaction with the microbial cell surface. The proposed mechanism involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[1] This interaction is likely facilitated by the polymer's ability to bind to the cell surface.
Silver Nanoparticles
The antimicrobial mechanism of silver nanoparticles is a complex and synergistic process involving multiple pathways. This multi-pronged attack makes it difficult for bacteria to develop resistance.
-
Cell Membrane Disruption: AgNPs can anchor to and penetrate the bacterial cell wall, leading to increased membrane permeability and disruption.[2][3]
-
Reactive Oxygen Species (ROS) Generation: AgNPs promote the formation of ROS, such as superoxide radicals and hydroxyl radicals, which induce oxidative stress and damage cellular components like proteins, lipids, and DNA.
-
Interference with Cellular Processes: Silver ions released from the nanoparticles can inhibit respiratory enzymes and interfere with DNA replication and protein synthesis, leading to metabolic collapse and cell death.[3]
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and silver nanoparticles. It is important to note that the data for this compound is less extensive than that for silver nanoparticles, and direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound MIC (%)[4] | Silver Nanoparticles MIC (µg/mL)[2][3] |
| Staphylococcus aureus | 0.1 - 0.4 | 2 - 4 |
| Escherichia coli | 0.1 - 0.4 | 7.8 |
| Pseudomonas aeruginosa | 0.2 - 0.3 | 2 - 4 |
| Klebsiella pneumoniae | Not Reported | 3.9 |
| Salmonella Typhimurium | Not Reported | 3.9 |
| Salmonella Enteritidis | Not Reported | 3.9 |
| Candida albicans | 0.1 - 0.4 | 2 - 4 |
Note: The MIC for this compound is presented as a percentage solution, while for silver nanoparticles, it is in µg/mL. This difference in units should be considered when interpreting the data.
Table 2: Zone of Inhibition Data
| Microorganism | This compound (1% gel) Zone of Inhibition (mm) | Silver Nanoparticles (Variable Conc.) Zone of Inhibition (mm) |
| Pseudomonas aeruginosa | 12 | 6 - 12[5] |
| Escherichia coli | 10 | 10 - 11[5] |
| Staphylococcus aureus | 5 | 2.2 - 2.7 cm (22-27 mm)[6] |
Note: The zone of inhibition data is influenced by the concentration of the antimicrobial agent and the specific test conditions. The data presented here is from different studies and may not be directly comparable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test agent (this compound or silver nanoparticles) in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[2]
Zone of Inhibition Test (Kirby-Bauer Disk Diffusion Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Application of Antimicrobial Agent: Aseptically place a sterile paper disc impregnated with a known concentration of the test agent (this compound solution or a suspension of silver nanoparticles) onto the surface of the agar. For gels like this compound, a well can be cut into the agar and filled with the gel.
-
Incubation: Incubate the agar plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Measurement: Measure the diameter of the clear zone of no microbial growth around the disc or well in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the agent.[7][8]
Mandatory Visualization
Antimicrobial Mechanism of Silver Nanoparticles
Caption: Multifaceted antimicrobial mechanism of silver nanoparticles.
Experimental Workflow for Zone of Inhibition Assay
Caption: Workflow for the Kirby-Bauer zone of inhibition test.
Conclusion
Both this compound and silver nanoparticles demonstrate significant antimicrobial properties, albeit through different primary mechanisms. Silver nanoparticles exhibit a well-documented, multi-targeted approach that is effective against a broad spectrum of microorganisms and is less prone to the development of resistance. The available data suggests that this compound is also a broad-spectrum antimicrobial agent, with its efficacy being comparable to povidone-iodine in some studies.
A direct, quantitative comparison of the antimicrobial potency of this compound and silver nanoparticles through standardized in vitro assays is a clear area for future research. Such studies would provide invaluable data for the rational design and application of these materials in clinical and industrial settings. Researchers are encouraged to consider the specific microbial challenge, the required duration of antimicrobial activity, and the potential for host cell toxicity when selecting between these two agents. A clinical study comparing this compound to silver sulfadiazine in burn wound management found that this compound showed a higher percentage of re-epithelialization, though the difference was not statistically significant.[9] Another study in an animal model, however, did find significantly better wound healing and re-epithelialization with this compound compared to silver sulfadiazine. These findings suggest that in a clinical context, the overall performance of a wound care product involves more than just its antimicrobial activity.
References
- 1. Antibacterial and Antifungal Silver Nanoparticles with Tunable Size Embedded in Various Cellulose-Based Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vitro Antimicrobial Activity of Green Synthesized Silver Nanoparticles Against Selected Gram-negative Foodborne Pathogens [frontiersin.org]
- 3. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial screening of silver nanoparticles synthesized by marine cyanobacterium Phormidium formosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
An In Vivo Comparison of Feracryl and Fibrin Glue: A Guide for Researchers
In the landscape of surgical hemostatic agents, both Feracryl and fibrin glue have emerged as valuable tools for controlling bleeding and promoting wound healing. While both aim to achieve rapid hemostasis, their mechanisms of action, compositions, and ancillary properties differ significantly. This guide provides an objective in vivo comparison of this compound and fibrin glue, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection of the most appropriate agent for their specific needs.
Performance Snapshot: this compound vs. Fibrin Glue
| Performance Metric | This compound | Fibrin Glue | Key Findings |
| Hemostatic Efficacy | Excellent | Excellent | Both agents demonstrate high efficacy in achieving hemostasis. This compound's mechanism involves the formation of a complex with serum proteins, creating a mechanical barrier, and activating thrombin.[1] Fibrin glue mimics the final stage of the coagulation cascade.[2] |
| Time to Hemostasis | Rapid | Rapid | Studies on this compound in tonsillectomy showed a significant reduction in intra-operative time due to faster hemostasis compared to conventional methods.[3] Fibrin sealants are also known for their rapid action.[4][5] |
| Intra-operative Blood Loss | Significantly Reduced | Significantly Reduced | In a study on tonsillectomy, the use of this compound resulted in an average blood loss of 26.67 ± 4.81 ml compared to 44.70 ± 7.59 ml in the control group.[3] Fibrin glue has also been shown to effectively reduce blood loss in various surgical procedures.[5] |
| Antimicrobial Properties | Present | Absent (can be added) | This compound possesses inherent broad-spectrum antimicrobial properties, which can help in preventing wound infections.[1][6] While fibrin glue itself is not antimicrobial, antibiotics can be incorporated into the formulation.[2] |
| Biocompatibility | Good | Excellent | This compound has been shown to be safe and well-tolerated in various clinical applications.[6][7] Fibrin glue, being a biological product, is generally considered highly biocompatible and biodegradable, with a low risk of inflammatory reactions.[2][8] |
| Wound Healing | Promotes Healing | Promotes Healing | This compound's hygroscopic nature helps in absorbing exudate and facilitating granulation tissue formation.[6] Fibrin glue acts as a scaffold for cell migration and proliferation, actively promoting wound repair.[2][9] |
| Tissue Adhesion | Forms a Film | Strong Adhesion | This compound forms a thin film upon contact with serum proteins, acting as a mechanical barrier.[1] Fibrin glue provides strong adhesion between tissue surfaces.[10][11] |
Experimental Protocols
This compound in Tonsillectomy: A Prospective Study
-
Objective: To evaluate the role of 1% this compound as a hemostatic agent in tonsillectomy.
-
Study Design: A prospective study involving 60 patients divided into two groups.
-
Group I (this compound Group): 30 patients undergoing tonsillectomy with the use of this compound in the tonsillar fossae.
-
Group II (Control Group): 30 patients undergoing tonsillectomy without the use of this compound.
-
-
Procedure: After tonsil removal via the cold steel method, a gauze pack soaked in 1% this compound solution was applied to the tonsillar fossa in Group I. In Group II, hemostasis was achieved using conventional methods like ligation and bipolar diathermy.
-
Primary Outcome Measures:
-
Intra-operative time.
-
Intra-operative blood loss.
-
Post-operative pain assessed using a Visual Analogue Scale (VAS).
-
Recovery time (days to resume normal activity and food intake).
-
-
Key Findings: The this compound group showed a statistically significant reduction in intra-operative time (19.83 ± 3.93 min vs. 27.16 ± 3.35 min) and blood loss (26.67 ± 4.81 ml vs. 44.70 ± 7.59 ml) compared to the control group. Patients in the this compound group also reported less pain and a faster recovery.[3]
Fibrin Glue in Skin Grafting: A Comparative Study in a Porcine Model
While a direct comparative study with this compound was not identified, the following protocol illustrates a typical in vivo evaluation of fibrin glue.
-
Objective: To compare the efficacy of fibrin glue to staples for the fixation of split-thickness skin grafts.
-
Study Design: An experimental study using a porcine wound healing model.
-
Procedure:
-
Full-thickness wounds were created on the dorsum of the pigs.
-
Split-thickness skin grafts were harvested and applied to the wounds.
-
In the experimental group, the grafts were secured using fibrin glue.
-
In the control group, the grafts were fixed with surgical staples.
-
-
Primary Outcome Measures:
-
Graft take (percentage of the grafted area that has successfully attached).
-
Presence of seroma or hematoma formation.
-
Histological analysis of wound healing, including re-epithelialization and neovascularization.
-
-
General Findings from Similar Studies: Studies have shown that fibrin glue can lead to decreased seroma and hematoma formation, less graft dislocation, and improved graft take compared to conventional fixation methods.[12]
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and fibrin glue is a key consideration for their application.
Caption: Mechanisms of action for this compound and Fibrin Glue.
In Vivo Experimental Workflow
The following diagram outlines a generalized workflow for an in vivo comparison of topical hemostatic agents in a surgical model.
Caption: Generalized workflow for in vivo comparison of hemostatic agents.
Conclusion
Both this compound and fibrin glue are effective hemostatic agents with distinct properties that make them suitable for different clinical scenarios. This compound offers the dual benefit of hemostasis and antimicrobial activity, making it a strong candidate for procedures where infection is a concern. Fibrin glue, with its excellent biocompatibility and strong adhesive properties, is well-suited for delicate tissue handling and providing a scaffold for wound healing. The choice between these two agents will ultimately depend on the specific surgical application, the need for antimicrobial prophylaxis, and the desired handling characteristics. Further head-to-head in vivo studies are warranted to provide a more direct and comprehensive comparison of their performance across a wider range of surgical models.
References
- 1. Efficacy of Feracrylum as Topical Hemostatic Agent in Therapeutically Anticoagulated Patients Undergoing Dental Extraction: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. To evaluate the role of Feracrylum (1%) as hemostatic agent in Tonsillectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of hemostatic agents used in vascular surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatible Glues: Recent Progress and Emerging Frontiers in Surgical Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Fibrin-Based Materials in Wound Repair: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue Adhesives: From Research to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of fibrin adhesives prepared by 3 different methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Benchmarking Feracryl's Catalytic Activity in Fenton-Like Oxidation
For researchers and professionals in drug development and materials science, identifying efficient and stable catalysts is paramount. This guide provides a comparative benchmark of Feracryl's catalytic activity, using an iron-polyacrylate hydrogel as a close analogue, against other iron-based catalysts in the degradation of organic pollutants, a critical process in both environmental remediation and chemical synthesis. The data presented is for the Fenton-like oxidation of methylene blue, a model organic pollutant.
Comparative Catalytic Performance
The efficacy of various iron-based catalysts in the degradation of methylene blue is summarized below. The data highlights the performance of a this compound analogue alongside other common heterogeneous iron catalysts.
| Catalyst | Substrate & Initial Concentration | Reaction Time | Degradation Efficiency (%) | Catalyst Dosage | H₂O₂ Concentration | Reference |
| Iron-Poly(acrylic acid) Composite Fiber (this compound Analogue) | Methylene Blue (20 mg/L) | 1 min | > 90 | 10 staple fibers/10 mL | 2 µL of 30% H₂O₂ | [1] |
| MoS₂-doped Sodium Alginate/Fe Hydrogel | Methylene Blue | 15 min | 98 | Not specified | 50 µL | [2] |
| Fe-CuBDC@Fe₃O₄ | Methylene Blue (500 mg/L) | 60 min | ~100 | 1 g/L | 0.5 mL | [3] |
| Fe₃O₄ Composite | Methylene Blue | 30 min | 99.1 | 500 mg/L | 10.0 mmol/L | [4] |
| Fe-immobilised Catechol-Based Hypercrosslinked Polymer | Methylene Blue (100 ppm) | 25 min | > 99 | 2 g/L | 2 M | [5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison table.
Synthesis of Iron-Poly(acrylic acid) Composite Fiber (this compound Analogue)
A detailed synthesis protocol for the this compound analogue is not available in the public domain. However, a representative synthesis of an iron-containing poly(acrylic acid) hydrogel involves the polymerization of acrylic acid in the presence of an iron salt, which acts as both a crosslinking agent and the source of catalytic iron species. The polymerization is typically initiated by a redox system.[6]
Catalytic Oxidation of Methylene Blue
The general procedure for testing the catalytic activity of the iron-based materials in the Fenton-like oxidation of methylene blue is as follows:
-
A stock solution of methylene blue is prepared in deionized water.
-
A specific volume of the methylene blue solution is placed in a reaction vessel.
-
The pH of the solution is adjusted to the desired value using dilute acid or base.
-
A measured amount of the catalyst is added to the solution.
-
The reaction is initiated by adding a specific volume of hydrogen peroxide (H₂O₂) solution.
-
The mixture is agitated at a constant temperature for a predetermined duration.
-
At regular intervals, samples are withdrawn, and the catalyst is separated from the solution (e.g., by centrifugation or magnetic separation).
-
The concentration of methylene blue in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (around 664 nm).
-
The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of methylene blue and Cₜ is the concentration at time t.
Visualizations
Fenton-Like Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the degradation of organic pollutants by iron-based catalysts in the presence of hydrogen peroxide. The catalytic cycle involves the generation of highly reactive hydroxyl radicals (•OH) which are responsible for the oxidation of the organic substrate.
Caption: Fenton-like catalytic cycle for organic pollutant degradation.
Experimental Workflow for Catalyst Benchmarking
The logical flow for comparing the catalytic activity of different materials is depicted in the diagram below. This workflow ensures a systematic and objective evaluation of catalyst performance.
Caption: Workflow for benchmarking catalytic performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of methylene blue through Fenton-like reaction catalyzed by MoS2-doped sodium alginate/Fe hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEGRADATION OF METHYLENE BLUE BY HETEROGENEOUS PHOTO-FENTON REACTION CATALYZED BY Fe-CuBDC@Fe3O4 | Journal of Science and Technology - IUH [jst.iuh.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. Fe-Immobilised Catechol-Based Hypercrosslinked Polymer as Heterogeneous Fenton Catalyst for Degradation of Methylene Blue in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Feracryl Efficacy: A Comparative Guide
This guide provides a statistical analysis of Feracryl's efficacy, comparing its performance with other commercially available hemostatic agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Data Presentation: Comparative Efficacy of Hemostatic Agents
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives. It is important to note that the data is sourced from different studies with varying experimental designs, which should be considered when making direct comparisons.
Table 1: this compound Efficacy in Wound Healing (Animal Model)
| Parameter | This compound (1%) | Silver Sulfadiazine (SSD) | Control (Saline Gauze) | p-value |
| Percentage of Wound Healing (Day 5) | Significantly better than SSD and Control | - | - | <0.001 |
| Percentage of Wound Healing (Day 10) | Significantly better than SSD and Control | - | - | <0.001 |
| Percentage of Wound Healing (Day 14) | Significantly better than SSD and Control | - | - | <0.001 |
| Epithelial Thickness (Day 14) | Significantly greater than SSD and Control | - | - | <0.001 |
| Granulation Tissue Thickness (Day 14) | Thinner than SSD and Control | Greater than this compound and Control | - | <0.001 |
| Neovascularization (Day 14) | More mature than SSD and Control | - | - | <0.001 |
Table 2: Comparative Efficacy of Various Hemostatic Agents (Time to Hemostasis)
| Hemostatic Agent | Study Population | Wound Type | Time to Hemostasis | Success Rate |
| This compound | - | - | Data not available in comparative human trials | - |
| Celox | Human (Civilian Penetrating Trauma) | Penetrating limb trauma | 51.3% of patients achieved hemostasis within 5 minutes[1] | Significantly reduced time to hemostasis compared to pressure dressing (p=0.01)[1] |
| Celox | Human (Emergency Use) | Various traumatic wounds | 81% achieved bleeding control within one minute, 94% within two minutes[2] | 100% hemostasis on first application[2] |
| HemCon | Human (Oral Surgery) | Dental surgical sites | < 1 minute | All treated sites achieved hemostasis significantly sooner than controls (p < .001)[3] |
| QuikClot | Swine Model | Lethal groin injuries | - | 100% survival rate in treated animals.[4] |
Mechanism of Action
This compound is a polyacrylic acid polymer containing iron. Its hemostatic effect is achieved through a multi-faceted mechanism. Upon contact with blood, the polymer rapidly absorbs the aqueous component of the blood. This action concentrates platelets, red blood cells, and coagulation factors at the wound site. The polymer's anionic nature also facilitates the interaction with plasma proteins, particularly albumin and fibrinogen, leading to the formation of a gelatinous coagulum that seals the wound.[5] This process is further enhanced by the electrostatic interaction which activates platelets and accelerates the intrinsic coagulation pathway.[5]
Caption: this compound's hemostatic mechanism involves rapid water absorption and electrostatic interactions.
Experimental Protocols
This compound vs. Silver Sulfadiazine in a Rat Burn Model[1]
-
Objective: To compare the efficacy of 1% this compound and Silver Sulfadiazine (SSD) in promoting re-epithelialization of deep dermal burn wounds.
-
Subjects: 27 healthy male Wistar rats.
-
Experimental Procedure:
-
Anesthesia: The rats were anesthetized via inhalation.
-
Wound Creation: A deep dermal burn injury was created on the back of each rat using a heated metal plate.
-
Treatment Groups: The rats were randomly assigned to one of three groups:
-
Group 1: Treated with 1% this compound.
-
Group 2: Treated with Silver Sulfadiazine (SSD).
-
Group 3 (Control): Treated with moist saline gauze.
-
-
Wound Assessment: The wound area was measured on days 0, 5, 10, and 14.
-
Histological Analysis: On day 14, tissue samples were collected for histological evaluation of re-epithelialization, epithelial thickness, granulation tissue thickness, and neovascularization.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significance (p < 0.05).
Caption: Workflow of the comparative study of this compound and SSD on burn wounds in a rat model.
Celox vs. Standard Pressure Dressing in a Clinical Trial[2]
-
Objective: To assess the efficacy of Celox-coated gauze compared to a simple pressure dressing in managing civilian stab-wound trauma.
-
Study Design: Randomized clinical trial.
-
Participants: 160 patients with penetrating limb trauma.
-
Intervention:
-
Intervention Group (n=80): Treated with Celox-coated gauze.
-
Control Group (n=80): Treated with a simple pressure dressing.
-
-
Primary Outcomes:
-
Time to achieve hemostasis.
-
Amount of bleeding.
-
-
Procedure:
-
Patients were randomly allocated to either the intervention or control group.
-
The assigned dressing was applied to the wound.
-
Time to hemostasis was recorded.
-
The amount of blood loss was measured.
-
-
Statistical Analysis: Data were analyzed to compare the outcomes between the two groups. A p-value of less than 0.05 was considered statistically significant.
Caption: Logical flow of the randomized clinical trial comparing Celox to a standard pressure dressing.
References
- 1. Celox-Coated Gauze for the Treatment of Civilian Penetrating Trauma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemostasis of oral surgery wounds with the HemCon Dental Dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuikClot - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Feracryl: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling extends beyond the benchtop. This guide provides essential information for the safe and compliant disposal of Feracryl, a non-toxic, iron-containing polymer. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe laboratory environment.
This compound Disposal Profile
For quick reference, the table below summarizes the key characteristics of this compound relevant to its disposal.
| Characteristic | Description | Disposal Implication |
| Chemical Composition | Iron salt of polyacrylic acid | Non-hazardous, but should not be disposed of down the drain. |
| Toxicity | Non-toxic under normal conditions of use[1]. | Does not typically require specialized hazardous waste handling, but local regulations must be followed. |
| Physical Form | Typically a gel or solid. | Solid waste disposal procedures are generally applicable. |
| Solubility | Forms a gel-like substance in water. | Can be broken down with a high concentration of salt (e.g., sodium chloride) to release absorbed water[1]. |
Procedural Steps for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This process is designed to be straightforward and compliant with general laboratory waste management principles.
Experimental Protocol:
-
Waste Segregation:
-
At the point of generation, collect all this compound waste, including unused product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup, in a designated waste container.
-
Ensure the container is clearly labeled as "this compound Waste" or with a similar identifier.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Volume Reduction (Optional):
-
For this compound waste that has absorbed a significant amount of aqueous solution, its volume can be reduced.
-
Prepare a concentrated solution of sodium chloride (table salt).
-
Add the salt solution to the this compound waste. This will cause the polymer to release the absorbed water, which can then be carefully decanted. The decanted liquid, if not contaminated with hazardous materials, can typically be disposed of down the drain. Consult your local regulations for confirmation.
-
-
Containerization:
-
Place the segregated (and potentially volume-reduced) this compound waste into a durable, leak-proof container with a secure lid.
-
For small quantities, a sealed plastic bag may be sufficient before placing it in a larger waste container.
-
-
Labeling and Documentation:
-
Ensure the final waste container is clearly and accurately labeled with its contents ("this compound Waste") and the date of accumulation.
-
Follow your institution's specific procedures for documenting chemical waste for disposal.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked as a waste storage area.
-
-
Disposal:
-
Dispose of the containerized this compound waste through your institution's established chemical waste disposal program.
-
Contact a licensed professional waste disposal service for pickup and final disposal in accordance with local, state, and federal regulations[1].
-
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
References
Essential Safety and Operational Guide for Handling Feracryl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Feracryl in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and efficient use of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Gloves | Nitrile gloves are recommended. Ensure to check for rips or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required. |
| Respiratory Protection | Dust Mask | Recommended, especially when handling this compound powder outside of a ventilated enclosure. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, it is an iron salt of polyacrylic acid. Therefore, the exposure limits for soluble iron salts can be used as a conservative guideline.
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH | 1 mg/m³ over a 10-hour workshift[1][2] |
| ACGIH | 1 mg/m³ over an 8-hour workshift[1][2] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step procedure should be followed.
Preparation and Handling Workflow
Experimental Protocol: Weighing this compound Powder
-
Preparation :
-
Put on all required PPE as listed in the table above.
-
Ensure that the weighing station is located within a chemical fume hood or a well-ventilated area.
-
Prepare a clean weighing paper or boat.
-
-
Handling :
-
Carefully scoop the desired amount of this compound powder onto the weighing paper.
-
Avoid any sudden movements that could generate airborne dust.
-
If any powder is spilled, clean it up immediately using a damp cloth.
-
-
Post-Handling :
-
Transfer the weighed this compound to the appropriate container for your experiment.
-
Properly dispose of the weighing paper in the designated waste container.
-
Wipe down the balance and surrounding area with a damp cloth.
-
Disposal Plan
This compound is considered non-hazardous waste and is not regulated by the Department of Transportation (DOT). However, it is imperative to follow proper laboratory disposal procedures to ensure environmental safety.
Disposal Workflow
Step-by-Step Disposal Procedure
-
Solid Waste :
-
Collect any unused this compound powder and contaminated materials (e.g., weighing paper, gloves) in a designated waste container labeled "Non-hazardous waste: this compound".
-
Once the container is full, it can be disposed of in the regular laboratory trash.
-
-
Aqueous Solutions :
-
For dilute aqueous solutions of this compound, they can be disposed of down the drain.
-
Ensure to flush the drain with a large volume of water during and after disposal to ensure adequate dilution.
-
By adhering to these safety and logistical guidelines, you can ensure a safe and efficient laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
